molecular formula C7H16ClNO4 B15138911 NH2-PEG2-methyl acetate hydrochloride

NH2-PEG2-methyl acetate hydrochloride

Katalognummer: B15138911
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: LJGPEQCMODSTPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NH2-PEG2-methyl acetate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO4 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H16ClNO4

Molekulargewicht

213.66 g/mol

IUPAC-Name

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride

InChI

InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H

InChI-Schlüssel

LJGPEQCMODSTPF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COCCOCCN.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule playing a pivotal role in modern drug discovery and bioconjugation. Its distinct chemical architecture, featuring a primary amine and a methyl ester separated by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols related to this compound, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is valued for its well-defined structure that combines a hydrophilic dietheylene glycol spacer with two distinct reactive functional groups. This combination enhances solubility and provides versatile handles for covalent modification.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of NH2-PEG2-methyl acetate and its hydrochloride salt is presented below.

PropertyValueSource(s)
IUPAC Name methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride[2]
Synonyms Amino-PEG2-methyl ester hydrochloride, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid methyl ester hydrochloride
CAS Number 208647-73-8[2][3]
Molecular Formula C7H16ClNO4[2][3]
Molecular Weight 213.66 g/mol [3][4]
Appearance Colorless to light yellow oil, solid, or semi-solid[5]
Purity ≥98% (by NMR)[2][6]
Solubility (HCl salt) DMSO: 100 mg/mL (468.03 mM)[4][5]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): 2.5 mg/mL[6]
Storage Temperature 2-8°C (solid, under inert atmosphere)[5]
-20°C (in solution, up to 1 month)[4]
-80°C (in solution, up to 6 months)[4]
¹H NMR Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene glycol and ethylamine protons.[6]
FTIR Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and PEG backbone (C-O-C stretching, ~1100 cm⁻¹).[6]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several key areas of biomedical research.

PROTAC Linker

The primary application of this molecule is as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

Bioconjugation and PEGylation

The primary amine group allows for the conjugation of this compound to various biomolecules, such as proteins, peptides, and antibodies, in a process known as PEGylation.[6] This modification can enhance the therapeutic properties of these biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[6] The methyl ester can be hydrolyzed to a carboxylic acid, providing an additional reactive site for further modifications.[6]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is initiated by the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds PROTAC PROTAC (NH2-PEG2-Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Releases

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-containing molecule.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

    • Dissolve the carboxylic acid-containing molecule in an appropriate solvent (e.g., Activation Buffer, DMF, or DMSO).

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vial, add the dissolved carboxylic acid-containing molecule.

    • Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the this compound solution to the activated carboxylic acid mixture. A 1.1 to 1.5-fold molar excess of the amine linker is typically used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Amide_Bond_Formation cluster_workflow Amide Bond Formation Workflow Prep Reagent Preparation Activation Carboxylic Acid Activation (EDC/NHS) Prep->Activation Conjugation Conjugation with NH2-PEG2-methyl acetate Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Final_Product Amide Conjugate Purification->Final_Product

General workflow for amide bond formation.
Synthesis of a PROTAC using this compound

This protocol outlines a representative workflow for the synthesis of a PROTAC, where the linker connects a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.

Step 1: Coupling of NH2-PEG2-methyl acetate to the E3 Ligase Ligand

  • Follow the general amide bond formation protocol (Section 4.1) using an E3 ligase ligand containing a carboxylic acid and this compound.

  • Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate, using flash column chromatography or preparative HPLC.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the E3 Ligand-PEG2-methyl acetate intermediate in a mixture of methanol and water.

  • Add a suitable base, such as lithium hydroxide (LiOH), and stir at room temperature.

  • Monitor the reaction by LC-MS until the hydrolysis is complete.

  • Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product, E3 Ligand-PEG2-COOH, with a suitable organic solvent.

Step 3: Coupling of the POI Ligand

  • Follow the general amide bond formation protocol (Section 4.1) using the E3 Ligand-PEG2-COOH and a POI ligand containing a primary or secondary amine.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start E3 Ligase Ligand (-COOH) + NH2-PEG2-methyl acetate Step1 Step 1: Amide Coupling (EDC/NHS) Start->Step1 Intermediate1 E3 Ligand-PEG2-methyl acetate Step1->Intermediate1 Step2 Step 2: Methyl Ester Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 E3 Ligand-PEG2-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDC/NHS) Intermediate2->Step3 POI_Ligand POI Ligand (-NH2) POI_Ligand->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Generalized workflow for PROTAC synthesis.

Stability and Storage

The stability of this compound is primarily influenced by the hydrolytic lability of the methyl ester and the reactivity of the primary amine.

  • Hydrolysis: The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to work within a pH range of 6.5 to 7.5 for applications involving the amine group to minimize ester hydrolysis.

  • Storage: The solid compound should be stored at 2-8°C under an inert atmosphere. Stock solutions should be prepared in high-quality, anhydrous solvents like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term or -80°C for long-term storage.[4]

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry and drug development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable platform for the construction of complex biomolecules and innovative therapeutic agents like PROTACs. The protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted protein degradation.

References

An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule that has become an integral component in modern drug development and bioconjugation.[1] Its structure, which features a primary amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a methyl ester, offers a versatile platform for covalently linking molecules.[1][2] The incorporation of the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization and application, and a discussion of its role in contemporary pharmaceutical research.

Chemical Structure and Properties

The core of this compound's utility lies in its well-defined chemical structure, which combines two distinct reactive functionalities separated by a flexible, hydrophilic spacer.

Chemical Structure

The structure consists of a primary amine, which serves as a nucleophile for conjugation to electrophilic groups such as carboxylic acids, and a methyl ester, which can be hydrolyzed to a carboxylic acid for further modification. The two-unit PEG chain provides spacing and improves the overall solubility of the molecule and its conjugates.

Diagram of the chemical structure of this compound.

cluster_0 This compound H3N+ H3N+ CH2_1 CH2 H3N+->CH2_1 CH2_2 CH2 CH2_1->CH2_2 O_1 O CH2_2->O_1 CH2_3 CH2 O_1->CH2_3 CH2_4 CH2 CH2_3->CH2_4 O_2 O CH2_4->O_2 CH2_5 CH2 O_2->CH2_5 C=O C=O CH2_5->C=O O_3 O C=O->O_3 CH3 CH3 O_3->CH3 Cl- Cl- A Dissolve Carboxylic Acid in DMF B Add HATU and DIPEA A->B C Activate Carboxylic Acid (15 min) B->C D Add NH2-PEG2-methyl acetate HCl and DIPEA C->D E React for 2-12 hours D->E F Monitor by LC-MS E->F F->E Incomplete G Aqueous Workup F->G Complete H Purify by Chromatography G->H I Characterize Product H->I cluster_0 PROTAC Synthesis POI_ligand POI Ligand (with amine) PROTAC PROTAC (POI-Linker-E3) POI_ligand->PROTAC E3_ligand E3 Ligase Ligand (with COOH) Intermediate1 E3 Ligand-PEG2-methyl acetate E3_ligand->Intermediate1 Amide Coupling PEG_linker NH2-PEG2-methyl acetate PEG_linker->Intermediate1 Intermediate2 E3 Ligand-PEG2-COOH Intermediate1->Intermediate2 Ester Hydrolysis Intermediate2->PROTAC Amide Coupling

References

The Core Functions of Short-Chain Amine-PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers, particularly short-chain amine-terminated PEGs, are fundamental tools in modern bioconjugation and drug delivery. Their integration into therapeutic molecules, nanoparticles, and diagnostic agents offers a versatile strategy to enhance solubility, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core functions of short-chain amine-PEG linkers, detailed experimental protocols for their application, and quantitative data to inform rational drug design. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology in their work.

Introduction to Amine-PEG Linkers

Short-chain amine-PEG linkers are bifunctional or multifunctional molecules that possess one or more primary amine groups and a polyethylene glycol chain. The amine groups serve as reactive handles for conjugation to various functional groups on biomolecules, such as carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters. The PEG chain, a hydrophilic and flexible polymer, imparts a range of desirable physicochemical properties to the resulting conjugate. These linkers are instrumental in overcoming many challenges associated with the development of biologics and small molecule drugs, including poor solubility, rapid clearance, and immunogenicity.[]

The versatility of amine-PEG linkers stems from their well-defined structure and the reactivity of the terminal amine groups. They can be readily incorporated into a variety of molecular architectures, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.[] The length of the PEG chain is a critical design parameter that can be modulated to fine-tune the properties of the bioconjugate for optimal therapeutic performance.[2]

Core Functions and Applications

The primary functions of short-chain amine-PEG linkers are rooted in the unique properties of the polyethylene glycol chain. These functions translate into a wide array of applications in drug development and diagnostics.

Enhancing Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many therapeutic compounds. The hydrophilic nature of the PEG chain can dramatically increase the solubility of hydrophobic molecules.[] This is crucial for intravenous administration and can improve drug formulation. Furthermore, the flexible PEG chain can form a protective hydrophilic shield around a conjugated molecule, sterically hindering the approach of proteolytic enzymes and thus enhancing its stability against degradation.[3]

Improving Pharmacokinetics and Reducing Immunogenicity

PEGylation significantly alters the pharmacokinetic profile of a therapeutic agent. By increasing the hydrodynamic radius of the molecule, the PEG chain reduces its renal clearance, leading to a prolonged circulation half-life.[4] This allows for less frequent dosing, which can improve patient compliance. The "stealth" properties conferred by the PEG shield also mask epitopes on the surface of proteins and other biologics, reducing their recognition by the immune system and thereby lowering their immunogenicity.[4]

Enabling Targeted Drug Delivery

In the context of antibody-drug conjugates (ADCs) and functionalized nanoparticles, amine-PEG linkers serve as a critical bridge between the targeting moiety (e.g., an antibody) and the therapeutic payload or imaging agent. The defined length and flexibility of the PEG spacer can minimize steric hindrance, allowing for efficient interaction of the targeting ligand with its receptor.[2] This facilitates the targeted delivery of cytotoxic agents or diagnostic probes to specific cells or tissues, enhancing efficacy and reducing off-target toxicity.[]

Quantitative Data on the Impact of Amine-PEG Linkers

The selection of an appropriate amine-PEG linker requires careful consideration of the desired physicochemical and biological properties of the final conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
DNA Polyplex2 kDaShortest circulation half-life among the tested PEG lengths.[5]
DNA Polyplex5 kDa, 10 kDa, 20 kDaProgressively longer circulation half-lives with increasing PEG length.[5]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[5]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[5]

Table 2: In Vitro Cytotoxicity of PEGylated Antibody-Drug Conjugates

LinkerTarget ProteinCell LineIC50 (nM)Reference
PEG2HER2SK-BR-30.1[2]
PEG4HER2SK-BR-30.2[2]
PEG8HER2SK-BR-30.5[2]
PEG12HER2SK-BR-30.8[2]
PEG24HER2SK-BR-31.2[2]

Table 3: Physicochemical Properties of Functionalized Gold Nanoparticles

ParameterCitrate-Stabilized AuNPsAmine-PEG-Thiol Functionalized AuNPsReference
Core Diameter (TEM)~15 nm~15 nm[6]
Hydrodynamic Diameter (DLS)~27-29 nm~31-44 nm[6]
Zeta Potential-33 to -45 mVCan shift to a less negative or positive value[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of short-chain amine-PEG linkers.

Protocol 1: PEGylation of an Antibody with an Amine-Reactive NHS Ester

This protocol describes the covalent attachment of a monofunctional PEG-NHS ester to the primary amine groups (e.g., lysine residues) of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.5).[7]

  • m-PEG-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).[8]

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (PBS, pH 7.2-8.5). Adjust the antibody concentration to 1-10 mg/mL.[7]

  • Preparation of m-PEG-NHS Ester Solution: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Conjugation Reaction: a. Add the desired molar excess of the m-PEG-NHS ester stock solution to the antibody solution while gently mixing. A typical starting molar ratio is 20:1 (PEG:antibody).[9] b. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid antibody denaturation.[8] c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]

  • Quenching the Reaction (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

  • Purification of the PEGylated Antibody: Remove unreacted m-PEG-NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the PEGylated antibody.[8]

Protocol 2: Synthesis of Amine-PEG Functionalized Gold Nanoparticles

This protocol describes the synthesis of citrate-stabilized gold nanoparticles followed by functionalization with an amine-PEG-thiol linker.

Materials:

  • Tetrachloroauric (III) acid (HAuCl4) solution (1 mM).[6]

  • Trisodium citrate dihydrate solution (38.8 mM).[6]

  • Amine-PEG-thiol (HS-PEG-NH2).[6]

  • Ultrapure water.

  • Phosphate-buffered saline (PBS), pH 7.4.[6]

Procedure:

  • Synthesis of Citrate-Stabilized Gold Nanoparticles: a. In a clean flask, bring 50 mL of 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.[6] b. Rapidly inject 5 mL of 38.8 mM trisodium citrate solution. The solution color will change from yellow to deep red.[6] c. Continue boiling and stirring for an additional 15 minutes.[6] d. Cool the solution to room temperature while stirring. Store at 4°C.[6]

  • Functionalization with Amine-PEG-thiol: a. Prepare a stock solution of Amine-PEG-thiol in ultrapure water or PBS.[6] b. To the citrate-stabilized AuNP solution, add the Amine-PEG-thiol solution. The molar ratio will need to be optimized depending on the desired surface coverage. c. Incubate the mixture at room temperature for several hours to overnight with gentle stirring to allow for ligand exchange. d. Purify the functionalized nanoparticles by centrifugation to remove excess linker, followed by resuspension in a suitable buffer.

Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol provides a general procedure for analyzing the degree of PEGylation of a protein using MALDI-TOF MS.

Materials:

  • Purified PEGylated protein sample.

  • Unmodified protein control.

  • MALDI matrix (e.g., sinapinic acid or α-Cyano-4-hydroxycinnamic acid).[10][11]

  • Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).[10]

  • MALDI target plate.

Procedure:

  • Sample Preparation: a. Dissolve the PEGylated protein and unmodified protein in the matrix solvent to a final concentration of approximately 0.1-1 mg/mL.[10]

  • Matrix Preparation: Prepare a saturated solution of the MALDI matrix in the matrix solvent.[11]

  • Spotting the Plate: a. Mix the protein solution and the matrix solution in a 1:1 ratio.[11] b. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[11]

  • Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire mass spectra in linear, positive ion mode. Optimize the laser power to obtain a good signal-to-noise ratio without causing fragmentation.[10]

  • Data Analysis: a. The mass spectrum of the PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. b. The mass difference between the peaks will correspond to the mass of a single PEG linker, allowing for the determination of the degree of PEGylation.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the function and application of short-chain amine-PEG linkers.

PEGylation_Benefits cluster_0 Core Molecule cluster_1 PEGylation Process cluster_2 Improved Properties Therapeutic Protein Therapeutic Protein Amine-PEG Linker Amine-PEG Linker Therapeutic Protein->Amine-PEG Linker Conjugation Small Molecule Drug Small Molecule Drug Small Molecule Drug->Amine-PEG Linker Conjugation Nanoparticle Nanoparticle Nanoparticle->Amine-PEG Linker Functionalization Increased Solubility Increased Solubility Amine-PEG Linker->Increased Solubility Enhanced Stability Enhanced Stability Amine-PEG Linker->Enhanced Stability Longer Half-life Longer Half-life Amine-PEG Linker->Longer Half-life Reduced Immunogenicity Reduced Immunogenicity Amine-PEG Linker->Reduced Immunogenicity Targeted Delivery Targeted Delivery Amine-PEG Linker->Targeted Delivery

Caption: Logical flow of how PEGylation improves therapeutic outcomes.

Antibody_PEGylation_Workflow A Antibody in Amine-free Buffer C Conjugation Reaction (RT or 4°C) A->C B Prepare m-PEG-NHS Ester in DMSO/DMF B->C D Quench Reaction (e.g., Tris buffer) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (e.g., MALDI-TOF MS, RP-HPLC) E->F G Purified PEGylated Antibody E->G

Caption: General experimental workflow for antibody PEGylation.

Amine_NHS_Reaction cluster_reactants Reactants cluster_products Products R1_NH2 R¹-NH₂ (Amine-PEG) R1_NH_CO_R2 R¹-NH-CO-R² (Stable Amide Bond) R1_NH2->R1_NH_CO_R2 Nucleophilic Attack plus + R2_CO_NHS R²-CO-NHS (NHS Ester) R2_CO_NHS->R1_NH_CO_R2 NHS NHS (N-hydroxysuccinimide) R2_CO_NHS->NHS Leaving Group plus2 +

Caption: Reaction of a primary amine with an NHS ester.

Conclusion

Short-chain amine-PEG linkers are indispensable tools in the development of advanced therapeutics and diagnostics. Their ability to enhance solubility, improve stability, extend circulation half-life, and enable targeted delivery makes them a cornerstone of modern bioconjugation strategies. The rational selection of linker length and the careful optimization of conjugation and purification protocols are paramount to achieving the desired therapeutic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of short-chain amine-PEG linkers in their drug development endeavors.

References

An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride: A Core Component in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule that has become integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1] Its discrete polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine and methyl ester groups offer versatile handles for covalent modification.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and a discussion of its pivotal role in modern pharmaceutical research.

Core Chemical Properties

Systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride, this compound is a valuable tool in chemical biology and drug discovery.[1][2] Its structure combines a hydrophilic diethylene glycol spacer with two distinct reactive functionalities, making it a versatile building block.[1]

Data Presentation

The following tables summarize the key physical and chemical properties of NH2-PEG2-methyl acetate and its hydrochloride salt.

PropertyValueSource
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride[2]
Molecular Formula C₇H₁₆ClNO₄[3]
Molecular Weight 213.66 g/mol [3]
CAS Number 208647-73-8[3][4]
Appearance Colorless to yellow oil/liquid or solid/semi-solid[2][3][4]
Purity ≥98.0% (by NMR)[1]
Storage Temperature 2-8°C, under an inert atmosphere[2][4]

Note: The properties of the free base, NH2-PEG2-methyl acetate (CAS: 741235-80-3), are also relevant. Its molecular formula is C₇H₁₅NO₄ with a molecular weight of 177.20 g/mol .[1][4][5]

SolventSolubilityNotes
DMSO 100 mg/mL (468.03 mM)May require ultrasonication.[1][3]
In Vivo Formulation Example 2.5 mg/mLA typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

The Role in PROTAC Development

NH2-PEG2-methyl acetate is extensively used as a PEG-based linker in the synthesis of PROTACs.[3][6] PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] The PEG linker provides the necessary flexibility and spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (NH2-PEG2-methyl acetate linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

General Amide Bond Formation

This protocol outlines a representative workflow for coupling the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule, a common step in PROTAC synthesis.[1]

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Amide_Bond_Formation cluster_1 Amide Bond Formation Workflow A Dissolve Carboxylic Acid in anhydrous DMF B Add HATU and DIPEA (Activate Carboxylic Acid) A->B C Add NH2-PEG2-methyl acetate in anhydrous DMF B->C D Stir at Room Temperature (Monitor by LC-MS) C->D E Work-up and Purification (e.g., Flash Chromatography) D->E

Caption: A general workflow for the synthesis of an amide conjugate using NH2-PEG2-methyl acetate.

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide conjugate.[1]

Stability Considerations and Handling

The primary degradation pathway for NH2-PEG2-methyl acetate is the hydrolysis of the methyl ester bond, which is influenced by pH and temperature.[7] The reactivity of the amine group is also pH-dependent.[7] For long-term stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert atmosphere.[8] When working in aqueous solutions, a pH range of 6.5 to 7.5 is a reasonable starting point to balance minimizing ester hydrolysis and maintaining the desired reactivity of the primary amine.[8]

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs and other bioconjugates.[4] Its chemical properties, particularly the presence of a primary amine and a methyl ester separated by a flexible PEG spacer, allow for straightforward and efficient conjugation to molecules of interest.[1] The resulting conjugates benefit from the enhanced solubility and favorable pharmacokinetic properties imparted by the PEG linker. A thorough understanding of its properties and the application of robust synthetic protocols are essential for the successful development of novel protein degraders and other advanced therapeutics.

References

An In-depth Technical Guide to the Synthesis of Amino-PEG2-Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of amino-PEG2-methyl ester hydrochloride, a valuable bifunctional linker used in bioconjugation and drug delivery. The synthesis is presented as a two-step process, commencing with the formation of a Boc-protected intermediate, followed by deprotection to yield the final hydrochloride salt. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic pathway.

Core Synthesis Pathway

The synthesis of amino-PEG2-methyl ester hydrochloride is efficiently achieved through a two-step reaction sequence. The first step involves the esterification of a Boc-protected amino-PEG2-carboxylic acid to form the corresponding methyl ester. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired amino-PEG2-methyl ester as a stable hydrochloride salt.

Synthesis_Pathway Start Boc-NH-PEG2-COOH Intermediate Boc-NH-PEG2-COOCH3 Start->Intermediate Esterification (TMSCl, Methanol) Final H2N-PEG2-COOCH3 · HCl Intermediate->Final Boc Deprotection (4M HCl in Dioxane)

Caption: Overall synthetic route for amino-PEG2-methyl ester hydrochloride.

Step 1: Synthesis of Boc-amino-PEG2-methyl ester

The initial step focuses on the conversion of the carboxylic acid moiety of Boc-amino-PEG2-carboxylic acid into a methyl ester. A common and effective method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This method is known for its mild reaction conditions and good to excellent yields for the esterification of amino acids and their derivatives.[1][2]

Experimental Protocol: Esterification
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Boc-NH-PEG2-COOH (1 equivalent) in anhydrous methanol (approximately 8-10 volumes).

  • Reagent Addition: To the stirred suspension, slowly add freshly distilled trimethylchlorosilane (1.3-1.8 equivalents) at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure Boc-amino-PEG2-methyl ester.

Quantitative Data: Esterification
ParameterValueReference
Starting MaterialBoc-NH-PEG2-COOH-
ReagentsTrimethylchlorosilane, Methanol[1][2]
Molar Ratio (TMSCl:Acid)1.3 - 1.8 : 1[3]
SolventAnhydrous Methanol[1]
TemperatureRoom Temperature (~25 °C)[3]
Reaction Time12 - 15 hours[3]
Typical Yield>90%[1][2]
PurityHigh (after chromatography)-

Step 2: Deprotection of Boc-amino-PEG2-methyl ester to its Hydrochloride Salt

The final step in the synthesis is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions, which concurrently forms the hydrochloride salt, enhancing the stability and handleability of the final product. A widely used and effective reagent for this transformation is a solution of 4M hydrogen chloride in 1,4-dioxane.[4][5][6] This method is favored for its efficiency and the ease of removing the solvent and excess reagent.

Deprotection_Workflow Start Dissolve Boc-NH-PEG2-COOCH3 in Dioxane Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at Room Temperature (1-4 hours) Add_HCl->Stir Monitor Monitor Reaction by TLC or LC-MS Stir->Monitor Evaporate Remove Solvent under Reduced Pressure Monitor->Evaporate Precipitate Precipitate with Diethyl Ether (Optional) Evaporate->Precipitate Isolate Isolate Product by Filtration and Dry Precipitate->Isolate Final_Product H2N-PEG2-COOCH3 · HCl Isolate->Final_Product

Caption: Experimental workflow for the Boc deprotection step.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the Boc-amino-PEG2-methyl ester (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (typically 2-3 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent and excess HCl are removed by rotary evaporation.

  • Isolation: The resulting solid or oil is the amino-PEG2-methyl ester hydrochloride. To obtain a solid product, precipitation can be induced by the addition of a non-polar solvent such as diethyl ether, followed by filtration and drying under vacuum.

Quantitative Data: Boc Deprotection
ParameterValueReference
Starting MaterialBoc-NH-PEG2-COOCH3-
Reagent4M HCl in 1,4-Dioxane[4][5][6]
Solvent1,4-Dioxane[4][5]
TemperatureRoom Temperature (0 - 25 °C)[4]
Reaction Time1 - 4 hours[4]
Typical Yield>90%[4][7]
PurityHigh (often used without further purification)-

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of protection and deprotection to achieve the desired bifunctional linker. The Boc group serves as a robust protecting group for the amine, allowing for the selective modification of the carboxylic acid. The subsequent deprotection under acidic conditions is a clean and efficient method to unmask the amine and form the stable hydrochloride salt.

Logical_Flow Requirement Need for a bifunctional linker with a free amine and a methyl ester Strategy Protection-Modification-Deprotection Strategy Requirement->Strategy Protection Protect the amine with a Boc group Strategy->Protection Modification Esterify the carboxylic acid to a methyl ester Protection->Modification Deprotection Remove the Boc group to reveal the amine and form the HCl salt Modification->Deprotection Outcome Amino-PEG2-methyl ester hydrochloride Deprotection->Outcome

Caption: Logical flow of the synthetic strategy.

References

Unveiling the Core of NH2-PEG2-Methyl Acetate Hydrochloride: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Central City, December 17, 2025 – In the rapidly evolving landscape of therapeutic development, the strategic design of linker molecules is paramount to the success of novel drug modalities. This technical guide delves into the core attributes of NH2-PEG2-methyl acetate hydrochloride, a heterobifunctional linker increasingly pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. With a confirmed CAS Number of 208647-73-8 , this molecule offers a unique combination of a primary amine, a flexible di-ethylene glycol (PEG2) spacer, and a methyl ester, providing a versatile platform for researchers, scientists, and drug development professionals.[1][2][3][4]

This document provides an in-depth overview of its chemical properties, detailed experimental protocols for its application, and a comprehensive look at its role in mediating targeted protein degradation.

Core Chemical and Physical Properties

This compound, systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride, is a well-defined, short-chain PEG linker.[3] The presence of the hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, a critical consideration for drug candidates.[5][6][7] The terminal primary amine and methyl ester groups serve as versatile handles for sequential or orthogonal conjugation to different molecular entities.[8]

A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 208647-73-8
Molecular Formula C₇H₁₆ClNO₄
Molecular Weight 213.66 g/mol [2]
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride[3]
Appearance Light yellow to yellow oil[2]
Purity ≥98.0%
Solubility (DMSO) 100 mg/mL (468.03 mM); requires sonication[2][9]
Storage (Solid) 4°C, sealed storage, away from moisture[2]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture)[2][10]

Pivotal Role in PROTAC Design and Synthesis

This compound has emerged as a valuable building block in the field of targeted protein degradation, specifically in the synthesis of PROTACs.[1][4][10][11][12] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][8][11]

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule.[5][13] The length, flexibility, and hydrophilicity of the linker, properties inherent to the PEG2 moiety of NH2-PEG2-methyl acetate, are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][14] This, in turn, dictates the efficiency of protein degradation, often measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (NH2-PEG2-linker based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following section details representative experimental protocols for the application of this compound in the synthesis and evaluation of PROTACs.

Protocol 1: General Synthesis of a PROTAC using NH2-PEG2-Methyl Acetate

This protocol outlines a two-step synthetic route for a PROTAC, where the primary amine of the linker is first coupled to a carboxylic acid-containing ligand for the E3 ligase, followed by hydrolysis of the methyl ester and subsequent coupling to an amine-containing POI ligand.[8][15]

Step 1: Coupling of E3 Ligase Ligand to NH2-PEG2-Methyl Acetate

  • Activation of Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[8]

  • Coupling Reaction: Add a solution of this compound (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate, by flash column chromatography or preparative HPLC.[8]

Step 2: Hydrolysis of the Methyl Ester

  • Saponification: Dissolve the purified E3 Ligand-PEG2-methyl acetate in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) (e.g., 2-4 eq) and stir at room temperature for 2-4 hours.[15]

  • Work-up: Monitor the reaction by LC-MS. Once the starting material is consumed, neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product, E3 Ligand-PEG2-COOH, with a suitable organic solvent.[8]

Step 3: Coupling of POI Ligand to E3 Ligand-PEG2-COOH

  • Final Coupling: Follow the general amide bond formation protocol described in Step 1, using the E3 Ligand-PEG2-COOH intermediate and a POI ligand containing a primary or secondary amine.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the desired product.[8]

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (-COOH) Step1 Step 1: Amide Coupling (HATU, DIPEA) E3_Ligand->Step1 Linker NH2-PEG2-methyl acetate hydrochloride Linker->Step1 Intermediate1 E3 Ligand-PEG2-methyl acetate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 E3 Ligand-PEG2-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 POI_Ligand POI Ligand (-NH2) POI_Ligand->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.[8]

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes a standard method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[15]

  • Cell Culture and Treatment: Plate cells expressing the target protein of interest in a suitable multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized PROTAC for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading for subsequent analysis.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure, coupled with the advantageous properties of the PEG spacer, provides a reliable platform for the construction of complex therapeutic agents like PROTACs. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists dedicated to advancing the field of targeted protein degradation and bioconjugation. By understanding the core attributes and applications of this key linker molecule, the scientific community can continue to innovate and develop next-generation therapeutics with improved efficacy and safety profiles.

References

The Strategic Role of PEG Spacers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—is a cornerstone of innovation.[1] The linker that connects these molecular entities is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate.[1][2] Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a gold standard.[1] PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units (–CH2CH2O–)n.[3][4][5] Its incorporation as a flexible, inert spacer can dramatically enhance the therapeutic properties of proteins, peptides, antibodies, and nanoparticles.[4][6]

This technical guide provides an in-depth exploration of the role of PEG spacers in bioconjugation, covering their fundamental properties, the quantitative impact of their inclusion, detailed experimental protocols, and their application in modulating biological pathways.

Core Properties and Advantages of PEG Spacers

The strategic incorporation of a PEG spacer into a bioconjugate design confers several key advantages, primarily stemming from its unique physicochemical properties.[1][7]

  • Enhanced Solubility and Stability : Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[1][8] This poor water solubility can lead to aggregation, which compromises manufacturing, reduces stability, and can diminish efficacy.[1][8] The hydrophilic nature of the PEG spacer, with its repeating ether units, forms hydrogen bonds with water, creating a hydration shell that significantly increases the overall solubility of the conjugate in aqueous solutions.[3][9][10] This prevents aggregation and allows for bioconjugation reactions to be performed with minimal organic co-solvents.[9]

  • Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the bioconjugate.[3][6] This increased size reduces renal clearance, leading to a significantly longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve - AUC).[9][][12][13] This prolonged circulation provides the therapeutic agent with a greater opportunity to reach its target tissue.[9]

  • Reduced Immunogenicity and Antigenicity : The flexible PEG chain creates a "stealth" effect, masking the bioconjugate from the host's immune system.[1][7][9] This shield can cover potentially immunogenic epitopes on the protein surface, reducing the risk of an immune response that could lead to rapid clearance and reduced efficacy.[7][9]

  • Minimized Steric Hindrance : The defined and flexible nature of a PEG spacer provides optimal spatial separation between the conjugated molecules.[9][14] This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering the binding site.[9] Studies have shown that antibodies immobilized via a PEG spacer exhibit higher antigen capture efficiency.[9]

G cluster_0 Core PEG Properties cluster_1 Primary Advantages cluster_2 Therapeutic Outcome prop1 Hydrophilicity adv1 Increased Solubility & Reduced Aggregation prop1->adv1 prop2 Flexibility & Size adv2 Improved Pharmacokinetics (Longer Half-Life) prop2->adv2 adv4 Minimized Steric Hindrance prop2->adv4 prop3 Biocompatibility adv3 Reduced Immunogenicity prop3->adv3 outcome Enhanced Efficacy & Safety Profile adv1->outcome adv2->outcome adv3->outcome adv4->outcome

Core properties of PEG spacers and their resulting therapeutic advantages.

Types of PEG Spacers

PEG spacers can be categorized based on their structure and the reactive functional groups at their ends. The choice of spacer depends on the specific application and the molecules to be conjugated.[3]

  • Linear PEG Spacers : The simplest form, consisting of a straight chain of ethylene glycol units with reactive groups at one or both ends.[3][15]

  • Branched PEG Spacers : These have multiple PEG chains radiating from a central core.[3][] This structure can lead to higher molecular weights and allows for the attachment of multiple molecules, creating multivalent compounds.[3][]

  • Multi-Arm PEG Spacers : A more complex form of branched PEG with three or more arms, often used in the creation of hydrogels and other biomaterials where multiple attachment points are needed.[]

  • Heterobifunctional PEG Spacers : These spacers possess different reactive functional groups at each end of the PEG chain (e.g., NHS-PEG-Maleimide).[3][] This allows for the specific and sequential conjugation of two different molecules, which is highly useful in targeted drug delivery.[3][]

  • Cleavable PEG Linkers : These contain a moiety that can be broken under specific physiological conditions (e.g., acidic pH in tumors, presence of specific enzymes).[15] This enables the controlled release of a payload at the target site.[15]

Quantitative Impact of PEG Spacers on Bioconjugate Performance

The length and structure of the PEG spacer are critical parameters that can be fine-tuned to optimize the properties of a bioconjugate.[14][16] The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker Length (Number of PEG units)Tumor Growth Inhibition (%)Plasma Exposure (AUC)Tumor to Plasma Exposure RatioReference
0 (Non-PEGylated)11%BaselineBaseline[16]
235-45%Increased vs. Non-PEGylatedLower[16]
435-45%Increased vs. Non-PEGylatedLower[16]
875-85%Significantly IncreasedHigher[16]

Data from a study on ADCs, showing that a PEG8 spacer significantly improved both pharmacokinetic exposure and therapeutic efficacy compared to non-PEGylated or shorter-chain counterparts.[16]

Table 2: Influence of PEGylation on Pharmacokinetic Parameters
Protein/MoleculePEG Size (kDa)Half-Life (Unmodified)Half-Life (PEGylated)Fold Increase in Half-LifeReference
Interferon-α2a12 (linear)~2-3 hours~65 hours~22-33
Filgrastim (G-CSF)203.5-3.8 hours42 hours~11-12[6]
GLP-2 analogue40~3-5 hours~120 hours (in monkeys)~24-40[6]

This table demonstrates the dramatic increase in circulation half-life achieved by conjugating PEGs of different sizes to therapeutic proteins.[6]

Table 3: Effect of PEG Spacer Length on Binding Affinity and Clearance
Conjugate SystemSpacer Type/LengthDissociation Constant (Kd) or IC50 (nM)Effect on BindingPlasma Clearance (mL/h/kg)Reference
natGa-NOTA-RM26Mini-PEG10.82 ± 0.12 (IC50)High AffinityNot Reported[2]
natGa-NOTA-RM26Mini-PEG21.13 ± 0.09 (IC50)High AffinityNot Reported[2]
natGa-NOTA-RM26Mini-PEG32.50 ± 0.16 (IC50)Lower AffinityNot Reported[2]
Non-binding IgG-MMAEPEG2Not ApplicableNot Applicable1.14[2]
Non-binding IgG-MMAEPEG4Not ApplicableNot Applicable0.81[2]
Non-binding IgG-MMAEPEG8Not ApplicableNot Applicable0.38[2]
Non-binding IgG-MMAEPEG12Not ApplicableNot Applicable0.36[2]

This dataset illustrates two key points: for some receptor-ligand interactions, shorter PEG linkers may result in higher binding affinity[2]; conversely, increasing PEG spacer length consistently decreases plasma clearance, improving circulation time[2].

Applications and Signaling Pathway Modulation

PEG spacers are integral to several advanced drug delivery platforms, where they are crucial for improving the therapeutic index of potent molecules.[6]

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody.[] The PEG spacer enhances the solubility and stability of the ADC, especially when dealing with hydrophobic payloads and higher drug-to-antibody ratios (DARs).[6][8] This leads to improved pharmacokinetic profiles and a better overall therapeutic index.[1][8]

Nanoparticle Drug Delivery

Coating nanoparticles with PEG ("stealth" nanoparticles) is a critical strategy in drug delivery.[6][17] The PEG layer reduces opsonization (the marking of particles for destruction by the immune system), allowing the nanoparticles to evade clearance by the reticuloendothelial system (RES).[6] This results in prolonged circulation, improved stability by preventing aggregation, and enhanced accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[6]

Modulation of Signaling Pathways

PEGylation can modulate the interaction of a therapeutic protein with its receptor, thereby affecting downstream signaling. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used to treat chronic hepatitis C. While PEGylation extends the half-life of IFN-α, it can also slightly reduce its binding affinity to its receptor. This results in a more sustained but less intense activation of the JAK-STAT signaling pathway, which can lead to an improved therapeutic outcome.[6]

G cluster_nuc peg_ifn PEG-IFN-α receptor IFN-α Receptor (IFNAR1/IFNAR2) peg_ifn->receptor Binding jak JAK1 / TYK2 receptor->jak Activates stat STAT1 / STAT2 jak->stat Phosphorylates p_stat pSTAT1 / pSTAT2 Dimerization stat->p_stat isfg3 ISGF3 Complex p_stat->isfg3 irf9 IRF9 irf9->isfg3 nucleus Nucleus isfg3->nucleus Translocation isg Transcription of Interferon-Stimulated Genes (ISGs) isfg3->isg Binds to ISRE

Modulation of the JAK-STAT pathway by PEGylated Interferon-alpha (PEG-IFN-α).

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined and optimized experimental protocols.[10] Below are generalized methodologies for two common bioconjugation reactions.

Protocol 1: Thiol-Maleimide Coupling

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to a thiol group on a protein, such as a cysteine residue on an antibody.[10][16]

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5).[18]

  • Reducing agent (e.g., TCEP) to reduce disulfide bonds if necessary.[3]

  • Heterobifunctional PEG spacer (e.g., Drug-PEG-Maleimide).

  • Organic co-solvent (e.g., DMSO) to dissolve the PEG linker.[10]

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine).[10]

  • Purification system (e.g., Size Exclusion Chromatography - SEC).[16]

Methodology:

  • Protein Preparation : If targeting native disulfide bonds, reduce the protein (e.g., antibody) with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to expose free thiol groups. Subsequently, remove the reducing agent using a desalting column.[10]

  • Linker Preparation : Dissolve the Maleimide-PEG-Linker in a minimal amount of an organic solvent like DMSO.[10]

  • Conjugation Reaction : Add the dissolved PEG-linker to the protein solution at a desired molar ratio (e.g., 5-20 fold excess of linker to protein).[18] The final concentration of the organic solvent should typically not exceed 10%.[18]

  • Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[10][16]

  • Quenching : Stop the reaction by adding a quenching reagent like free cysteine to react with any excess maleimide linker.[10]

  • Purification : Purify the resulting bioconjugate using SEC to remove unreacted linker, payload, and any aggregated protein.[10][16]

  • Characterization : Analyze the final conjugate using techniques like HPLC, SDS-PAGE, and Mass Spectrometry to determine the degree of PEGylation and purity.[19]

G start Start: Protein Solution (e.g., Antibody) reduce 1. Reduce Disulfide Bonds (e.g., with TCEP) start->reduce purify1 2. Remove Reducing Agent (Desalting Column) reduce->purify1 conjugate 4. Add Linker to Protein (Control Molar Ratio) purify1->conjugate prepare_linker 3. Dissolve Maleimide-PEG-Linker in DMSO/DMF prepare_linker->conjugate incubate 5. Incubate (RT for 2-4h or 4°C overnight) conjugate->incubate quench 6. Quench Reaction (e.g., with free Cysteine) incubate->quench purify2 7. Purify Conjugate (SEC or Dialysis) quench->purify2 characterize 8. Characterize Conjugate (HPLC, MS, etc.) purify2->characterize end End: Purified Bioconjugate characterize->end

Experimental workflow for bioconjugation via Thiol-Maleimide coupling.
Protocol 2: N-Hydroxysuccinimide (NHS) Ester-Mediated Amine PEGylation

This is a widely used method for attaching PEG to primary amines, such as the ε-amino group of lysine residues on proteins.[5][7]

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[18] Buffers like Tris must be avoided as they contain primary amines.

  • mPEG-NHS ester (activated PEG).[5]

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0).[18]

  • Purification system (e.g., size-exclusion or ion-exchange chromatography).[5]

Methodology:

  • Buffer Exchange : Ensure the protein is in a suitable amine-free buffer at a concentration of 5-10 mg/mL.[18] If necessary, perform a buffer exchange using dialysis or a desalting column.[18]

  • Reagent Preparation : Dissolve the mPEG-NHS ester in the reaction buffer immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[5][18]

  • Conjugation Reaction : Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 1:1 to 1:20 protein:PEG, depending on the desired degree of PEGylation).[18]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[18] The pH is a critical parameter, with a range of 7-9 generally being optimal for reacting with primary amines.[18]

  • Quenching : Terminate the reaction by adding a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[18] This will hydrolyze any unreacted mPEG-NHS ester.

  • Purification : Remove unreacted PEG and reaction byproducts by purifying the conjugate using an appropriate chromatography method like SEC or IEX.[5]

  • Characterization : Assess the degree of PEGylation, purity, and integrity of the final product using methods such as SDS-PAGE, IEX-HPLC, and MALDI-TOF MS.[5][19]

Conclusion

PEG spacers are an indispensable and versatile tool in the field of bioconjugation.[3][7] By providing a hydrophilic, flexible, and biocompatible linkage, they effectively address fundamental challenges in drug development, including poor solubility, rapid clearance, and immunogenicity.[7][10] The quantitative data clearly demonstrates that the length and architecture of the PEG spacer are critical design parameters that can be modulated to optimize the pharmacokinetic profile and therapeutic efficacy of a bioconjugate.[9][14] A thorough understanding of their properties, coupled with robust experimental protocols and comprehensive characterization, is crucial for the successful design and development of next-generation bioconjugates for therapeutic and diagnostic applications.[3][19]

References

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere protein inhibition to achieving targeted protein elimination.[1] These heterobifunctional molecules catalytically hijack the cell's intrinsic ubiquitin-proteasome system to degrade proteins of interest (POIs).[2] A PROTAC molecule is elegantly composed of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and connecting these two crucial elements, the chemical linker.[3][4][5] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][6] This technical guide provides a comprehensive overview of the PROTAC linker, detailing its functions, classification, and the structure-activity relationships that govern its performance. It includes consolidated quantitative data, detailed experimental protocols for key assays, and visualizations to illuminate the complex interplay of factors in rational PROTAC design.[1]

The Core Components of a PROTAC

A PROTAC molecule is a heterobifunctional compound comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][7] The choice of ligands determines the target specificity, but the linker is a critical determinant of a PROTAC's overall success.[3]

G cluster_PROTAC PROTAC Molecule cluster_Targets Binding Partners POI_Ligand POI Ligand (Warhead) Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligand (Anchor) Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruits

Figure 1: Core components of a PROTAC molecule and its binding partners.

The Multifaceted Function of the PROTAC Linker

The linker is not merely a tether but an active contributor to the PROTAC's mechanism of action.[1] Its characteristics influence virtually every aspect of PROTAC activity, from ternary complex stability to pharmacokinetic profiles.[4]

  • Enabling Ternary Complex Formation : The linker's foremost role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][4][] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the complex.[3] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and is a prerequisite for efficient ubiquitination.[3][4] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[3][4]

  • Influencing Physicochemical Properties : The linker significantly contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4] For instance, incorporating polyethylene glycol (PEG) chains can improve hydrophilicity and aqueous solubility, while alkyl chains tend to be more hydrophobic.[7][9][10]

  • Impacting Pharmacokinetics (PK) and Drug-Metabolism (DMPK) : The linker is a key contributor to the overall DMPK profile of the PROTAC.[3] Strategic modifications, such as introducing fluorine atoms or replacing metabolically liable groups, can be used to improve metabolic stability and other pharmacokinetic parameters.[3]

G cluster_linker Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Stability & Geometry Length->Ternary_Complex Composition Composition Composition->Ternary_Complex Physicochemical Physicochemical Properties Composition->Physicochemical Rigidity Flexibility/Rigidity Rigidity->Ternary_Complex Attachment Attachment Points Attachment->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_PD Pharmacokinetics (PK/PD) Physicochemical->PK_PD PK_PD->Efficacy

Figure 2: Logical flow of how linker properties influence PROTAC performance.

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific POI and E3 ligase pair.[4][7]

  • Flexible Linkers : These are the most common type used in early-stage PROTAC development due to their synthetic tractability.[3]

    • Alkyl Chains : Simple hydrocarbon chains are a common starting point, offering a high degree of conformational flexibility.[3] However, they are typically hydrophobic, which can negatively impact solubility.[1][7]

    • Polyethylene Glycol (PEG) Chains : PEG linkers are widely used and can improve the solubility and permeability of PROTACs.[3][7] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[3] Over 50% of reported PROTACs use PEG-based linkers.[1]

    • Advantages : They are synthetically accessible and their flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[3]

    • Disadvantages : High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3][11]

  • Rigid Linkers : These linkers incorporate cyclic structures (e.g., piperazine, piperidine, phenyl rings) or unsaturated bonds (e.g., alkynes) to restrict conformational freedom.[1][7]

    • Triazole-Containing Linkers : Often synthesized via "click chemistry," the resulting triazole ring is stable, rigid, and metabolically robust.[1][7]

    • Advantages : They can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[1][11]

    • Disadvantages : They are often more synthetically challenging to prepare, and the lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[3]

  • "Smart" or Functional Linkers : Recent innovations have led to linkers with additional functionalities.[4] This includes photoswitchable linkers, often using an azobenzene group, that can be reversibly isomerized by light to control PROTAC activity with spatiotemporal precision.[]

Quantitative Analysis of Linker Performance

The optimization of a PROTAC is an empirical process where the linker is systematically modified to achieve maximal degradation of the target protein.[1][] Efficacy is typically measured by DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[1][9] The following tables summarize quantitative data illustrating the impact of linker design.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [13][14]

PROTAC Compound Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Notes
11 Alkyl-based 12 < 100 > 90 Effective degradation
12 Alkyl-based 16 < 100 > 90 Optimal length in this series
13 Alkyl-based 19 ~100-300 ~80 Showed effective degradation

| 14 | Alkyl-based | 21 | > 1000 | < 50 | Less effective compared to shorter linkers |

Note: Data is estimated from graphical representations in the cited literature.[14]

Table 2: Impact of Linker Composition on BRD4 Degradation [15]

PROTAC Compound Linker Type DC50 (nM) Dmax (%) Notes
Compound A PEG-based < 100 > 90 Highly potent degradation
Compound B Alkyl-based > 1000 < 50 Less effective compared to PEG-based linkers

| Compound C | Rigidified Alkyl | < 100 | > 90 | Improved potency over flexible alkyl linkers |

Note: Values are representative and compiled for comparative purposes.[15]

PROTAC Mechanism of Action

PROTACs operate via an "event-driven" catalytic mechanism, hijacking the cell's ubiquitin-proteasome system (UPS).[6][]

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[3]

  • Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase (in complex with an E2-conjugating enzyme) to transfer ubiquitin (Ub) molecules to lysine residues on the POI surface.[3][]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[]

  • Recycling : The PROTAC is released after inducing ubiquitination and can go on to catalyze the degradation of another POI molecule.[2][3]

G POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary + PROTAC + E3 PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb + E2-Ub Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 3: Signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.[10]

This assay is the most common method to directly quantify the reduction in the levels of the target protein following PROTAC treatment.[4][5]

  • Principle : Separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[10]

  • Methodology :

    • Cell Treatment : Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[5]

    • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5][9]

    • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[5][14]

    • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][15]

    • Immunoblotting :

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][15]

    • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle-treated control.[9][15]

These assays measure the ability of a PROTAC to induce the proximity of a POI and an E3 ligase, providing insight into the stability and cooperativity of the ternary complex.[5][16]

  • Principle : Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[16]

  • General Methodology (SPR Example) :

    • Immobilization : Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

    • Binary Interaction : Flow the PROTAC over the chip at various concentrations to measure the binding affinity and kinetics of the PROTAC-E3 ligase interaction.

    • Ternary Complex Formation : In a separate experiment, pre-incubate the PROTAC with the second protein partner (the POI) at a constant concentration. Flow this mixture over the E3-ligase-immobilized chip.

    • Data Analysis : An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. The data can be analyzed to determine the cooperativity (alpha factor) of the complex formation. A value of alpha > 1 indicates positive cooperativity.[17]

G start Design & Synthesize PROTAC Library (Varying Linkers) biophysical Biophysical Assays (SPR, ITC, BLI) start->biophysical Characterize Ternary Complex cellular In-Cell Assays start->cellular western Western Blot for Protein Degradation cellular->western viability Cell Viability Assay (e.g., MTS) cellular->viability Assess Cytotoxicity analysis Data Analysis (Determine DC50, Dmax, IC50) western->analysis viability->analysis sar Analyze Structure- Activity Relationship (SAR) analysis->sar optimization Lead Optimization (In Vivo Studies) sar->optimization Iterative Refinement

Figure 4: A typical experimental workflow for PROTAC evaluation and optimization.

Conclusion

The rational design of PROTAC linkers is a critical and multifaceted challenge in the development of effective protein degraders.[10] It has become increasingly clear that the linker's length, composition, and rigidity play a pivotal role in determining the efficacy and drug-like properties of these molecules.[6][18] While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid and functionalized linkers may pave the way for improved potency and pharmacokinetic properties through conformational control.[3][10] A systematic evaluation of a diverse range of linkers, using a combination of biophysical and cellular assays, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and unlocking the full therapeutic potential of this transformative technology.[10]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of NH2-PEG2-methyl acetate

NH2-PEG2-methyl acetate is a heterobifunctional linker molecule that has become integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a primary amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a methyl ester, providing versatile reactive handles for covalent modification.[2] The discrete PEG spacer enhances solubility and biocompatibility, making this linker a valuable tool in chemical biology and drug discovery.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of NH2-PEG2-methyl acetate, detailed experimental protocols for its use, and a discussion of its stability and reactivity.

Core Physical and Chemical Properties

The key physicochemical and spectroscopic properties of NH2-PEG2-methyl acetate and its common hydrochloride salt are summarized below.

PropertyValueSource
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate[1][3]
Molecular Formula C₇H₁₅NO₄[1][2][3][4][5]
Molecular Weight 177.20 g/mol [1][2][3][4][5]
CAS Number 741235-80-3[1][4][5][6]
CAS Number (HCl salt) 208647-73-8[6][7]
Appearance Colorless to yellow oil/liquid or solid[1][6]
Purity (as HCl salt) ≥98.0% (by NMR)[1]
Storage (Solid) 2-8°C under an inert atmosphere[2][6]
Storage (In Solution) -20°C (up to 1 month) or -80°C (up to 6 months)[2][7][8]
Solubility

The solubility of NH2-PEG2-methyl acetate is dependent on its form (free base vs. salt) and the solvent. The hydrophilic PEG chain generally enhances solubility.[9][10] Quantitative data is available for the hydrochloride salt.

Solvent/SystemConcentrationObservationsSource
Dimethyl Sulfoxide (DMSO) 100 mg/mL (468.03 mM)Requires sonication. Hygroscopic DMSO can affect solubility.[6][7][9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (11.70 mM)A clear solution is formed after sonication.[7][9]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (11.70 mM)A clear solution is formed after sonication.[7][9]
Spectroscopic Data
Data TypeDescriptionSource
¹H NMR Consistent with the structure. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene glycol and ethylamine protons.[1]
LC-MS Consistent with the molecular weight and structure of the compound.[1]
FTIR Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and the prominent C-O-C stretching of the PEG backbone (~1100 cm⁻¹).[1]

Chemical Reactivity and Stability

The utility of NH2-PEG2-methyl acetate stems from its two terminal functional groups: the primary amine and the methyl ester.[2]

  • Primary Amine (-NH2): The primary amine is a nucleophile that serves as a key reactive handle for conjugation. It readily reacts with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[11] This is a common and robust method for coupling the linker to carboxylic acid-containing molecules.[10]

  • Methyl Ester (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[2][8] This provides a second reactive handle for subsequent conjugation reactions, often used in the sequential synthesis of PROTACs.[1][6]

Stability Profile

The primary stability concern for NH2-PEG2-methyl acetate in solution is the hydrolysis of the methyl ester bond.[2][8]

  • pH-Dependent Hydrolysis: The stability of the methyl ester is highly dependent on pH. The rate of hydrolysis is significantly accelerated under both acidic (pH < 4) and basic (pH > 8) conditions.[8] For applications involving the amine group, a pH range of 6.5 to 7.5 is recommended to balance reactivity with minimizing ester hydrolysis.[8][11]

  • Degradation Pathway: The main degradation pathway is the cleavage of the ester bond, yielding the corresponding carboxylic acid and methanol.[8] The PEG linker itself is generally stable but can be susceptible to oxidation.[2]

  • Storage and Handling: To ensure maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO and stored at -80°C for long-term use.[8] It is crucial to avoid repeated freeze-thaw cycles and to allow vials to warm to room temperature before opening to prevent moisture condensation.[8][11]

Primary degradation pathway via hydrolysis.

Experimental Protocols

The following are detailed methodologies for key experiments involving NH2-PEG2-methyl acetate.

Protocol 1: Assessment of Hydrolytic Stability

This protocol can be used to determine the rate of hydrolysis of NH2-PEG2-methyl acetate at different pH values.[2]

Objective: To quantify the rate of hydrolysis at pH 4.0, 7.0, and 9.0 at 37°C.[2]

Materials:

  • NH2-PEG2-methyl acetate

  • Acetonitrile (HPLC grade)

  • pH 4.0, 7.0, and 9.0 buffers

  • HPLC system with a suitable detector (e.g., UV or CAD)

  • Thermostated incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of NH2-PEG2-methyl acetate in acetonitrile.[2]

  • Preparation of Study Samples: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of acetonitrile is less than 5%. Prepare samples in triplicate.[2]

  • Incubation: Place the samples in an incubator at 37°C.[2]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2]

  • Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the NH2-PEG2-methyl acetate peak and the appearance of the carboxylic acid degradation product.[2]

  • Data Analysis: Calculate the percentage of NH2-PEG2-methyl acetate remaining at each time point relative to t=0. Determine the first-order degradation rate constant (k) and the half-life (t₁/₂) for each pH condition using the formula: t₁/₂ = 0.693 / k.[2]

Experimental Workflow for Hydrolytic Stability Assessment prep_stock Prepare Stock Solution (10 mg/mL in ACN) prep_samples Prepare Study Samples (100 µg/mL in pH 4, 7, 9 buffers) prep_stock->prep_samples incubate Incubate Samples (37°C) prep_samples->incubate aliquots Withdraw Aliquots (Multiple time points) incubate->aliquots hplc Analyze by HPLC aliquots->hplc data_analysis Calculate Degradation Rate and Half-life hplc->data_analysis

Workflow for assessing hydrolytic stability.
Protocol 2: Amine Conjugation to a Carboxylic Acid using EDC/NHS Chemistry

This protocol provides a general method for covalently linking NH2-PEG2-methyl acetate to a target molecule via an amide bond.[2]

Objective: To conjugate the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid.[2]

Materials:

  • Carboxylic acid-containing target molecule

  • NH2-PEG2-methyl acetate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-free buffer (e.g., 20 mM HEPES, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMF or DMSO

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the amine-free buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

  • Conjugation Reaction: Prepare a solution of NH2-PEG2-methyl acetate in the reaction buffer or an anhydrous solvent like DMF or DMSO. Add this solution to the activated carboxylic acid mixture.[2]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2]

  • Quenching: Add a small volume of quenching buffer to stop the reaction. Incubate for 15 minutes.[2]

  • Purification: Purify the resulting conjugate using a suitable method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.[2]

  • Characterization: Confirm successful conjugation using techniques like mass spectrometry (MS) or NMR spectroscopy.[2]

Protocol 3: Synthesis of a PROTAC Linker Intermediate using HATU Coupling

This protocol outlines a common workflow for the synthesis of a PROTAC, where NH2-PEG2-methyl acetate is coupled to a ligand containing a carboxylic acid.[1][6][10]

Objective: To perform an amide coupling reaction between a carboxylic acid-containing ligand and NH2-PEG2-methyl acetate.

Materials:

  • Ligand-COOH (1.0 equivalent)

  • NH2-PEG2-methyl acetate (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Activation: Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF under an inert atmosphere. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.[1][6][10]

  • Coupling: Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.[1][6]

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1][10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting intermediate by flash column chromatography.[1][6][10]

  • Hydrolysis (Next Step): The purified methyl ester intermediate can then be hydrolyzed using a base like LiOH in a solvent mixture (e.g., THF/water) to yield the carboxylic acid, ready for coupling to the second ligand.[6][10]

Synthetic Workflow for a PROTAC using NH2-PEG2-methyl acetate ligand_A Ligand A-COOH activate_A Activate with HATU/DIPEA ligand_A->activate_A couple_1 Amide Coupling activate_A->couple_1 peg_linker NH2-PEG2-methyl acetate peg_linker->couple_1 intermediate_ester Ligand A-PEG2-methyl acetate couple_1->intermediate_ester hydrolysis Hydrolyze Ester (e.g., LiOH) intermediate_ester->hydrolysis intermediate_acid Ligand A-PEG2-COOH hydrolysis->intermediate_acid activate_B Activate with HATU/DIPEA intermediate_acid->activate_B ligand_B Ligand B-NH2 couple_2 Amide Coupling ligand_B->couple_2 activate_B->couple_2 final_protac Final PROTAC (Ligand A-PEG2-Ligand B) couple_2->final_protac purify Purify by HPLC final_protac->purify

Synthetic workflow for a PROTAC.

References

Methodological & Application

Application Notes and Protocols for NH2-PEG2-methyl acetate hydrochloride Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a primary amine and a methyl ester, separated by a discrete two-unit polyethylene glycol (PEG) chain. This configuration provides a versatile platform for covalently linking two different molecules. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1]

The primary amine serves as a nucleophile that can react with activated carboxylic acids to form stable amide bonds. The methyl ester can be hydrolyzed to a carboxylic acid, which then becomes a reactive handle for conjugation to an amine-containing molecule. This dual functionality allows for a stepwise and controlled synthesis of complex biomolecules.

This document provides detailed protocols for the two primary conjugation strategies involving this compound, along with expected outcomes and troubleshooting advice.

Data Presentation

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride[1]
Molecular Formula C₇H₁₅NO₄ · HCl[1]
Molecular Weight 213.66 g/mol (hydrochloride salt)[1]
CAS Number 741235-80-3[1]
Appearance Colorless to yellow oil/liquid[1]
Purity ≥98.0% (by NMR)[1]
Solubility
SolventSolubilityNotes
DMSO 100 mg/mL (468.03 mM)May require ultrasonication.
In Vivo Formulation 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

Data presented is for the hydrochloride salt of NH2-PEG2-methyl acetate.[1]

Factors Influencing Reaction Yield and Stability
ParameterConditionEffect on Amide Coupling (Amine Reaction)Effect on Ester StabilitySource(s)
pH Acidic (< 6.5)Low yield (amine is protonated and less nucleophilic).More stable.[2][3]
Neutral (7.2 - 8.5)Optimal for reaction with NHS esters.Hydrolysis rate increases with pH.[2][4]
Basic (> 9.0)High initial reactivity, but rapid hydrolysis of NHS esters reduces yield.Rapid hydrolysis (saponification).[2][4]
Temperature 4°CSlower reaction rate, but can minimize hydrolysis of esters.More stable.[2][4]
Room TemperatureFaster reaction rate, suitable for many conjugations.Increased rate of hydrolysis compared to 4°C.[2][4]
Coupling Agents HATUEfficient for amide bond formation in organic solvents.Not directly applicable.[1]
EDC/NHSCommon for aqueous and organic systems; NHS esters are prone to hydrolysis.Not directly applicable.[5]
Buffers Amine-free (e.g., PBS, HEPES, Borate)Recommended to avoid competing reactions.Buffer species can influence hydrolysis rates.[2]
Amine-containing (e.g., Tris, Glycine)Reduces yield by competing with the PEG-amine.Can be used to quench reactions.[2][5]

Experimental Protocols

Protocol 1: Amide Bond Formation via Reaction of the Primary Amine

This protocol describes the conjugation of the primary amine of NH2-PEG2-methyl acetate to a molecule containing a carboxylic acid using a peptide coupling agent like HATU. This is a common step in the synthesis of PROTACs.[1]

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment for flash column chromatography or preparative HPLC

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Note: If starting with the hydrochloride salt of NH2-PEG2-methyl acetate, an additional equivalent of base is needed to neutralize the salt.

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.1 equivalents).

  • Add the NH2-PEG2-methyl acetate solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide conjugate.[1]

Expected Outcome:

This reaction typically results in a moderate to high yield (60-90%) of the desired conjugate, depending on the specific substrates and purification method.[6] The final product should be characterized by LC-MS to confirm the correct mass and by NMR to verify the structure.

Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol describes the conversion of the methyl ester of an NH2-PEG2-methyl acetate conjugate into a carboxylic acid, which can then be used for subsequent conjugation to an amine-containing molecule.[1]

Materials:

  • Methyl ester-containing PEG conjugate (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester-containing PEG conjugate (1.0 equivalent) in a mixture of methanol and water (or THF and water).[1]

  • Add LiOH (1.5 - 2.0 equivalents) to the solution.[1][7]

  • Stir the reaction at room temperature until the hydrolysis is complete. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 2-4 hours).[1][8]

  • Carefully neutralize the reaction mixture with 1N HCl to a pH of ~3-4.[8]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid-functionalized PEG conjugate.[1]

Expected Outcome:

Ester hydrolysis under basic conditions is generally a high-yielding reaction.[9] The product should be characterized by LC-MS to confirm the mass change corresponding to the conversion of the methyl ester to a carboxylic acid.

Mandatory Visualizations

G Experimental Workflow for PROTAC Synthesis cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Second Amide Coupling A E3 Ligase Ligand (with COOH) C HATU, DIPEA in DMF A->C B NH2-PEG2-methyl acetate B->C D E3 Ligand-PEG2-methyl acetate C->D E LiOH in THF/Water D->E F E3 Ligand-PEG2-COOH E->F H HATU, DIPEA in DMF F->H G Target Protein Ligand (with NH2) G->H I Final PROTAC H->I

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

G Troubleshooting Low Conjugation Yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues Start Low or No Yield CheckReagents Check Reagent Quality (Amine-PEG & Activated Molecule) Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckPurification Review Purification & Analysis Start->CheckPurification DegradedPEG Degraded Amine-PEG? Use fresh reagent. CheckReagents->DegradedPEG HydrolyzedEster Hydrolyzed NHS-Ester? Prepare fresh. CheckReagents->HydrolyzedEster WrongpH Suboptimal pH? Adjust to 7.2-8.5. CheckConditions->WrongpH WrongBuffer Amine-containing buffer? Use PBS, HEPES. CheckConditions->WrongBuffer WrongTimeTemp Insufficient time/temp? Optimize. CheckConditions->WrongTimeTemp

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Application Notes and Protocols for Protein PEGylation using NH2-PEG2-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone strategy in biopharmaceutical development.[1] This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can prolong their circulation half-life, improve stability, reduce immunogenicity, and increase solubility.[1][2] NH2-PEG2-methyl acetate is a short, heterobifunctional PEG linker that provides a discrete PEG spacer, offering a precise way to modify proteins. Its terminal primary amine allows for conjugation to carboxyl groups on a protein, typically on aspartic acid or glutamic acid residues, or the C-terminus, via amide bond formation.[3]

These application notes provide a comprehensive guide to using NH2-PEG2-methyl acetate for protein PEGylation, including detailed experimental protocols, data on the effects of short-chain PEGylation, and a relevant signaling pathway illustration.

Physicochemical Properties of NH2-PEG2-methyl acetate

A clear understanding of the properties of the PEGylating agent is crucial for successful conjugation.

PropertyValue
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate
Molecular Formula C₇H₁₅NO₄
Molecular Weight 177.20 g/mol
Appearance Colorless to yellow oil/liquid
Solubility Soluble in DMSO, DMF

Effects of Short-Chain PEGylation on Protein Properties

While long PEG chains are often used to significantly increase the hydrodynamic radius of a protein, short-chain PEGs, such as that provided by NH2-PEG2-methyl acetate, can also offer distinct advantages. The impact of PEGylation is dependent on the specific protein, the site of PEGylation, and the length of the PEG chain.[4]

ParameterEffect of Short-Chain PEGylationReferences
Conformational Stability Can increase conformational stability. The extent of stabilization is highly dependent on the PEGylation site.[5]
Thermal Stability Generally increases thermal stability and the ability to refold correctly after denaturation.[6]
Proteolytic Resistance Can offer protection against proteolytic degradation, although the effect may be less pronounced than with longer PEG chains.[7]
Solubility Generally increases the solubility of the protein.[1]
Aggregation Can significantly decrease the propensity of proteins to aggregate, particularly upon heat stress.[4]
Immunogenicity May reduce immunogenicity by masking epitopes on the protein surface.[1]

Experimental Protocols

This section provides a detailed protocol for the conjugation of NH2-PEG2-methyl acetate to a protein's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials and Reagents
  • Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES or PBS)

  • NH2-PEG2-methyl acetate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

  • Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution activation Activate Protein Carboxyl Groups (EDC/NHS, pH 6.0) prep_protein->activation prep_peg Prepare NH2-PEG2-methyl acetate Solution coupling Add NH2-PEG2-methyl acetate (pH 7.2-7.5) prep_peg->coupling prep_edc_nhs Prepare EDC/NHS Solution prep_edc_nhs->activation activation->coupling quenching Quench Reaction coupling->quenching purification Purify PEGylated Protein (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, Mass Spec) purification->characterization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 JAK1 JAK1 IFNAR1->JAK1 Activation & Phosphorylation TYK2 TYK2 IFNAR1->TYK2 association IFNAR1->TYK2 Activation & Phosphorylation IFNAR2 IFNAR2 IFNAR2->JAK1 association IFNAR2->JAK1 Activation & Phosphorylation IFNAR2->TYK2 Activation & Phosphorylation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocation to Nucleus & DNA Binding Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription Interferon PEG-Interferon Interferon->IFNAR1 Binding Interferon->IFNAR2 Binding

References

Application Notes and Protocols for Surface Functionalization with Amino-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with amino-terminated polyethylene glycol (amino-PEG) linkers is a critical technique in biotechnology and drug development. This process creates a hydrophilic and biocompatible surface coating that minimizes non-specific protein adsorption, enhances in vivo circulation times for nanoparticles, and provides reactive sites for the covalent attachment of biomolecules.[1][2][3] This "stealth" property is crucial for applications such as implantable devices, drug delivery systems, and diagnostic platforms.[1][2] These notes provide detailed protocols for the functionalization of common substrates with amino-PEG linkers, along with methods for their characterization.

Core Concepts and Applications

The primary amine groups (-NH₂) on the terminus of the PEG chain serve as versatile handles for bioconjugation.[4][5] They can be covalently linked to surfaces functionalized with carboxylic acids or N-hydroxysuccinimide (NHS) esters.[3][6] The PEG component, a hydrophilic and non-immunogenic polymer, forms a hydration layer that sterically hinders the approach of proteins and other biomolecules, thereby preventing biofouling.[1][7]

Key Applications Include:

  • Reduced Non-Specific Binding: Essential for biosensors, microarrays, and in vivo applications to improve signal-to-noise ratio and prevent unwanted biological interactions.[1]

  • Enhanced Biocompatibility: Improves the performance and longevity of implantable medical devices by reducing the foreign body response.[1]

  • Prolonged Systemic Circulation: PEGylated nanoparticles exhibit longer circulation half-lives, leading to improved drug accumulation at target sites through the enhanced permeability and retention (EPR) effect.[2][3]

  • Targeted Drug Delivery: The terminal amine can be used to conjugate targeting ligands such as antibodies or peptides to direct nanoparticles to specific cells or tissues.[8]

Experimental Protocols

This section details two common protocols for the covalent attachment of amino-PEG linkers to surfaces: functionalization of a carboxylated surface and functionalization of a pre-activated NHS-ester surface.

Protocol 1: Functionalization of Carboxylated Surfaces via EDC/NHS Chemistry

This protocol is widely used for modifying surfaces that possess or have been modified to present carboxylic acid groups. The process involves the activation of the carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then readily reacts with the primary amines of the amino-PEG linker.[1][9]

Materials:

  • Carboxylated substrate (e.g., carboxyl-functionalized glass slide, nanoparticles)

  • Amino-PEG linker (e.g., Amino-PEG-Amine, m-PEG-Amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0[1][10]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0[1][10]

  • Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH 8.5[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for dissolving reagents if necessary)[10]

  • Deionized (DI) water

Procedure:

  • Substrate Preparation:

    • Ensure the carboxylated substrate is clean and dry. For nanoparticles, disperse them in the Activation Buffer to a concentration of 1-10 mg/mL.[2]

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL or a 2-10 mM final concentration) and NHS (e.g., 5 mg/mL or a 5-25 mM final concentration) in Activation Buffer immediately before use.[1][3]

    • Immerse the carboxylated substrate in the EDC/NHS solution (or add the solutions to the nanoparticle suspension).

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[1][3]

  • Washing (for solid substrates and nanoparticles):

    • Remove the substrate from the activation solution and rinse thoroughly with Coupling Buffer.

    • For nanoparticles, centrifuge to pellet the activated particles, remove the supernatant, and resuspend in Coupling Buffer.[3]

  • Coupling of Amino-PEG Linker:

    • Prepare a solution of the amino-PEG linker (e.g., 10 mg/mL) in Coupling Buffer. A 10- to 50-fold molar excess of the PEG linker is often recommended for nanoparticle conjugation.[2]

    • Immerse the activated substrate in the amino-PEG solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching and Final Washing:

    • Remove the substrate from the PEG solution and rinse with Coupling Buffer.

    • Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters.[1]

    • Rinse the substrate thoroughly with DI water.

    • Dry the functionalized substrate under a stream of nitrogen.[1]

    • For nanoparticles, purify by repeated centrifugation and resuspension in a suitable buffer or by dialysis.[2]

Protocol 2: Functionalization of NHS-Ester Activated Surfaces

This is a more direct method where the amino-PEG linker reacts with a commercially available or pre-activated NHS-ester functionalized surface.

Materials:

  • NHS-ester activated substrate

  • Amino-PEG linker

  • Reaction Buffer: Amine-free buffer, pH 7.2-9.0 (e.g., PBS, HEPES, or borate buffer)[3][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]

  • Washing Buffer: PBS or other suitable buffer

  • Anhydrous DMF or DMSO (for dissolving reagents if necessary)

Procedure:

  • Reagent Preparation:

    • Resuspend the NHS-activated substrate in the Reaction Buffer immediately before use, as NHS esters are susceptible to hydrolysis.[3]

    • Prepare a stock solution of the amino-PEG linker in a dry, water-miscible solvent like DMSO or directly in the Reaction Buffer.[3]

  • Conjugation Reaction:

    • Add the amino-PEG linker solution to the NHS-activated substrate suspension. A molar excess of the linker is recommended.[3]

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.[3]

    • Incubate for 30 minutes at room temperature.[3]

  • Final Washing and Storage:

    • Wash the PEGylated substrate three times with the Washing Buffer to remove unreacted reagents.[3]

    • For nanoparticles, use centrifugation for washing steps.

    • Store the functionalized substrate in an appropriate buffer.

Substrate Pre-functionalization: Silanization of Glass Surfaces

To introduce amine or carboxyl groups onto glass or silicon-based substrates, a common first step is silanization.[11]

Protocol for Aminosilanization with APTES:

  • Cleaning: Thoroughly clean the glass substrate (e.g., with piranha solution or plasma cleaning).

  • Silanization: Immerse the cleaned and dried substrate in a 5% solution of (3-Aminopropyl)triethoxysilane (APTES) in an anhydrous solvent like acetone or toluene for 30-60 minutes.[12][13]

  • Washing: Rinse the substrate with the anhydrous solvent, followed by ethanol, and then DI water.[1]

  • Curing: Bake the substrate at 110°C for 30 minutes to cure the APTES layer.[1]

The resulting amine-functionalized surface can then be further modified, for example, by reacting with succinic anhydride to introduce carboxyl groups for subsequent PEGylation via Protocol 1.[1]

Data Presentation: Characterization of Functionalized Surfaces

The success of surface functionalization can be quantified using various analytical techniques.

Table 1: Physicochemical Characterization of PEGylated Surfaces

TechniqueMeasured ParameterExpected Outcome for Successful PEGylationReference
X-ray Photoelectron Spectroscopy (XPS) Elemental composition (C, O, N, Si)Increase in C-O peak intensity, appearance of N 1s peak.[7][14]
Spectroscopic Ellipsometry Layer ThicknessIncrease in layer thickness (e.g., ~1 nm for 0.3 kDa PEG, ~5 nm for 5 kDa PEG).[7][14]
Contact Angle Goniometry Water Contact AngleDecrease in water contact angle, indicating increased hydrophilicity.[15]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (for nanoparticles)Increase in hydrodynamic diameter.[8][16]
Zeta Potential Surface Charge (for nanoparticles)Shift in zeta potential towards neutral.[8][17]
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessChanges in surface topography.[18]

Table 2: Representative Data for Functionalized Nanoparticles

Nanoparticle TypeModification StepHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Gold Nanoparticles (AuNPs) Bare (Citrate-capped)~30-35[8]
Amino-PEG10-Amine Functionalized~45-5[8]
Iron Oxide Nanoparticles (IONPs) Bare~50+25[8]
Amino-PEG10-Amine Functionalized~65+10[8]

Visualizations

Experimental Workflow for Surface Functionalization

G Experimental Workflow for Surface Functionalization cluster_0 Substrate Preparation cluster_1 Activation cluster_2 PEGylation cluster_3 Final Steps Clean Clean Substrate Silanize Silanization (e.g., APTES) Clean->Silanize Carboxylate Carboxylation (optional) Silanize->Carboxylate Activate Activate Carboxyl Groups (EDC/NHS) Carboxylate->Activate pH 4.5-6.0 Couple Couple Amino-PEG Linker Activate->Couple pH 7.2-8.0 Quench Quench Reaction Couple->Quench Wash Wash and Dry Quench->Wash Characterize Characterize Surface Wash->Characterize

Caption: Workflow for covalent surface functionalization with amino-PEG linkers.

Mechanism of Amine Coupling to a Carboxylated Surface

G Mechanism of Amine Coupling cluster_0 Reactants cluster_1 Activation cluster_2 Coupling Carboxyl Surface-COOH NHS_Ester Surface-CO-NHS (NHS Ester) Carboxyl->NHS_Ester EDC_NHS AminoPEG H2N-PEG EDC_NHS EDC, NHS Amide_Bond Surface-CO-NH-PEG (Stable Amide Bond) NHS_Ester->Amide_Bond AminoPEG NHS_release NHS (leaving group)

Caption: EDC/NHS chemistry for coupling amino-PEG to a carboxylated surface.

Biological Interaction of PEGylated Nanoparticles

G Biological Interaction of PEGylated Nanoparticles cluster_0 Non-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle NP Nanoparticle Opsonin Opsonin Proteins NP->Opsonin Adsorption Phagocyte Phagocytic Cell (e.g., Macrophage) Opsonin->Phagocyte Recognition & Clearance PEG_NP PEGylated Nanoparticle Opsonin2 Opsonin Proteins PEG_NP->Opsonin2 Steric Hindrance (Reduced Adsorption) Circulation Prolonged Circulation PEG_NP->Circulation Phagocyte2 Phagocytic Cell

Caption: The "stealth" effect of PEGylation reducing protein adsorption and clearance.

References

Application Notes and Protocols for NH2-PEG2-methyl acetate hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, influencing the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.

Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] NH2-PEG2-methyl acetate hydrochloride is a bifunctional PEG linker featuring a primary amine and a methyl ester, separated by a two-unit PEG chain. This configuration offers a versatile scaffold for the synthesis of PROTACs, providing a balance of flexibility and length that can be optimal for inducing protein degradation. The primary amine allows for covalent attachment to a carboxyl group on one of the ligands, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to the other ligand.

These application notes provide a comprehensive guide to the utilization of this compound in PROTAC synthesis, complete with detailed experimental protocols, illustrative quantitative data, and diagrams of the relevant biological pathways and experimental workflows.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitinates POI E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Downstream Signaling: Impact of BRD4 Degradation

The degradation of specific proteins can have profound effects on cellular signaling pathways. For instance, Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes like MYC. PROTAC-mediated degradation of BRD4 has been shown to downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[3]

BRD4_Degradation_Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds E3_Ligase E3 Ligase (e.g., VHL/CRBN) BRD4_PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex MYC_Gene MYC Gene Transcription BRD4->MYC_Gene Promotes BRD4_Degradation BRD4 Degradation Ternary_Complex->BRD4_Degradation Induces BRD4_Degradation->MYC_Gene Inhibits Apoptosis Apoptosis BRD4_Degradation->Apoptosis Induces MYC_Protein MYC Protein MYC_Gene->MYC_Protein Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Drives PROTAC_Synthesis_Workflow Start Start Materials: - POI-COOH - NH2-PEG2-methyl acetate·HCl - E3 Ligase-NH2 Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Intermediate: POI-PEG2-methyl acetate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Intermediate2 Intermediate: POI-PEG2-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Characterization Characterization (HRMS, NMR) Final_PROTAC->Characterization

References

Application Notes and Protocols for NH2-PEG2-methyl acetate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful coupling of NH2-PEG2-methyl acetate, a versatile heterobifunctional linker. This linker is integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its discrete polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine and methyl ester groups offer versatile handles for covalent modification.[1]

Core Principles of NH2-PEG2-methyl acetate Coupling

The primary amine (-NH2) of NH2-PEG2-methyl acetate is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The two most common coupling strategies involve reactions with carboxylic acids and N-hydroxysuccinimide (NHS) esters, both resulting in the formation of a stable amide bond.[2][4]

1. Amide Bond Formation with Carboxylic Acids: This is a widely used method, typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] The activated carboxylic acid then readily reacts with the primary amine of the PEG linker.

2. Reaction with NHS Esters: Pre-activated NHS esters are also common reaction partners for the primary amine of NH2-PEG2-methyl acetate. This reaction is a nucleophilic acyl substitution that proceeds efficiently at neutral to slightly basic pH to form a stable amide bond.[4][5]

Key Applications

NH2-PEG2-methyl acetate is a crucial building block in the synthesis of complex biomolecules:

  • PROTACs: This linker is frequently used to connect a target protein ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.[1][2][6]

  • ADCs: In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody.[3]

  • Bioconjugation: The primary amine allows for the PEGylation of proteins, peptides, and other biomolecules, which can improve their solubility, stability, and pharmacokinetic profiles.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving NH2-PEG2-methyl acetate.

Protocol 1: Amide Bond Formation with a Carboxylic Acid using HATU

This protocol describes the coupling of the primary amine of NH2-PEG2-methyl acetate to a molecule containing a carboxylic acid using HATU as the coupling agent.[1]

Materials:

  • NH2-PEG2-methyl acetate

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.[1]

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide conjugate.[1]

Protocol 2: Amide Bond Formation with a Carboxylic Acid using EDC/NHS

This protocol outlines the coupling of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule using EDC and NHS.[2][7]

Materials:

  • NH2-PEG2-methyl acetate

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)[2]

  • Coupling Buffer (e.g., PBS, pH 7.4)[2]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS, and NH2-PEG2-methyl acetate to room temperature before opening.[2]

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.[2]

    • Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.[2]

    • Prepare a solution of NH2-PEG2-methyl acetate in Coupling Buffer.[2]

  • Activation of Carboxylic Acid:

    • In a reaction vial, combine the carboxylic acid solution with EDC and NHS. A common starting molar ratio is 1:2:1.2 (Carboxylic Acid:EDC:NHS).[2]

    • Incubate for 15-30 minutes at room temperature with gentle stirring. The reaction is most efficient at a pH between 4.5 and 6.0.[2]

  • Coupling Reaction:

    • Add the desired molar excess of the NH2-PEG2-methyl acetate solution to the activated carboxylic acid.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.[2][7]

  • Purification:

    • Purify the final conjugate using a suitable method such as reverse-phase HPLC or flash column chromatography.[2]

Protocol 3: Reaction with an NHS-Ester Activated Molecule

This protocol details the reaction of NH2-PEG2-methyl acetate with a pre-activated NHS-ester.[5]

Materials:

  • NH2-PEG2-methyl acetate

  • NHS-activated molecule

  • Reaction Buffer (e.g., PBS, pH 7.2-8.5)[5]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Amine-PEG Solution:

    • Allow the vial of NH2-PEG2-methyl acetate to warm to room temperature before opening.[5]

    • Dissolve the required amount in the Reaction Buffer.[5]

  • Conjugation Reaction:

    • Dissolve the NHS-activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).[5]

    • Add the desired molar excess of the NH2-PEG2-methyl acetate solution to the activated molecule solution. A 5- to 20-fold molar excess is a common starting point.[5]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[5]

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS esters.[5]

    • Incubate for 30 minutes at room temperature.[5]

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate chromatography method such as size-exclusion or ion-exchange chromatography.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for Amide Bond Formation with Carboxylic Acids

ParameterHATU CouplingEDC/NHS Coupling
Coupling Agent HATUEDC
Additive DIPEANHS
Stoichiometry (Molecule:Coupling Agent:Additive) 1 : 1.2 : 2.0 (DIPEA)1 : 2 : 1.2
Solvent Anhydrous DMFAqueous Buffer/DMF/DMSO
pH (Activation) N/A (Anhydrous)4.5 - 6.0
pH (Coupling) N/A (Anhydrous)7.4
Reaction Time 2 - 12 hours2 hours (RT) to overnight (4°C)
Temperature Room TemperatureRoom Temperature or 4°C

Table 2: Summary of Reaction Conditions for Coupling with NHS Esters

ParameterValue
Molar Excess of NH2-PEG2-methyl acetate 5- to 20-fold
Solvent Aqueous Buffer (e.g., PBS)
pH 7.2 - 8.5
Reaction Time 1 - 2 hours (RT) or 2 - 4 hours (4°C)
Temperature Room Temperature or 4°C

Mandatory Visualizations

G cluster_0 Amide Bond Formation with Carboxylic Acid Molecule_COOH Carboxylic Acid (Molecule-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea or NHS-ester) Molecule_COOH->Activated_Intermediate Coupling Agent (HATU or EDC/NHS) Amide_Product Amide Conjugate (Molecule-CONH-PEG2-methyl acetate) Activated_Intermediate->Amide_Product Nucleophilic Attack NH2_PEG NH2-PEG2-methyl acetate NH2_PEG->Activated_Intermediate

Caption: General reaction scheme for amide bond formation.

G start Start reagent_prep Reagent Preparation start->reagent_prep activation Carboxylic Acid Activation (15-30 min) reagent_prep->activation coupling Coupling with NH2-PEG2-methyl acetate (2-12 hours) activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography) workup->purification product Final Conjugate purification->product end End product->end

Caption: Experimental workflow for carboxylic acid coupling.

References

Revolutionizing Bioconjugation: A Guide to Amine-Reactive PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of bioconjugation techniques utilizing amine-reactive polyethylene glycol (PEG) reagents. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and antibodies, is a cornerstone of modern biopharmaceutical development. It offers a powerful method to enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. Key advantages include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] This guide will delve into the fundamental principles, detailed experimental protocols, and critical parameters for successful amine-reactive PEGylation.

The Chemistry of Amine-Reactive PEGylation

The most prevalent method for amine-reactive PEGylation employs N-hydroxysuccinimide (NHS) esters of PEG.[3] This chemistry targets primary amines (–NH₂), which are readily available on the surface of most proteins, primarily at the N-terminus and the ε-amino group of lysine residues.[4] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.[5][6]

The efficiency of this reaction is critically dependent on the pH of the reaction buffer. A neutral to slightly basic pH (typically 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated, nucleophilic amines.[2][7] However, a competing reaction, the hydrolysis of the NHS ester by water, also accelerates at higher pH. This hydrolysis renders the PEG reagent inactive.[3] Therefore, precise control of the reaction pH is paramount to maximize conjugation efficiency while minimizing hydrolysis.[8]

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 7.2-8.5) PEG_NHS PEG-NHS Ester PEG_NHS->Intermediate Inactive_PEG Inactive PEG-COOH PEG_NHS->Inactive_PEG Hydrolysis PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) Intermediate->PEG_Protein Amide Bond Formation NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release H2O H₂O (Hydrolysis) H2O->Inactive_PEG

Reaction mechanism of amine-reactive PEGylation.

Quantitative Parameters for Optimal PEGylation

The success of a PEGylation reaction is a multifactorial outcome. The following tables summarize key quantitative data and parameters that influence the efficiency and outcome of the conjugation process.

Table 1: Effect of pH on NHS Ester Stability and Reaction Rate

pHHalf-life of NHS Ester (at 4°C)Implication
7.04 - 5 hoursSlower reaction with amines, but the NHS ester is more stable, allowing for longer reaction times.[2][7]
7.4> 120 minutesA good balance between amine reactivity and NHS ester stability, often used as a starting point.[8]
8.0~20 minutesFaster reaction with amines, but also a significantly increased rate of hydrolysis.[8]
8.5~10 minutesVery rapid reaction with amines, but also very rapid hydrolysis, requiring precise timing.[9]
9.0< 9 minutesExtremely fast reaction and hydrolysis; the reaction often reaches completion within 10 minutes.[8]

Table 2: Influence of Molar Ratio on Degree of PEGylation

Molar Ratio (PEG:Protein)Typical Degree of PEGylation (PEGs per Protein)Notes
5:1 to 10:1Low to moderateA common starting point for optimization, especially for proteins with many available amines.[10]
20:1Moderate to high (e.g., 4-6 PEGs per IgG)Often used for antibodies (1-10 mg/mL) to achieve a good balance of PEGylation without significant loss of activity.[1] Dilute protein solutions may require a higher excess.[1]
>20:1HighMay be necessary for less reactive proteins or to achieve a high degree of PEGylation, but increases the risk of protein aggregation and loss of biological activity.[11]

Experimental Protocols

This section provides detailed protocols for the conjugation of amine-reactive PEG-NHS esters to proteins and antibodies, followed by purification of the resulting conjugates.

Pre-Reaction Preparations: Reagent Handling and Buffer Exchange

Critical Considerations:

  • Reagent Handling: PEG-NHS esters are highly sensitive to moisture. They should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][12]

  • Buffer Selection: The protein solution must be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the PEG-NHS ester and must be avoided.[3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.5.[2][6] If necessary, perform buffer exchange using dialysis or a desalting column.[5]

Protocol 1: General Procedure for Protein PEGylation

This protocol outlines a general procedure for conjugating a PEG-NHS ester to a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure:

  • Prepare Protein Solution: Ensure the protein is at the desired concentration in the appropriate amine-free reaction buffer.

  • Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the calculated amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[12]

  • Initiate Conjugation: Slowly add the PEG-NHS ester stock solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[1]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[1] The optimal time and temperature may need to be determined empirically.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure any unreacted PEG-NHS ester is hydrolyzed.

  • Purify Conjugate: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, byproducts, and unreacted protein.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer_Exchange Buffer Exchange (Amine-free) Conjugation Conjugation Reaction Buffer_Exchange->Conjugation Reagent_Prep Prepare PEG-NHS Solution Reagent_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (LC-MS, HPLC) Purification->Characterization

A typical experimental workflow for protein PEGylation.
Protocol 2: Purification of PEGylated Proteins

The reaction mixture will contain a heterogeneous mixture of PEGylated protein (with varying degrees of PEGylation), unreacted protein, excess PEG reagent, and hydrolysis byproducts.[] Purification is a critical step to obtain a homogenous product.

Common Purification Techniques:

  • Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating PEGylated conjugates from unreacted protein and smaller PEG reagents based on their hydrodynamic radius.[][14] The larger PEGylated proteins elute earlier than the smaller, unreacted components.[15]

  • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with an IEX resin.[16] This change in charge can be exploited to separate PEGylated from non-PEGylated proteins and, in some cases, to separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): The attachment of hydrophilic PEG chains generally decreases a protein's hydrophobicity. HIC can be used as a polishing step for higher resolution purification.[][14]

General SEC Purification Protocol:

  • Equilibrate the Column: Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the Sample: Load the quenched reaction mixture onto the column.

  • Elute and Collect Fractions: Elute the sample with the equilibration buffer and collect fractions.

  • Analyze Fractions: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pool and Concentrate: Pool the desired fractions and concentrate the purified PEGylated protein using an appropriate method (e.g., centrifugal ultrafiltration).

Characterization of PEGylated Conjugates

Thorough characterization of the PEGylated product is essential to ensure quality and consistency.

Key Characterization Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the exact molecular weight of the PEGylated protein, which allows for the determination of the degree of PEGylation (the number of PEG chains attached).[17][18] Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.[17]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion HPLC (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are used to assess the purity of the conjugate and quantify the amount of unreacted protein and free PEG.[19]

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation.

Troubleshooting Common Issues in Amine-Reactive PEGylation

Even with optimized protocols, challenges can arise during PEGylation. The following diagram outlines common problems and their potential solutions.

Troubleshooting cluster_low_yield Low PEGylation Yield cluster_aggregation Protein Aggregation Low_Yield Low Yield Sol_pH Optimize pH (7.2-8.5) Low_Yield->Sol_pH Sol_Molar_Ratio Increase PEG:Protein Molar Ratio Low_Yield->Sol_Molar_Ratio Sol_Reagent Use Fresh/Properly Stored PEG-NHS Low_Yield->Sol_Reagent Sol_Buffer Ensure Amine-Free Buffer Low_Yield->Sol_Buffer Aggregation Aggregation Sol_Concentration Lower Protein Concentration Aggregation->Sol_Concentration Sol_Reaction_Rate Slow Reaction Rate (e.g., 4°C) Aggregation->Sol_Reaction_Rate Sol_Excipients Add Stabilizing Excipients Aggregation->Sol_Excipients

A troubleshooting guide for common PEGylation issues.

By carefully considering the chemical principles, optimizing reaction parameters, and employing robust purification and characterization techniques, researchers can successfully leverage amine-reactive PEGylation to develop novel and improved biotherapeutics.

References

Application Notes: The Strategic Use of Short PEG Linkers in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Short PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) linkers are versatile, synthetic polymers composed of repeating ethylene oxide units that have become indispensable in the development of therapeutic drugs.[1][2][3] Short-chain PEG linkers, typically comprising 2 to 12 ethylene glycol units, are of particular interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting drug conjugates.[1][4] This process, known as PEGylation, involves the covalent attachment of PEG chains to a drug molecule or carrier system, profoundly influencing the agent's pharmacokinetic and pharmacodynamic profiles.[5]

The primary advantages of incorporating short PEG linkers stem from their unique combination of hydrophilicity, biocompatibility, and structural flexibility.[1][6] These properties are leveraged to address common challenges in drug development, such as poor solubility of hydrophobic drugs, rapid clearance from the body, and immunogenicity.[1][2][7] By serving as more than just inert spacers, short PEG linkers are functional components that enhance the overall performance of complex therapeutics like antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), and nanoparticle systems.[6][][9]

Core Principles and Key Advantages:

  • Improved Solubility and Stability: Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and a tendency to aggregate in aqueous environments.[4][10] The inherent hydrophilicity of short PEG linkers significantly improves the solubility of these payloads, preventing aggregation and enhancing stability.[2][11]

  • Enhanced Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a drug, which reduces its rate of renal clearance and prolongs its circulation half-life.[5][10][12] This "stealth effect" also helps the drug evade uptake by the mononuclear phagocyte system, allowing for a greater opportunity to reach the target site.[1][5]

  • Reduced Immunogenicity: The flexible PEG chain can form a protective hydration shell around the therapeutic molecule, masking it from the immune system and thereby reducing the risk of an adverse immune response.[1][5]

  • Precise Property Modulation: Unlike polydisperse polymers, short, monodisperse PEG linkers allow for the creation of highly pure and well-defined bioconjugates.[4] This enables researchers to systematically study how linker length impacts a drug's properties and to fine-tune its design for optimal efficacy and safety.[6]

Data Presentation: Physicochemical and Pharmacokinetic Properties

Quantitative data from various studies underscore the impact of short PEG linkers on drug conjugate properties. The following tables summarize key performance metrics.

Table 1: Physicochemical Properties of Common Short PEG Linkers

This table outlines the fundamental physical characteristics of discrete PEG linkers, which are critical for the rational design of bioconjugates.

LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG2288.117.6-0.84
PEG33132.1611.1-1.13
PEG44176.2114.6-1.42
PEG66264.3221.6-2.00
PEG88352.4228.6-2.58
PEG1212528.6342.6-3.74

Note: Calculated LogP values are estimates and indicate high hydrophilicity. Data synthesized from a technical guide by BenchChem.[4]

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

This table summarizes findings from a study on non-binding IgG conjugated to the cytotoxic agent MMAE, demonstrating how PEG linker length directly influences the clearance rate of the ADC in vivo.[10]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE (DAR 8)
PEG8~4.22.0Non-binding IgG-MMAE (DAR 8)
PEG24~2.53.4Non-binding IgG-MMAE (DAR 8)

Data synthesized from a study on non-binding IgG-MMAE conjugates with a drug-to-antibody ratio (DAR) of 8.[10] The trend suggests a significant decrease in clearance with increasing PEG length.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of key processes and relationships in the application of PEG linkers.

PEGylation_Benefits cluster_0 Core Challenge cluster_1 Modification Strategy cluster_2 Improved Physicochemical Properties cluster_3 Therapeutic Outcomes Drug Hydrophobic Drug / Biologic PEG Conjugation with Short PEG Linker Drug->PEG Sol Increased Solubility & Stability PEG->Sol Size Increased Hydrodynamic Size PEG->Size Shield Immune Shielding PEG->Shield Bio Enhanced Bioavailability Sol->Bio PK Prolonged Circulation Time Size->PK Imm Reduced Immunogenicity Shield->Imm Outcome Outcome PK->Outcome Improved Therapeutic Index Imm->Outcome Improved Therapeutic Index Bio->Outcome Improved Therapeutic Index

Caption: Logical flow demonstrating how PEGylation improves therapeutic outcomes.[5]

ADC_Workflow A 1. Antibody Preparation (e.g., partial reduction) C 3. Conjugation Reaction (Antibody + Activated Linker-Payload) A->C B 2. Linker-Payload Activation (e.g., NHS ester formation) B->C D 4. Purification of ADC (e.g., Size Exclusion Chromatography) C->D E 5. Characterization (HIC, SEC, Mass Spec) D->E F 6. In Vitro & In Vivo Evaluation (Cytotoxicity, PK, Efficacy) E->F

Caption: Experimental workflow for ADC synthesis and evaluation.[10]

ADC_Action ADC Antibody-Drug Conjugate (ADC) with PEG Linker Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Release Linker Cleavage & Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 4. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 5. Induction of Apoptosis

Caption: General signaling pathway of ADC action.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of drug conjugates utilizing short PEG linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) with a Short PEG Linker

This protocol describes a common method for conjugating a cytotoxic payload to an antibody via a maleimide-functionalized PEG linker, targeting cysteine residues.

1. Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-PEGn-Payload construct (e.g., Mal-PEG8-MMAE).

  • Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0).

  • Quenching Reagent: N-acetylcysteine.

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

  • Storage Buffer: Formulation buffer (e.g., Histidine buffer, pH 6.0).

2. Procedure:

  • Antibody Reduction:

    • Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

    • Add a 2.5-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing reactive thiol groups.

  • Linker-Payload Conjugation:

    • Dissolve the Maleimide-PEGn-Payload in a co-solvent like DMSO to create a 10 mM stock solution.

    • Add a 5 to 8-fold molar excess of the dissolved linker-payload to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The maleimide group will react with the free thiols on the antibody.[6]

  • Quenching the Reaction:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using an SEC column pre-equilibrated with the storage buffer.

    • Collect fractions corresponding to the monomeric antibody peak.

  • Characterization and Storage:

    • Pool the relevant fractions and determine the protein concentration (e.g., by A280nm).

    • Characterize the ADC as described in Protocol 2.

    • Store the purified ADC at 2-8°C or as required for stability.

Protocol 2: Characterization of a PEGylated ADC

This protocol outlines key analytical techniques to verify the quality and characteristics of the synthesized ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties. The PEG linker's hydrophilicity can modulate retention time.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Employ a mobile phase gradient, starting with a high salt concentration (e.g., 1.5 M ammonium sulfate in phosphate buffer) and decreasing to a low salt concentration (e.g., phosphate buffer).

    • Inject the ADC sample. Species with higher DAR (more hydrophobic) will elute later.

    • Calculate the average DAR by integrating the peak areas for each species (DAR0, DAR2, DAR4, etc.) and determining the weighted average.

2. Analysis of Aggregation by SEC-HPLC:

  • Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. This method is used to quantify the percentage of high-molecular-weight species (aggregates).

  • Method:

    • Use an SEC column (e.g., TSKgel G3000SWxl).

    • Use an isocratic mobile phase (e.g., PBS, pH 7.4).

    • Inject the ADC sample and monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

    • Calculate the percentage of monomer by dividing the monomer peak area by the total area of all peaks.

3. Confirmation of Identity by Mass Spectrometry (MS):

  • Principle: MS is used to determine the precise molecular weight of the light and heavy chains of the antibody, confirming successful conjugation.

  • Method:

    • Deglycosylate the ADC using an enzyme like PNGase F.

    • Reduce the ADC to separate the light and heavy chains using a reducing agent like DTT.

    • Analyze the sample using LC-MS (e.g., Q-TOF).

    • Deconvolute the resulting mass spectra to determine the masses of the light and heavy chains, which will show mass additions corresponding to the number of conjugated linker-payloads.

Protocol 3: In Vivo Evaluation of a PEGylated Drug Conjugate

This protocol provides a general workflow for assessing the biodistribution and efficacy of a PEGylated therapeutic in a tumor xenograft model.[13]

1. Materials and Animal Model:

  • PEGylated drug conjugate, non-PEGylated control, and vehicle control.

  • Tumor xenograft model: Immunocompromised mice (e.g., NOD-SCID) inoculated with a relevant human cancer cell line.[13]

2. Procedure:

  • Tumor Inoculation and Growth:

    • Inoculate mice subcutaneously with tumor cells.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

    • Randomize animals into treatment and control groups.[13]

  • Dosing and Monitoring:

    • Administer the PEGylated conjugate, controls, and vehicle via a clinically relevant route (e.g., intravenous injection).

    • Measure tumor volume (using calipers) and animal body weight 2-3 times per week as an indicator of efficacy and toxicity, respectively.[13]

  • Biodistribution Study (Optional):

    • For biodistribution, use a radiolabeled or fluorescently tagged version of the conjugate.

    • At predetermined time points (e.g., 24, 48, 96 hours post-injection), euthanize a subset of animals.

    • Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart).

    • Quantify the amount of conjugate in each tissue using a gamma counter or fluorescence imaging system.

  • Data Analysis:

    • Plot tumor growth curves for each group to evaluate anti-tumor efficacy.

    • Analyze body weight changes to assess tolerability.

    • For biodistribution, calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to determine the drug's distribution profile.

References

Application Notes and Protocols for Ester Hydrolysis of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing the ester hydrolysis of PEGylated compounds. Understanding the stability of the ester linkage is critical for drug delivery systems, as its cleavage can release the active pharmaceutical ingredient (API) from the polyethylene (B3416737) glycol (PEG) carrier. This document outlines the principles, protocols, and analytical methods for controlled ester hydrolysis.

Introduction to Ester Hydrolysis in PEGylated Compounds

PEGylation, the process of covalently attaching PEG chains to molecules, often utilizes ester linkages to create prodrugs or to temporarily modify a compound's properties. The hydrolysis of this ester bond is a key mechanism for drug release. This cleavage can be triggered by changes in pH, temperature, or the presence of specific enzymes, leading to the release of the native compound.[1][2] The rate of hydrolysis is influenced by several factors, including the chemical structure of the ester linkage, the molecular weight of the PEG, and the surrounding microenvironment.[3]

There are three primary methods for inducing ester hydrolysis:

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out in the presence of a dilute acid and an excess of water to drive the equilibrium towards the carboxylic acid and alcohol products.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally faster and irreversible, proceeding to completion.[4][5] It involves heating the PEGylated compound with a dilute alkali solution, such as sodium hydroxide (B78521).[5][6]

  • Enzymatic Hydrolysis: Specific enzymes, such as esterases, can catalyze the hydrolysis of ester bonds.[1][7][8] This approach offers high specificity and is relevant for in vivo degradation studies.

Key Experimental Considerations

Successful and reproducible ester hydrolysis experiments require careful control of several parameters:

  • pH: The rate of hydrolysis is highly dependent on pH. Basic conditions significantly accelerate the reaction compared to acidic or neutral conditions.[2][9]

  • Temperature: Elevated temperatures increase the rate of hydrolysis.[2]

  • Buffer System: The choice of buffer is critical, especially for enzymatic reactions. For non-enzymatic hydrolysis, ensure the buffer does not interfere with the reaction. Amine-containing buffers like Tris should be avoided in reactions involving NHS esters as they can compete with the hydrolysis reaction.[9][10]

  • Solvent: While aqueous solutions are common, organic solvents like DMSO or DMF may be used to dissolve the PEGylated compound initially.[10]

  • Monitoring the Reaction: Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for tracking the progress of the hydrolysis and identifying the products.[10][11][12][13]

Data Presentation: Quantitative Analysis of Hydrolysis

The following tables summarize key quantitative data related to ester hydrolysis of PEGylated compounds.

Table 1: Influence of pH on Ester Hydrolysis Rate

pHRelative Degradation RateKey ObservationsReference(s)
5SlowerAcid-catalyzed hydrolysis occurs but is generally slower than base-catalyzed hydrolysis.[2]
7.4ModerateRepresents physiological conditions; hydrolysis occurs but may be slow depending on the ester linkage's stability.[2]
11.6FasterBase-catalyzed hydrolysis is significantly accelerated under alkaline conditions.[2]

Table 2: Recommended Reaction Conditions for Base-Catalyzed Hydrolysis

ParameterRecommended Range/ValueRationale & NotesReference(s)
Catalyst Sodium Hydroxide (NaOH) or other strong basesEffective for achieving complete and irreversible hydrolysis.[5][6][14]
Catalyst Conc. 0.2 - 0.6 mmol/gThe rate is proportional to the concentration of hydroxyl ions.[6]
Temperature 20 - 80 °CHigher temperatures accelerate the reaction rate.[2][6]
Solvent Aqueous solution, potentially with co-solvents (MeOH, THF)Water is the reactant in hydrolysis. Co-solvents can be used to ensure solubility.[14]
Reaction Time Minutes to hoursDependent on temperature, pH, and the specific ester linkage. The reaction should be monitored to determine the optimal time.[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of a PEGylated Compound

This protocol describes a general procedure for the base-catalyzed hydrolysis of a PEGylated compound containing an ester linkage.

Materials:

  • PEGylated compound with an ester linkage

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)

  • Deionized water

  • pH meter

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Equipment for analysis (e.g., HPLC system)

Procedure:

  • Dissolve the PEGylated Compound: Dissolve a known amount of the PEGylated compound in deionized water to a desired concentration. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO or DMF can be used.

  • Adjust pH: Add the NaOH solution dropwise to the reaction mixture while stirring to achieve the desired alkaline pH (e.g., pH 10-12). Monitor the pH using a calibrated pH meter.

  • Incubation: Heat the reaction mixture to the desired temperature (e.g., 37°C, 50°C, or 80°C) with continuous stirring.

  • Reaction Monitoring: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately neutralize the aliquots by adding a stoichiometric amount of a dilute acid (e.g., HCl) to stop the hydrolysis reaction. This is crucial for accurate time-point analysis.

  • Analysis: Analyze the quenched samples using a suitable analytical method like RP-HPLC to quantify the remaining PEGylated compound and the appearance of the hydrolysis products (cleaved PEG and the parent molecule).[10]

Protocol 2: Monitoring Ester Hydrolysis by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the hydrolysis reaction.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 or C4 reversed-phase column suitable for protein or small molecule separation[10]

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dilute the quenched aliquots from the hydrolysis reaction with the initial mobile phase.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the components. For example, a gradient from 5% to 95% B over 30 minutes. The un-PEGylated compound will typically elute later than the PEGylated precursor.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).[10]

  • Data Analysis: Integrate the peak areas of the PEGylated compound and the product(s) to determine the extent of hydrolysis at each time point.

Visualizations

Ester_Hydrolysis_Reaction PEG_Ester PEGylated Compound (with Ester Linkage) PEG_Acid Cleaved PEG (as Carboxylic Acid/Carboxylate) PEG_Ester->PEG_Acid Hydrolysis (H+ or OH-) Alcohol Released Compound (with Alcohol Group) H2O Water

Caption: Chemical reaction of ester hydrolysis on a PEGylated compound.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve PEGylated Compound B Adjust pH (Acidic/Basic) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC, NMR, or MS E->F

Caption: Experimental workflow for performing ester hydrolysis.

References

Application Notes and Protocols: A Step-by-Step Guide for Labeling Peptides with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2] This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size.[3] Key advantages of peptide PEGylation include an extended circulatory half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][4][5][6] This document provides detailed application notes and protocols for the labeling of peptides with PEG linkers, focusing on the commonly used N-hydroxysuccinimidyl (NHS) ester chemistry.

General Experimental Workflow

The process of PEGylating a peptide follows a logical sequence of steps, from the initial reaction to the final characterization of the purified product. Each step requires careful consideration and optimization to achieve the desired PEGylated peptide with high yield and purity.

G A Peptide & PEG Reagent Preparation B PEGylation Reaction A->B Add PEG reagent to peptide solution C Quenching B->C Add quenching buffer D Purification C->D e.g., RP-HPLC or SEC E Characterization D->E e.g., MS, SDS-PAGE F Storage E->F

Caption: General experimental workflow for peptide PEGylation.

Data Presentation: The Impact of PEGylation

The covalent attachment of PEG to a peptide can dramatically alter its physicochemical and biological properties. The following tables summarize quantitative data illustrating the typical improvements observed after PEGylation.

Table 1: Enhancement of Peptide Properties via PEGylation

ParameterUnmodified PeptidePEGylated PeptideFold ImprovementReference
In Vivo Half-Life (t½) 9 hours77 hours~8.5[7]
In Vitro Activity Retention 100%32% - 93%Variable[8][9]
Renal Clearance HighReducedSignificant[1][5]
Immunogenicity HighReducedSignificant[1][5]

Table 2: Common Chemistries for Peptide PEGylation

ChemistryTarget Residue(s)Bond FormedKey Features
NHS Ester N-terminus, Lysine (primary amines)AmideMost common, stable bond, pH-dependent reaction
Maleimide Cysteine (thiol groups)ThioetherSite-specific, stable bond
Click Chemistry (e.g., Azide-Alkyne) Non-natural amino acids (e.g., with azide or alkyne groups)TriazoleBioorthogonal, high efficiency
Aldehyde/Ketone N-terminus (after oxidation), or non-natural amino acidsHydrazone/OximeSite-specific, can be reversible

Experimental Protocols

Protocol 1: PEGylation of a Peptide using an NHS-Ester PEG Linker

This protocol describes a general method for labeling a peptide containing primary amines (N-terminus or lysine residues) with an mPEG-NHS ester reagent.

Materials:

  • Peptide with at least one primary amine

  • mPEG-NHS Ester (e.g., m-PEG6-NHS Ester)

  • Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate buffer, pH 7.2 - 8.5 (must be free of primary amines)

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., RP-HPLC or SEC)

  • Analytical instruments (e.g., MALDI-TOF or ESI-MS)

Reaction Principle:

The NHS ester of the PEG reagent reacts with a primary amine on the peptide via nucleophilic acyl substitution. The deprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS).[10]

G reagents Peptide-NH2 + mPEG-NHS product Peptide-NH-CO-PEG + NHS reagents->product pH 7.2 - 8.5 Stable Amide Bond Formation

Caption: NHS ester reaction mechanism for peptide PEGylation.

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.[10][11] Immediately before use, dissolve the required amount of mPEG-NHS ester in a minimal volume of anhydrous DMF or DMSO.

  • Reaction Setup: Add the dissolved mPEG-NHS ester to the peptide solution. A 5- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[3][10] The final concentration of the organic solvent should not exceed 10% to maintain peptide stability.[10][11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[3][10] The reaction progress can be monitored by RP-HPLC.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted mPEG-NHS ester.[3] Incubate for 30 minutes at room temperature.[3]

Table 3: Recommended Reaction Conditions for NHS-Ester PEGylation

ParameterRecommended RangeRationale
mPEG-NHS:Peptide Molar Ratio 5:1 to 20:1Optimize to maximize mono-PEGylation and minimize poly-PEGylation.
Reaction Buffer 0.1 M Sodium Phosphate or BicarbonateMust be free of primary amines to avoid competing reactions.
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[10]
Reaction Temperature 4°C or Room TemperatureLower temperatures can provide better control over the reaction.
Reaction Time 1-4 hours (RT) or Overnight (4°C)Should be optimized by monitoring reaction progress.
Protocol 2: Purification of the PEGylated Peptide

Purification is a critical step to separate the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and any byproducts.[] Reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) are the most common techniques.[]

G A Crude PEGylation Reaction Mixture B Purification Method Selection A->B C RP-HPLC B->C Based on hydrophobicity D SEC B->D Based on size E Fraction Collection C->E D->E F Purity & Identity Analysis E->F

Caption: General workflow for purification of PEGylated peptides.

RP-HPLC Purification:

  • Sample Preparation: Dilute the quenched reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.[13]

  • HPLC Setup:

    • Column: A C4 or C18 column is typically used. For smaller PEG chains, a C4 column may offer better resolution.[13]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV at 220 nm and 280 nm.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run a linear gradient to elute the components. A shallow gradient (e.g., 1-2% change in Mobile Phase B per minute) is often recommended to improve separation.[13]

    • The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.

SEC Purification:

SEC separates molecules based on their hydrodynamic radius.[] This method is effective for removing unreacted, smaller molecules like the PEG reagent from the larger, PEGylated peptide.

  • Column and Mobile Phase Selection: Choose a column with a fractionation range appropriate for the size of the PEGylated peptide. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).

  • Chromatographic Run: Equilibrate the column, inject the sample, and run the separation under isocratic conditions.

  • Fraction Collection: Collect the fractions corresponding to the higher molecular weight PEGylated peptide.

Protocol 3: Characterization of the PEGylated Peptide

After purification, it is essential to confirm the identity and purity of the PEGylated peptide.

Mass Spectrometry (MS):

  • Techniques: MALDI-TOF or ESI-MS are commonly used to determine the molecular weight of the PEGylated peptide.[10]

  • Procedure: Analyze the purified fractions. The mass increase should correspond to the addition of one or more PEG moieties. MS can also help determine the degree of PEGylation (mono-, di-, poly-PEGylated).

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Procedure: Run the purified PEGylated peptide on an SDS-PAGE gel alongside the unmodified peptide.

  • Analysis: The PEGylated peptide will migrate slower than the unmodified peptide due to its increased molecular weight. This provides a visual confirmation of successful PEGylation and an assessment of purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency Suboptimal pH; Hydrolyzed PEG-NHS ester; Insufficient molar excess of PEG reagentOptimize reaction pH (7.2-8.5); Use fresh, properly stored PEG-NHS ester; Increase the molar ratio of PEG reagent to peptide.
Poly-PEGylation High molar excess of PEG reagent; Long reaction timeReduce the molar ratio of PEG reagent; Decrease the reaction time and monitor progress by HPLC.
Poor Resolution in RP-HPLC Inappropriate column or gradientFor smaller PEGs, try a C4 column; for larger PEGs, a C18 may be better.[13] Use a shallower gradient.[13]
No Product Detected by MS Ion suppression by TFAUse formic acid in the mobile phase for LC-MS, although this may compromise peak shape.[13]

Conclusion

The labeling of peptides with PEG linkers is a powerful technique to improve their therapeutic potential. By following these detailed protocols and optimizing the reaction and purification conditions, researchers can successfully generate high-quality PEGylated peptides for a wide range of applications in research and drug development. Careful characterization of the final product is crucial to ensure the desired modification has been achieved.

References

Application Notes and Protocols: NH2-PEG2-methyl acetate for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NH2-PEG2-methyl acetate is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery.[1] Its structure comprises a primary amine (-NH2) group, a two-unit polyethylene glycol (PEG) spacer, and a methyl ester (-COOCH3) terminus. The discrete PEG spacer enhances solubility and biocompatibility, while the terminal amine group provides a reactive handle for covalent attachment to nanoparticle surfaces.[1]

Surface modification of nanoparticles with molecules like NH2-PEG2-methyl acetate, a process known as PEGylation, is a critical strategy to improve the physicochemical and biological properties of nanoparticles for therapeutic and diagnostic applications.[2][3] This "stealth" layer provided by the PEG chain reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[2][4] Furthermore, PEGylation enhances the colloidal stability of nanoparticles in biological fluids, preventing aggregation.[2][5]

These application notes provide detailed protocols for the surface modification of nanoparticles using amine-terminated PEGs, methods for their characterization, and a summary of the expected outcomes.

Key Applications

  • Prolonged Systemic Circulation: The hydrophilic PEG layer minimizes protein adsorption and reduces uptake by the reticuloendothelial system (RES), leading to longer circulation half-lives of the nanoparticles.[2][6]

  • Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be induced by high ionic strength or interaction with serum proteins.[2][5]

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles can more effectively accumulate in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[3][7]

  • Reduced Immunogenicity: The PEG coating can shield the nanoparticle surface from recognition by the immune system, reducing the potential for an immune response.[8]

  • Versatile Bioconjugation: The terminal amine group allows for straightforward conjugation to nanoparticles with surface carboxyl groups. The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with NH2-PEG2-methyl acetate

This protocol details the covalent conjugation of NH2-PEG2-methyl acetate to nanoparticles with surface carboxyl (-COOH) groups using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., polymeric nanoparticles, quantum dots)

  • NH2-PEG2-methyl acetate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5-6) or other non-amine, non-carboxy buffer.[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.5) or other non-amine buffer.[8]

  • Quenching Buffer: Hydroxylamine, Tris, or glycine solution (20-50 mM).[8][9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Deionized (DI) water

  • Centrifugal filtration devices or dialysis tubing

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[2]

    • Ensure the nanoparticle dispersion is well-sonicated to break up any aggregates.

  • Carboxyl Group Activation:

    • Add a 2-5 fold molar excess of EDC and NHS to the nanoparticle suspension.[2] The use of NHS or sulfo-NHS stabilizes the intermediate, enhancing coupling efficiency.[3]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[2] This activates the carboxyl groups to form a more stable NHS-ester intermediate.

  • PEGylation (Amine Coupling):

    • Prepare a stock solution of NH2-PEG2-methyl acetate in the Coupling Buffer or an anhydrous solvent like DMSO.[10]

    • Add the NH2-PEG2-methyl acetate solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the amine-PEG linker relative to the available carboxyl groups on the nanoparticle surface is a recommended starting point.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[2]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to consume any unreacted NHS-esters.[9][11]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification of PEGylated Nanoparticles:

    • Remove unreacted NH2-PEG2-methyl acetate and coupling byproducts using a suitable purification method:

      • Centrifugal Filtration: Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Coupling Buffer or DI water. Perform at least three wash cycles.[9]

      • Dialysis: Dialyze the nanoparticle suspension against the Coupling Buffer or DI water for 24-48 hours with several buffer changes.[9]

      • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller, unreacted linker molecules.[9]

  • Storage:

    • Store the purified PEGylated nanoparticles in a suitable buffer at 4°C.[12] For long-term storage, consult the stability profile of your specific nanoparticle formulation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization NP_prep Disperse Carboxylated Nanoparticles in Activation Buffer Activation Activate Carboxyl Groups with EDC/NHS (15-30 min, RT) NP_prep->Activation PEG_prep Prepare NH2-PEG2-methyl acetate Stock Solution Coupling Add Amine-PEG Solution (2-4h RT or overnight 4°C) PEG_prep->Coupling Activation->Coupling Quench Quench Reaction with Tris or Glycine (15-30 min, RT) Coupling->Quench Purify Purify by Centrifugation, Dialysis, or SEC Quench->Purify Characterize Characterize Nanoparticles (DLS, TEM, Zeta Potential) Purify->Characterize

Workflow for Nanoparticle PEGylation

Characterization of PEGylated Nanoparticles

Successful surface modification should be confirmed by a suite of analytical techniques.

Characterization TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.[13]An increase in the hydrodynamic diameter after PEGylation, indicative of the PEG layer. The PDI should remain low, indicating a stable, non-aggregated suspension.[13][14]
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A shift in zeta potential towards neutral. For example, negatively charged carboxylated nanoparticles will show a less negative or slightly positive zeta potential.[15]
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.[13]TEM will confirm the core size and morphology of the nanoparticles remain unchanged. The PEG layer is typically not visible by standard TEM.[13]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.An increase in the carbon and oxygen signals and a decrease in the signal from the underlying nanoparticle material, confirming the presence of the PEG coating.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks, confirming successful conjugation.[1][13]
Fluorescamine or TNBSA Assay To quantify the number of primary amine groups on the nanoparticle surface before and after modification (for nanoparticles with initial amine groups).[16]A decrease in the number of free amine groups after reaction with an NHS-activated PEG linker.[16]

Quantitative Data Summary

The following tables summarize typical quantitative data from nanoparticle PEGylation experiments found in the literature.

Table 1: Effect of PEGylation on Nanoparticle Physicochemical Properties

Nanoparticle TypePEG Mw (kDa)Initial Diameter (nm)PEGylated Diameter (nm)Initial Zeta Potential (mV)PEGylated Zeta Potential (mV)Reference
Polystyrene (Carboxylate-modified)2~100Not specifiedNot specifiedNot specified[15]
Polystyrene (Carboxylate-modified)5~100Not specifiedNot specifiedNot specified[15]
Sp-Ac-DEX (amine-functionalized)2Not specifiedNot specifiedNot specifiedNot specified[16]
Sp-Ac-DEX (amine-functionalized)5Not specifiedNot specifiedNot specifiedNot specified[16]
Mesoporous Silica (Carboxylate-modified)Not specified~80 (TEM)~80 (TEM)Not specifiedNot specified[13]

Note: Specific values for diameter and zeta potential changes are highly dependent on the core nanoparticle material, size, and PEG density.

Table 2: Impact of PEGylation on Biological Performance

Nanoparticle SystemPEG Mw (kDa)Outcome MetricResultReference
LiposomesNot specifiedBlood Circulation Half-LifeIncreased from <30 min to up to 5 h[6]
Doxorubicin Liposomes (Doxil®)Not specifiedDrug Half-Life72 hours[4]
Polymeric Micelles5Blood Circulation Half-Life4.6 minutes[6]
Polymeric Micelles10Blood Circulation Half-Life7.5 minutes[6]
Polymeric Micelles20Blood Circulation Half-Life17.7 minutes[6]
Gold NanoparticlesHigher MwBlood CirculationLonger circulation compared to lower Mw PEG[17]

Signaling Pathways and Mechanisms of Action

The primary "pathway" influenced by PEGylation is the interaction of nanoparticles with the biological environment, specifically avoiding the mononuclear phagocyte system (MPS).

G cluster_unpegylated Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle NP Nanoparticle Opsonins Opsonin Proteins (e.g., IgG, Complement) NP->Opsonins Adsorption Macrophage Macrophage/ Monocyte Opsonins->Macrophage Recognition Clearance Rapid Clearance (Liver, Spleen) Macrophage->Clearance Phagocytosis PEG_NP PEGylated Nanoparticle Reduced_Ops Reduced Opsonization PEG_NP->Reduced_Ops Steric Hindrance Circulation Prolonged Systemic Circulation Reduced_Ops->Circulation Evades MPS EPR Enhanced Permeability & Retention (EPR) Effect in Tumors Circulation->EPR

Mechanism of PEGylation in Evading the MPS

By attaching hydrophilic and flexible PEG chains to the nanoparticle surface, a "stealth" coating is formed.[2] This layer provides a steric barrier that physically blocks the adsorption of opsonin proteins from the bloodstream.[4] Opsonins are molecules that tag foreign particles for recognition and engulfment by phagocytic cells of the MPS, primarily located in the liver and spleen.[4] By preventing opsonization, PEGylated nanoparticles evade rapid clearance, leading to significantly prolonged circulation times in the bloodstream.[2][6] This extended circulation is a prerequisite for passive targeting of tissues with leaky vasculature, such as tumors, via the EPR effect.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amine Conjugation with PEG-Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the pH for successful amine conjugation with PEG-esters, a critical step in PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction in amine conjugation with NHS-ester PEG?

A1: The core reaction is a nucleophilic acyl substitution. The unprotonated primary amine group (-NH₂), typically from a lysine residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable, irreversible amide bond, covalently linking the PEG molecule to the target, and releases NHS as a byproduct.[1][2][3][]

Q2: What is the optimal pH for conjugating PEG-NHS esters to primary amines?

A2: The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5.[1][2][5][6] A slightly alkaline condition, frequently recommended between pH 8.3 and 8.5, ensures that a sufficient concentration of primary amine groups are deprotonated and thus nucleophilic enough to react efficiently with the NHS ester.[1][5][7]

Q3: How does pH influence the conjugation reaction?

A3: The reaction pH is the most critical factor influencing the success of the conjugation.[1]

  • Low pH (< 7.2): Primary amines are predominantly in their protonated form (-NH₃⁺), which is non-nucleophilic and unreactive.[1][6]

  • Optimal pH (7.2 - 8.5): This range provides a balance between having a sufficient concentration of deprotonated, reactive amines and maintaining the stability of the PEG-NHS ester.[1][6]

  • High pH (> 8.5): The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction inactivates the PEG reagent by converting it to a non-reactive carboxylic acid, significantly reducing the conjugation yield.[1][5][8]

Q4: What are the primary competing reactions to be aware of?

A4: The main competing reaction is the hydrolysis of the PEG-NHS ester by water.[1][2][5] This reaction becomes more significant at higher pH values and directly competes with the desired aminolysis (reaction with the amine), leading to a lower yield of the PEGylated product.[1][5] While less common, side reactions with other nucleophilic amino acid residues such as tyrosine, serine, threonine, cysteine, and histidine can also occur.[2][8]

Q5: Which buffers are recommended for this reaction, and which should be avoided?

A5: It is crucial to use buffers that do not contain primary amines.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate buffers are all compatible with NHS ester chemistry.[1][5][9][10] A common choice is 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5.[5]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[1][5][9][11] These will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation efficiency.[5][9] However, these buffers are useful for quenching the reaction once the desired conjugation is complete.[1][9]

Data Presentation

The efficiency of amine conjugation with PEG-esters is a balance between the rate of aminolysis and the rate of hydrolysis. The following tables summarize the effect of pH on the stability of the NHS-ester and the overall reaction kinetics.

Table 1: Effect of pH on the Half-life of NHS-Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours[3][10]
8.04~30 minutes[3]
8.5Room TemperatureSignificantly shorter
8.6410 minutes[3][10]

This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[6]

Table 2: Key Parameters for Optimizing NHS-Ester Amine Conjugation

ParameterRecommended RangeRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity (favored at higher pH) and NHS-ester stability (favored at lower pH).[1][6]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures decrease the rate of hydrolysis but may require longer reaction times.[6]
Reaction Time 0.5 - 4 hours (can be extended to overnight on ice)Should be optimized based on temperature and pH.[1][6][10]
Molar Excess of PEG-Ester 5- to 50-foldHighly dependent on the concentration and reactivity of the target molecule.[11]

Experimental Protocols

General Protocol for Protein PEGylation with PEG-NHS Ester

  • Protein Preparation:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[2][5]

    • If the protein solution contains primary amine buffers (like Tris), perform a buffer exchange using dialysis or a desalting column.[2][9]

  • PEG-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the calculated amount of PEG-NHS ester in a minimal volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][5][9]

  • Conjugation Reaction:

    • Add the PEG-NHS ester solution dropwise to the stirring protein solution. A common starting point is a 5- to 20-fold molar excess of the PEG reagent.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice. The reaction can also be performed overnight at 4°C.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[1] This will consume any unreacted NHS ester.

  • Purification:

    • Purify the PEGylated protein from excess PEG reagent and reaction byproducts using methods like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[12]

Troubleshooting Guide

Issue: Low or No Conjugation Yield

Potential Cause Troubleshooting Step
Incorrect Buffer pH A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[5]
Hydrolyzed NHS Ester The PEG-NHS ester may have been compromised by moisture. Ensure proper storage at -20°C in a desiccated environment and allow the vial to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[5][12]
Presence of Primary Amines in the Buffer Buffers like Tris or glycine will compete with the target molecule for conjugation. Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the reaction.[5][6][11]
Insufficient Molar Ratio of PEG Reagent An insufficient amount of PEG reagent will lead to incomplete PEGylation. Increase the molar excess of the PEG reagent. It is advisable to perform a series of reactions with varying PEG-to-protein molar ratios to find the optimal condition.[11]
Low Protein Concentration At very low protein concentrations, the reaction kinetics can be slow. If possible, increase the concentration of the protein in the reaction mixture.[11]

Issue: Protein Aggregation or Loss of Activity

Potential Cause Troubleshooting Step
Modification of Critical Residues PEGylation of lysine residues within or near the active site of a protein can lead to a loss of biological activity.[8] Consider using site-specific PEGylation strategies if this is a concern.
High Degree of PEGylation Excessive PEGylation can lead to protein aggregation. Reduce the molar excess of the PEG-NHS ester to control the number of modifications per protein molecule.[13]
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can affect protein stability. Screen different buffer systems to find conditions that maintain protein solubility and stability.[12] PEGylation has been shown to improve the pH and thermal stability of some proteins.[14][15]
Reaction Temperature Elevated temperatures can sometimes induce protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C).

Visualizations

Amine_Conjugation_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_competing_reaction Competing Reaction PEG_NHS_Ester PEG-NHS Ester PEGylated_Molecule PEGylated Molecule (Stable Amide Bond) PEG_NHS_Ester->PEGylated_Molecule NHS_Byproduct NHS Byproduct PEG_NHS_Ester->NHS_Byproduct Hydrolyzed_PEG Hydrolyzed PEG (Inactive) PEG_NHS_Ester->Hydrolyzed_PEG Hydrolysis (favored at high pH) Primary_Amine Primary Amine (R-NH₂) Primary_Amine->PEGylated_Molecule Nucleophilic Attack pH_7_2_to_8_5 pH 7.2 - 8.5 pH_7_2_to_8_5->Primary_Amine Deprotonates Amine Water Water (H₂O) pH_7_2_to_8_5->Water Increases Hydrolysis Rate at Higher End Water->Hydrolyzed_PEG

Caption: Chemical pathway for amine conjugation with PEG-NHS ester and the competing hydrolysis reaction.

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Amine-free buffer, pH 7.2-8.5) Start->Protein_Prep PEG_Prep 2. Prepare PEG-NHS Ester (Freshly in anhydrous DMSO/DMF) Protein_Prep->PEG_Prep Conjugation 3. Conjugation Reaction (0.5-4h at RT or 4°C) PEG_Prep->Conjugation Quench 4. Quench Reaction (e.g., Tris or Glycine buffer) Conjugation->Quench Purify 5. Purification (e.g., SEC, IEX) Quench->Purify End End Purify->End

Caption: General experimental workflow for protein PEGylation with PEG-NHS esters.

Troubleshooting_Logic Low_Yield Low Conjugation Yield? Check_pH Is pH 7.2-8.5? Low_Yield->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is PEG-NHS ester fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to PBS/HEPES Check_Buffer->Buffer_Exchange No Check_Ratio Is molar ratio sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent Use fresh, properly stored reagent Check_Reagent->Use_Fresh_Reagent No Increase_Ratio Increase PEG:Protein molar ratio Check_Ratio->Increase_Ratio No Success Improved Yield Check_Ratio->Success Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Use_Fresh_Reagent->Check_Reagent Increase_Ratio->Check_Ratio

Caption: Troubleshooting logic for addressing low PEGylation yield.

References

Technical Support Center: Prevention of Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability and solubility of a protein.[1] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, insoluble aggregates.[2][3] Even monofunctional PEG reagents can cause unintended cross-linking if they contain diol impurities.[2]

  • PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1][3] The length and architecture of the PEG chain can also influence these interactions.[1][4]

  • Poor Reagent Quality: The presence of impurities in the PEG reagent or other coupling agents can lead to unintended side reactions and protein aggregation.[1]

Q2: How does the choice of PEG reagent affect aggregation?

The choice of PEG reagent is critical in preventing aggregation:

  • Monofunctional vs. Bifunctional PEGs: To avoid intermolecular cross-linking, it is generally recommended to use monofunctional PEG linkers when the goal is to attach a single PEG chain to the protein.[2][5] If a homobifunctional linker is necessary, careful optimization of reaction conditions is required to minimize aggregation.[5]

  • Site-Specific PEGylation: Utilizing PEG reagents that target specific sites on a protein, such as a free cysteine, can lead to a more homogeneous product with a lower risk of aggregation.[6]

  • PEG Chain Length and Structure: The molecular weight and structure (linear vs. branched) of the PEG can influence the stability of the PEGylated protein.[4][7] While longer PEG chains can offer a better protective shield, they might also induce conformational changes in some proteins.[1]

Q3: How do reaction parameters (pH, temperature, buffer) influence aggregation?

Optimizing reaction parameters is a crucial step in preventing aggregation:

  • pH: The pH of the reaction buffer is a critical factor.[8] For amine-reactive PEGylation targeting lysine residues, a pH range of 7-9 is typically used.[1] However, the optimal pH will depend on the specific protein's stability profile.[2] For site-specific N-terminal PEGylation, a lower pH (around 7 or below) can be used to favor reaction with the lower-pK alpha-amino group over lysine residues.[5][6]

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and reduce aggregation.[2]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive crosslinkers, as they will compete with the protein for the reaction.[5] Buffers like HEPES or phosphate buffers are often preferred.[5] The ionic strength of the buffer can also influence protein solubility.[5]

Q4: Can excipients be used to prevent aggregation of PEGylated proteins?

Yes, stabilizing excipients can be added to the reaction buffer or the final formulation to prevent aggregation.[2][9]

ExcipientTypical ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act through preferential exclusion, which stabilizes the native conformation of the protein.[10][11]
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Act as protein stabilizers.[2]
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions and can prevent aggregation.[2][10]
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface tension and can prevent surface-induced aggregation.[2][10]

Q5: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques can be used to monitor aggregation during and after PEGylation.[2]

TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their size.[2][12]Quantifies monomer, dimer, and higher-order aggregates.[2]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.[2][13]Provides information on the size distribution and presence of aggregates.[2]
UV-Vis Spectroscopy An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[5][14]A simple method to detect the presence of insoluble aggregates.[5]
Intrinsic Tryptophan Fluorescence Monitors changes in the local environment of tryptophan residues.[2]Detects early stages of protein misfolding that may lead to aggregation.[14]
Nanoparticle Tracking Analysis (NTA) Tracks the Brownian motion of individual particles.[2]Determines the size and concentration of nanoparticles.[2]

Troubleshooting Guide

Problem 1: My protein precipitates immediately upon adding the PEG reagent.

This often indicates a rapid, uncontrolled reaction leading to extensive cross-linking or a significant decrease in protein solubility.

A Initial Observation: Immediate Precipitation B Step 1: Optimize Reaction Conditions A->B C Lower Protein Concentration (e.g., 0.5-2 mg/mL) B->C D Lower PEG:Protein Molar Ratio (e.g., 1:1 to 5:1) B->D E Lower Reaction Temperature (4°C) B->E F Step 2: Control Reaction Rate E->F If precipitation persists G Stepwise Addition of PEG F->G H Step 3: Add Stabilizing Excipients G->H If precipitation persists I Sugars, Amino Acids, Surfactants H->I J Problem Resolved I->J If precipitation is prevented A Initial Observation: Protein Loss During Purification B Step 1: Analyze Purification Fractions A->B C Use SEC or DLS to identify fractions with aggregates B->C D Step 2: Optimize Purification Buffer C->D If aggregation is confirmed E Screen different pH and ionic strengths D->E F Add stabilizing excipients to the buffer D->F G Step 3: Evaluate Purification Method F->G If aggregation persists H Consider alternative chromatography (e.g., IEX, HIC) G->H I Improved Recovery H->I If recovery improves A Initial Observation: Aggregation During Storage B Step 1: Optimize Formulation Buffer A->B C Screen pH, ionic strength, and excipients B->C D Step 2: Evaluate Storage Conditions C->D If aggregation persists E Test different temperatures (e.g., 4°C, -20°C, -80°C) D->E F Minimize freeze-thaw cycles D->F G Step 3: Re-evaluate PEGylation Strategy F->G If aggregation persists H Consider different PEG chain length or site-specific PEGylation G->H I Improved Stability H->I If stability improves

References

Technical Support Center: Purification of PEGylated Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated protein conjugates?

The primary challenge in purifying PEGylated proteins stems from the heterogeneity of the PEGylation reaction mixture.[1][2] This process often yields a complex mix of products, including:

  • Unreacted Protein: The original, non-PEGylated protein.[1][2]

  • Unreacted PEG: Excess PEG reagent remaining after the reaction.[1][2]

  • Multi-PEGylated Species: Proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated).[1][2]

  • Positional Isomers: Proteins with the same number of PEG chains attached at different locations.[1][2]

  • Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[]

The covalent attachment of the neutral and hydrophilic polyethylene glycol (PEG) polymer can mask the intrinsic physicochemical properties of the protein, leading to only minor differences between the various PEGylated forms and the native protein.[4] This makes their separation based on conventional chromatographic principles challenging.

Q2: What are the most common methods for purifying PEGylated proteins?

The most widely used purification techniques for PEGylated proteins are chromatographic methods that exploit differences in size, charge, and hydrophobicity.[1] These include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[][5] Since PEGylation significantly increases the size of a protein, SEC is highly effective for removing smaller molecules like unreacted PEG and native protein from the larger PEGylated conjugate.[][5][6]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[][7] The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[][8] This allows for the separation of the native protein from PEGylated forms and can even resolve species with different degrees of PEGylation and positional isomers.[7][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[] PEGylation can alter the hydrophobicity of a protein, providing a basis for separation.[10] HIC is often used as a complementary method to IEX.[]

  • Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that also separates based on hydrophobicity. It is particularly useful for analytical purposes, including the separation of positional isomers.[] However, the use of organic solvents in RPC may lead to protein denaturation.[6]

Q3: How do I choose the most suitable purification method for my PEGylated protein?

The selection of the optimal purification method depends on several factors, including the properties of the protein, the characteristics of the PEG molecule (size and structure), the nature of the impurities, the desired level of purity, and the scale of the purification process. A multi-step approach combining different chromatographic techniques is often necessary to achieve a highly pure and homogeneous final product.[11]

Here is a decision-making workflow to guide your selection:

Purification Method Selection Workflow start PEGylation Reaction Mixture q1 Primary Goal: Remove Unreacted PEG and Native Protein? start->q1 sec Size Exclusion Chromatography (SEC) q1->sec Yes q2 Need to Separate Different PEGylated Species (mono-, di-, etc.) or Positional Isomers? q1->q2 No sec->q2 iex Ion Exchange Chromatography (IEX) q2->iex Charge Differences Exist hic Hydrophobic Interaction Chromatography (HIC) q2->hic Hydrophobicity Differences Exist iex->hic Further Polishing Needed rpc Reversed-Phase Chromatography (RPC) (Analytical/Small Scale) iex->rpc High-Resolution Analysis Needed end Purified PEGylated Protein iex->end hic->iex Further Polishing Needed hic->rpc High-Resolution Analysis Needed hic->end rpc->end

Purification Method Selection Workflow

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated proteins.

Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor resolution between native and mono-PEGylated protein Insufficient difference in hydrodynamic radius for the column to resolve.- Use a column with a smaller particle size for higher efficiency.- Increase the column length to improve resolution.- Optimize the mobile phase and flow rate.[6]
Co-elution of unreacted PEG with the PEGylated product The hydrodynamic radius of the unreacted PEG is similar to that of the PEGylated protein.- Select a column with a pore size that can effectively differentiate between the two species.- Employ an orthogonal technique like IEX or HIC for a subsequent purification step.[6]
Unexpected early elution or peak broadening Protein aggregation may be occurring.- Add stabilizing agents like arginine to the mobile phase.- Ensure the mobile phase pH and ionic strength are optimal for protein stability.[4]
Ion Exchange Chromatography (IEX)
Problem Possible Cause Solution
Poor binding of PEGylated protein to the column The PEG chains are shielding the charged groups on the protein surface, leading to weak interactions with the resin.[6]- Adjust the buffer pH to maximize the charge difference between the protein and the resin.- Use a salt gradient with a lower initial ionic strength.[6]
Elution of PEGylated protein in the flow-through The net charge of the PEGylated protein at the selected pH is the same as the resin.- For an anion exchanger, decrease the buffer pH.- For a cation exchanger, increase the buffer pH.[6]
Low binding capacity Steric hindrance from the large PEG chain prevents the protein from accessing the binding sites within the resin pores.[4]- Use a resin with a larger pore size.- Consider using monoliths or membrane-based ion exchangers.[4]
Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause Solution
PEGylated protein does not bind to the column The hydrophobicity of the PEGylated protein is insufficient for binding under the current salt conditions.- Increase the concentration of the high-salt binding buffer (e.g., ammonium sulfate).- Use a more hydrophobic HIC resin.[6]
Poor recovery of the PEGylated protein The interaction between the PEGylated protein and the resin is too strong.- Use a less hydrophobic HIC resin.- Decrease the salt concentration in the elution buffer more gradually.- Consider adding a small amount of a non-polar solvent to the elution buffer.[6]
Co-elution of different PEGylated species Insufficient difference in hydrophobicity between the species.- Optimize the salt gradient for elution.- Experiment with a different type of salt in the mobile phase.[6]

Performance of Purification Methods

The following table summarizes typical performance data for different chromatographic methods used in the purification of PEGylated proteins.

Purification Method Separation Principle Typical Purity Typical Yield Resolution Key Applications
Size Exclusion Chromatography (SEC) Hydrodynamic Radius>95% (for removing unreacted PEG/protein)>90%Good for large size differencesRemoval of unreacted PEG and native protein.[][5]
Ion Exchange Chromatography (IEX) Net Surface Charge>90%80-95%HighSeparation of native vs. PEGylated, different degrees of PEGylation, and positional isomers.[7][8][12]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityVariable (often used as a polishing step)70-90%ModerateOrthogonal purification to IEX, separation based on hydrophobicity changes.[][10]
Reversed-Phase Chromatography (RPC) HydrophobicityHighVariable (potential for protein loss)Very HighAnalytical characterization, separation of positional isomers.[]

Experimental Protocols

General Workflow for PEGylated Protein Purification

The purification of a PEGylated protein from a reaction mixture typically involves one or more chromatographic steps.

General Purification Workflow start PEGylation Reaction Mixture capture Primary Capture/Purification (e.g., IEX or SEC) start->capture analysis1 Fraction Analysis (SDS-PAGE, Analytical SEC) capture->analysis1 pool Pool Fractions of Interest analysis1->pool polishing Polishing Step (Optional) (e.g., HIC or SEC) pool->polishing analysis2 Final Purity Analysis pool->analysis2 polishing->analysis2 end Purified PEGylated Protein analysis2->end

A typical multi-step purification workflow.
Detailed Methodology: Ion Exchange Chromatography (IEX)

This protocol provides a general methodology for the purification of a PEGylated protein using cation exchange chromatography.

1. Materials:

  • Column: Strong cation exchange column (e.g., SP Sepharose).

  • Buffer A (Binding Buffer): 20 mM sodium phosphate, pH 6.0.

  • Buffer B (Elution Buffer): 20 mM sodium phosphate, 1 M NaCl, pH 6.0.

  • Sample: PEGylation reaction mixture, dialyzed or desalted into Buffer A.

2. Procedure:

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CV) of Buffer A.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline. This removes unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV. The native protein is expected to elute at a higher salt concentration than the PEGylated protein due to the charge-shielding effect of the PEG chains.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.

Note: The optimal pH and salt gradient will depend on the specific isoelectric point (pI) of the protein and the degree of PEGylation. This protocol should be optimized for each specific application.

References

stability issues of NH2-PEG2-methyl acetate in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG2-methyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of NH2-PEG2-methyl acetate in aqueous buffers and to offer solutions for common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for NH2-PEG2-methyl acetate in an aqueous solution?

A1: The two main stability concerns for NH2-PEG2-methyl acetate in solution are the hydrolysis of the methyl ester linkage and potential reactions involving the primary amine group.[1] The ester bond is susceptible to cleavage, particularly under acidic (pH < 4) or basic (pH > 8) conditions, which results in the formation of a carboxylic acid and methanol.[1][2] The primary amine can undergo oxidation or react with components in the formulation.[1]

Q2: How should I store my stock solution of NH2-PEG2-methyl acetate?

A2: To ensure maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1] For short-term storage, -20°C is acceptable.[1] Always allow the vial to reach room temperature before opening to prevent moisture condensation.[1]

Q3: What is the optimal pH range for working with NH2-PEG2-methyl acetate in aqueous solutions?

A3: The optimal pH is a balance between minimizing the hydrolysis of the methyl ester and maintaining the desired reactivity of the primary amine. A pH range of 6.5 to 7.5 is a reasonable starting point for many applications that involve the amine group.[1] Both acidic conditions (pH < 4) and basic conditions (pH > 8) will significantly increase the rate of ester hydrolysis.[1]

Q4: Can the type of buffer I use affect the stability of the molecule?

A4: Yes, the buffer species can influence the rate of ester hydrolysis.[1] It is advisable to use non-nucleophilic buffers such as phosphate or HEPES.[1] Buffers that contain nucleophilic species can directly participate in the hydrolysis reaction.[1] You should avoid buffers containing primary or secondary amines, like Tris, as they can compete in reactions involving the amine group of your molecule.[1][3]

Q5: Can the methyl ester group be cleaved by enzymes?

A5: Yes, esterases that are present in biological fluids and cell lysates can recognize and cleave the terminal methyl ester bond.[4]

Troubleshooting Guide

Issue 1: Low or No Yield in Conjugation Reaction

  • Possible Cause 1: Degradation of NH2-PEG2-methyl acetate.

    • Evidence: The reaction fails even with a reliable source of the activated target molecule.

    • Solution: Ensure that the solid compound and its stock solutions have been stored under the recommended conditions (cool, dry, and protected from light).[5] Always prepare fresh solutions for your experiments to minimize the impact of any degradation over time.[1]

  • Possible Cause 2: Suboptimal Reaction pH.

    • Evidence: The reaction is performed outside the optimal pH range for your specific conjugation chemistry (e.g., pH 7.2-8.5 for NHS esters).

    • Solution: Verify the pH of your reaction buffer. For NHS ester chemistry, maintaining a pH between 7.2 and 8.5 balances the reactivity of primary amines and the stability of the ester.[6]

  • Possible Cause 3: Use of an Inappropriate Buffer.

    • Evidence: The reaction is being performed in a buffer containing primary amines, such as Tris or glycine.

    • Solution: Switch to a non-nucleophilic buffer like PBS or HEPES. Buffers with primary amines will compete with the NH2-PEG2-methyl acetate for reaction with your activated molecule.[3][6]

Issue 2: Appearance of Unexpected Byproducts

  • Possible Cause 1: Hydrolysis of the Methyl Ester.

    • Evidence: Analysis of the product by mass spectrometry reveals a mass corresponding to the PEGylated product with a terminal carboxylic acid instead of a methyl ester.

    • Solution: If the methyl ester integrity is crucial, consider performing the reaction at a lower pH within the optimal range for your conjugation chemistry (e.g., pH 7.2-7.5 for NHS ester reactions) to minimize base-catalyzed hydrolysis.[7] Reducing the reaction time and temperature can also help slow the rate of hydrolysis.[4]

  • Possible Cause 2: Multiple PEGylation Sites.

    • Evidence: Mass spectrometry or SDS-PAGE analysis shows products with varying degrees of PEGylation.

    • Solution: This is expected if your target molecule has multiple reactive sites (e.g., lysine residues). To favor mono-PEGylation, use a lower molar excess of the NH2-PEG2-methyl acetate linker and a shorter reaction time.[7] Purification techniques like ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.[7]

Data Presentation

Table 1: pH Stability of the Methyl Ester in NH2-PEG2-methyl acetate

pH RangeExpected Stability of Methyl EsterComments
< 4LabileSusceptible to acid-catalyzed hydrolysis.[1][2]
4 - 6.5Generally StableThe rate of hydrolysis is relatively slow.[2]
6.5 - 7.5Moderately StableThis is often the optimal pH range for amine reactions, with a manageable rate of hydrolysis.[1]
> 7.5Increasingly LabileBase-catalyzed hydrolysis becomes more significant as the pH increases.[1][2]

Disclaimer: This data is based on the general behavior of methyl esters and should be used as a guideline. The actual stability of NH2-PEG2-methyl acetate may vary.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability of NH2-PEG2-methyl acetate

Objective: To quantify the rate of hydrolysis of NH2-PEG2-methyl acetate at various pH values and temperatures.

Materials:

  • NH2-PEG2-methyl acetate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Carbonate-bicarbonate buffer (e.g., 50 mM, pH 9.0)

  • HPLC system with a suitable C18 column

  • Constant temperature incubator

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of NH2-PEG2-methyl acetate in a high-quality, anhydrous solvent like DMSO or acetonitrile.[1]

  • Preparation of Study Samples: For each pH condition to be tested (e.g., pH 4.0, 7.4, and 9.0), dilute the stock solution with the respective buffer to a final concentration of 0.5 mg/mL.[1] Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on the reaction.

  • Incubation: Aliquot the solutions into several vials for each condition and incubate them at a constant temperature (e.g., 4°C, 25°C, and 37°C).[1]

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the NH2-PEG2-methyl acetate peak and the appearance of the corresponding carboxylic acid degradation product.

  • Data Analysis:

    • Calculate the percentage of NH2-PEG2-methyl acetate remaining at each time point relative to the initial concentration at t=0.

    • Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k) for each condition.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[2]

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mg/mL stock in anhydrous DMSO dilute Dilute stock to 0.5 mg/mL in aqueous buffers (pH 4.0, 7.4, 9.0) stock->dilute aliquot Aliquot samples for each condition dilute->aliquot incubate Incubate at constant temperatures (4°C, 25°C, 37°C) aliquot->incubate sampling Withdraw aliquots at time points (0, 2, 4, 8, 24, 48h) incubate->sampling hplc Analyze by RP-HPLC sampling->hplc quantify Quantify remaining NH2-PEG2-methyl acetate hplc->quantify calculate Calculate degradation rate (k) and half-life (t½) quantify->calculate

Caption: Experimental workflow for assessing the hydrolytic stability of NH2-PEG2-methyl acetate.

G compound NH2-PEG2-methyl acetate degraded NH2-PEG2-carboxylic acid + Methanol compound->degraded Hydrolysis acid Acidic pH (<4) H+ base Basic pH (>8) OH- enzyme Esterases G start Low Conjugation Yield? check_storage Verify Storage Conditions (cool, dry, inert gas) start->check_storage Yes check_ph Is reaction pH optimal (e.g., 7.2-8.5 for NHS)? check_storage->check_ph OK use_fresh Prepare Fresh Solutions check_storage->use_fresh Degraded check_buffer Using non-amine buffer (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_buffer->use_fresh Yes change_buffer Switch to Amine-Free Buffer check_buffer->change_buffer No success Improved Yield use_fresh->success adjust_ph->success change_buffer->success

References

improving reaction efficiency of NH2-PEG2-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG2-methyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments with this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for NH2-PEG2-methyl acetate?

A1: The two main stability concerns are the hydrolysis of the methyl ester linkage and reactions involving the primary amine group.[1] The ester bond is susceptible to cleavage under acidic (pH < 4) or basic (pH > 8) conditions, which results in the formation of a carboxylic acid and methanol.[1] The primary amine can undergo oxidation or react with components in the formulation.[1]

Q2: How should I store NH2-PEG2-methyl acetate?

A2: Proper storage is crucial to maintain the quality and prevent degradation of NH2-PEG2-methyl acetate.[2] For solid compounds, storage at 2-8°C is recommended to minimize hydrolysis and other degradation reactions.[2] Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO.[1] For short-term storage (up to 1 month), -20°C is acceptable, while for long-term storage (up to 6 months), aliquots should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly hydrolysis.[2][3] It's important to avoid repeated freeze-thaw cycles.[1]

Q3: What is the optimal pH for reactions involving the primary amine of NH2-PEG2-methyl acetate?

A3: The optimal pH is a balance between maintaining the reactivity of the primary amine and minimizing the hydrolysis of the methyl ester. For many applications involving the amine group, such as reactions with NHS esters, a pH range of 7.2 to 8.5 is generally recommended for efficient conjugation.[4][5] However, to minimize the competing reaction of methyl ester hydrolysis, it is often advisable to work at the lower end of this range (pH 7.2-7.5).[4]

Q4: What type of buffer should I use for my reactions?

A4: The choice of buffer can significantly impact the stability of NH2-PEG2-methyl acetate. It is advisable to use non-nucleophilic buffers such as phosphate or HEPES.[1] Buffers containing primary or secondary amines, like Tris, should be avoided as they can compete with the primary amine of the PEG linker in the desired reaction.[1][6]

Q5: I see an unexpected new peak in my HPLC analysis after my reaction. What could it be?

A5: An unexpected peak in your HPLC chromatogram likely indicates a side product or degradation product. The most probable culprit is the carboxylic acid formed from the hydrolysis of the methyl ester.[1] Other possibilities include byproducts from the oxidation of the amine or reactions with other components in your solution.[1]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low or no yield of the desired PEGylated product is a common issue. The following troubleshooting guide will help you identify and address potential causes.

Possible Cause Evidence Solution
Degraded NH2-PEG2-methyl acetate The reaction fails even with a fresh, reliable source of the activated target molecule.Ensure proper storage and handling of the NH2-PEG2-methyl acetate. If degradation is suspected, use a fresh vial of the reagent.[4]
Inactive NHS-Ester Activated Molecule The NH2-PEG2-methyl acetate works in other established reactions.NHS esters are highly susceptible to hydrolysis. Prepare the NHS-activated molecule immediately before the conjugation reaction, or ensure it has been stored under strictly anhydrous conditions. Consider using a fresh batch of the activating reagent (e.g., EDC/NHS).[4]
Suboptimal Reaction pH The reaction is performed outside the optimal pH range of 7.2-8.5.Ensure the reaction buffer pH is within the optimal range for the chosen chemistry. For NHS-ester reactions with primary amines, a pH of 7.2-8.5 is generally more efficient.[4][6]
Competing Hydrolysis of NHS Ester The reaction is slow, and the final yield is low despite using fresh reagents.While some hydrolysis is unavoidable, its rate can be minimized. Perform the reaction at a lower temperature (e.g., 4°C) to slow the hydrolysis rate relative to the aminolysis reaction, although this may require a longer reaction time.[4]
Interfering Buffer Components The reaction buffer contains primary amines (e.g., Tris).Avoid buffers containing primary amines, as they will compete with the PEG linker for the NHS ester. Phosphate-buffered saline (PBS) is often a good starting point.[6]
Insufficient Molar Ratio of PEG Reagent Incomplete PEGylation is observed.Increase the molar excess of the PEG reagent. A 5- to 50-fold molar excess is a common starting point, but optimization may be required.[6]
Problem 2: Unintended Hydrolysis of the Methyl Ester

A specific concern with NH2-PEG2-methyl acetate is the potential for the methyl ester group to hydrolyze to a carboxylic acid, especially under the slightly basic conditions required for amine-NHS ester reactions.

Possible Cause Evidence Solution
Base-Catalyzed Hydrolysis (Saponification) Mass spectrometry analysis of the product shows a mass corresponding to the PEGylated product with a terminal carboxylic acid instead of a methyl ester.pH Optimization: Perform the reaction at the lower end of the optimal pH range for the amine reaction (e.g., pH 7.2-7.5) to minimize saponification.[4] Reaction Time and Temperature: Shorten the reaction time as much as possible by closely monitoring the reaction progress. Performing the reaction at a lower temperature (4°C) will also slow down the rate of hydrolysis.[4]

Quantitative Data Summary

The stability of reagents and intermediates is critical for successful conjugation. The following tables provide data to help in optimizing reaction conditions.

Table 1: Estimated Half-Life of Methyl Ester Bond at Different pH Values and Temperatures

Disclaimer: This data is an estimation based on the hydrolysis of methyl acetate and should be used as a guideline. The actual stability of NH2-PEG2-methyl acetate may vary.

pHTemperature (°C)Estimated Half-Life
4.037Days to Weeks
7.037Days
9.037Hours

Table 2: pH-Dependent Reactivity and Stability Trade-off in NHS-Ester Reactions

pHAmine ReactivityNHS Ester Stability (Hydrolysis)
6.5 - 7.0ModerateHigh
7.2 - 7.5GoodModerate
8.0 - 8.5HighLow

Experimental Protocols

Protocol 1: General Amide Bond Formation with a Carboxylic Acid using EDC/NHS

This protocol provides a general method for conjugating the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule.

Objective: To covalently link NH2-PEG2-methyl acetate to a target molecule via a stable amide bond.

Materials:

  • NH2-PEG2-methyl acetate

  • Carboxylic acid-containing target molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-free buffer (e.g., 20 mM HEPES, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the amine-free buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS).[2]

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

  • Conjugation Reaction:

    • Prepare a solution of NH2-PEG2-methyl acetate in the reaction buffer or an anhydrous solvent like DMF or DMSO.

    • Add the NH2-PEG2-methyl acetate solution to the activated carboxylic acid mixture. A molar excess of the amine linker may be required depending on the target molecule.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[4]

  • Quenching:

    • Add a small volume of quenching buffer to the reaction mixture to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.[2]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.[2]

Protocol 2: Stability Assessment of NH2-PEG2-methyl acetate

This protocol is for determining the stability of NH2-PEG2-methyl acetate in a specific aqueous buffer.

Objective: To quantify the rate of hydrolysis of NH2-PEG2-methyl acetate at different pH values and temperatures.

Materials:

  • NH2-PEG2-methyl acetate stock solution (10 mg/mL in DMSO)

  • Formulation buffers at desired pH values (e.g., 50 mM Phosphate Buffer at pH 4.0, 7.0, and 9.0)

  • HPLC system

  • Constant temperature incubator

Procedure:

  • Sample Preparation:

    • Spike the formulation buffers with the NH2-PEG2-methyl acetate stock solution to a final concentration of 0.5 mg/mL.[1] Ensure the final concentration of DMSO is low to minimize solvent effects.

  • Incubation:

    • Aliquot the solutions into several vials and incubate at constant temperatures (e.g., 4°C, 25°C, and 37°C).[1]

  • Time Points:

    • Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2]

  • Analysis:

    • Analyze the aliquots by HPLC to monitor the disappearance of the NH2-PEG2-methyl acetate peak and the appearance of the corresponding carboxylic acid degradation product.[2]

  • Data Analysis:

    • Calculate the percentage of NH2-PEG2-methyl acetate remaining at each time point relative to the initial concentration at t=0.

    • Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[2]

Visualizations

Troubleshooting_Workflow start Low or No Conjugation Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions purification Verify Purification & Analysis start->purification peg_activity Test Amine-PEG Activity reagent_quality->peg_activity nhs_activity Test NHS-Ester Activity reagent_quality->nhs_activity buffer_ph Verify Buffer pH (7.2-8.5) reaction_conditions->buffer_ph amine_buffers Check for Amine Buffers (e.g., Tris) reaction_conditions->amine_buffers temp_time Optimize Temperature & Time reaction_conditions->temp_time ester_hydrolysis Investigate Ester Hydrolysis reaction_conditions->ester_hydrolysis

Caption: Troubleshooting workflow for low conjugation yield.

Amide_Bond_Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_quenching Step 3: Quenching & Purification dissolve_cooh Dissolve Carboxylic Acid in Amine-Free Buffer add_edc_nhs Add EDC and NHS dissolve_cooh->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation add_peg Add PEG Solution to Activated Carboxylic Acid incubate_activation->add_peg prepare_peg Prepare NH2-PEG2-methyl acetate Solution prepare_peg->add_peg incubate_conjugation Incubate 1-4 hours add_peg->incubate_conjugation add_quenching Add Quenching Buffer incubate_conjugation->add_quenching incubate_quenching Incubate 15 min at RT add_quenching->incubate_quenching purify Purify Conjugate incubate_quenching->purify

Caption: Experimental workflow for amide bond formation.

References

Technical Support Center: Characterization of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analytical challenges associated with PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated molecules?

A1: The primary challenges stem from the heterogeneity introduced by the PEGylation process.[1][2] This includes:

  • Degree of PEGylation: A mixture of molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated species).[3][4]

  • Positional Isomers: PEG chains attached at different sites on the molecule.[3]

  • Polydispersity of PEG: The inherent size distribution of the PEG polymer itself complicates analysis.[1][5]

  • Structural Changes: PEGylation can alter the size, charge, and conformation of the parent molecule, affecting its behavior in analytical systems.[4][6]

Q2: How can I control the degree of PEGylation to simplify characterization?

A2: Controlling the degree of PEGylation involves optimizing reaction conditions such as the molar ratio of the PEG reagent to the protein, reaction pH, temperature, and incubation time.[7] Carefully adjusting these parameters can influence the number of PEG chains attached to the protein.[7] For example, a lower PEG-to-protein molar ratio and shorter reaction times generally lead to a lower degree of PEGylation.[7]

Q3: What is site-specific PEGylation and why is it important for characterization?

A3: Site-specific PEGylation is the process of attaching PEG chains to a specific, predetermined site on a molecule.[8] This is crucial for producing homogeneous conjugates with preserved biological activity.[7] By creating a more uniform product, site-specific PEGylation simplifies characterization by reducing the complexity of the mixture to be analyzed.[8]

Q4: What are the most common analytical techniques for characterizing PEGylated proteins?

A4: A multi-faceted approach using orthogonal techniques is often necessary for a complete characterization.[1] The most common methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume and is useful for assessing aggregation and purity.[1]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, identifies PEGylation sites, and quantifies different PEGylated species.[1][2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge and can resolve species with different numbers of attached PEGs.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity and is effective for analyzing heterogeneity.[6][9]

Troubleshooting Guides

Issue 1: Poor Resolution in Size-Exclusion Chromatography (SEC)

Question: My SEC analysis shows poor resolution between the PEGylated protein, unreacted protein, and free PEG. What could be the cause and how can I fix it?

Answer: This is a common issue often due to an insufficient difference in the hydrodynamic radii of the components or non-ideal interactions with the column matrix.[10]

Troubleshooting Steps:

Possible Cause Solution
Inappropriate column pore size. Select a column with a pore size that provides optimal separation for the molecular weight range of your PEGylated conjugate and the unreacted species.[3]
Sample volume is too large. To ensure optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[3]
Non-specific binding to the column. Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions with the stationary phase. Consider using a column with a different matrix material.[3]
Co-elution of species with similar hydrodynamic radii. Predictive modeling of the viscosity radii of your protein, PEG, and conjugate can help determine if SEC is a suitable method beforehand.[10] If the hydrodynamic radii are too similar, consider an orthogonal technique like RP-HPLC or IEX.[1][9]
Issue 2: Complex and Uninterpretable Mass Spectra

Question: My mass spectra of PEGylated proteins are very complex and difficult to interpret. How can I improve the data quality?

Answer: The complexity of mass spectra for PEGylated proteins is often due to the polydispersity of the PEG and the presence of multiple charge states.[2][5]

Troubleshooting Steps:

Possible Cause Solution
High degree of PEG polydispersity. Use monodisperse PEG reagents if possible to reduce the heterogeneity of the sample.[11]
Overlapping charge state patterns. Post-column addition of amines, such as triethylamine (TEA), can reduce charge state complexity and yield a more simplified and interpretable spectrum.[5][12]
In-source fragmentation or aggregation. Optimize MS source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation. Ensure the sample is well-desalted and free of aggregates before analysis.[13]
Complex mixture of PEGylated species. Couple liquid chromatography (LC) to the mass spectrometer (LC-MS) to separate different PEGylated forms before they enter the MS, simplifying the resulting spectra.[1][2]
Issue 3: Difficulty in Determining the Degree of PEGylation

Question: I am struggling to accurately determine the number of PEG chains attached to my protein. What are the most reliable methods?

Answer: Accurately determining the degree of PEGylation often requires a combination of techniques.

Troubleshooting Steps:

Method Principle Considerations
Mass Spectrometry (MALDI-TOF or ESI-MS) The mass increase of the protein corresponds to the total mass of the attached PEG.[14]This is a very accurate method. The polydispersity of PEG can complicate the spectra, but deconvolution algorithms can help determine the average degree of PEGylation.[1][5]
SDS-PAGE PEGylated proteins migrate slower than their unmodified counterparts, with the shift in apparent molecular weight corresponding to the degree of PEGylation.This is a qualitative or semi-quantitative method. The broadness of the band can indicate the heterogeneity of PEGylation.[15]
Proton NMR Spectroscopy (¹H NMR) The ratio of the integrated peak areas of the PEG methylene protons to specific protein protons can be used to calculate the degree of PEGylation.[16]This is a quantitative method but may require higher sample concentrations and careful removal of free PEG.[16]
TNBS Assay (for amine PEGylation) This colorimetric assay quantifies the number of free primary amines remaining after PEGylation, which can be compared to the unmodified protein to determine the extent of modification.[10]This is an indirect method and assumes that all modifications occur on primary amines.[10]

Experimental Protocols

Protocol 1: General Workflow for Characterization of PEGylated Proteins

This protocol outlines a typical workflow for the purification and characterization of a PEGylated protein.

G cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization Protein Protein Reaction Conjugation Protein->Reaction + Activated PEG Purification_SEC Size-Exclusion Chromatography (SEC) Reaction->Purification_SEC Purified_Product Purified_Product Purification_SEC->Purified_Product Remove free PEG & unreacted protein Purification_IEX Ion-Exchange Chromatography (IEX) Char_SDS SDS-PAGE Purification_IEX->Char_SDS Char_MS Mass Spectrometry (MS) Purification_IEX->Char_MS Char_HPLC SEC/RP-HPLC Purification_IEX->Char_HPLC Purified_Product->Purification_IEX Separate by degree of PEGylation

General workflow for PEGylated protein purification and characterization.
Protocol 2: Reversed-Phase HPLC for PEGylated Protein Analysis

This protocol is suitable for assessing the heterogeneity of a PEGylated protein sample.

System:

  • HPLC System: A system capable of binary gradient elution.

  • Detector: UV detector set to 280 nm.

  • Column: A reversed-phase column suitable for proteins (e.g., C4, 300 Å pore size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dilute the PEGylated protein sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (return to initial)

    • 50-60 min: 5% B (re-equilibration)

  • Data Analysis: The unmodified protein will typically elute first, followed by the PEGylated species in order of increasing PEGylation.

Data Presentation

Table 1: Comparison of Analytical Techniques for PEGylation Site Analysis
FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight, degree of PEGylation, specific site of attachment.[17]Separation and quantification of PEGylated species.[17]Higher-order structure, degree of PEGylation, quantification in biological fluids.[17]
Resolution High (can resolve individual PEG oligomers).[17]Variable (depends on column and method).[17]Atomic level for small proteins.[17]
Sensitivity High (picomole to femtomole).[17]Moderate (nanomole to picomole).[17]Low (micromole to nanomole).[17]
Throughput High (especially with MALDI-TOF).[17]High.[17]Low.[17]
Table 2: Troubleshooting HPLC Purification of PEGylated Molecules
Problem Possible Cause Solution
Poor Peak Resolution Inappropriate HPLC mode (SEC, IEX, RP).[18]For significant size differences, use SEC. For positional isomers, optimize IEX. For high-resolution analysis, use RP-HPLC.[18]
Gradient is too steep.[18]Decrease the gradient slope (e.g., from 3%/min to 1%/min).[18]
Low Recovery of Analyte Adsorption or precipitation on the column.[18]In RP-HPLC, lower the organic solvent concentration. Perform a column wash with a strong solvent.[18]
Broad Peaks in RP-HPLC Slow mass transfer due to the large size of the PEGylated molecule.[18]Increase the column temperature (e.g., to 60-80 °C) to improve mass transfer and reduce viscosity. Use a column with a larger pore size (e.g., 300 Å).[18]

Visualizations

G cluster_0 Decision Tree for HPLC Method Selection start Goal: Separate PEGylated Species q1 Primary difference between species? start->q1 a1_size Size q1->a1_size Size a1_charge Charge q1->a1_charge Charge a1_hydro Hydrophobicity q1->a1_hydro Hydrophobicity res_sec Use Size-Exclusion Chromatography (SEC) a1_size->res_sec res_iex Use Ion-Exchange Chromatography (IEX) a1_charge->res_iex res_rphplc Use Reversed-Phase HPLC (RP-HPLC) a1_hydro->res_rphplc

Decision tree for selecting an appropriate HPLC method.

References

how to control the degree of PEGylation on a protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on controlling the degree of protein PEGylation, troubleshooting common issues, and relevant experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the degree of protein PEGylation?

The degree of PEGylation, which is the number of PEG molecules attached to a single protein molecule, is influenced by several critical reaction parameters.[1] Controlling these factors is essential for achieving the desired level of modification and ensuring batch-to-batch consistency.

  • PEG-to-Protein Molar Ratio: This is one of the most direct ways to control the extent of PEGylation. Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation.[2][3] A common starting point is a 5 to 20-fold molar excess of PEG.[2]

  • Reaction pH: The pH of the reaction buffer is crucial as it affects the reactivity of the target amino acid residues on the protein. For amine-specific PEGylation (e.g., targeting lysine residues with NHS esters), a pH range of 7-9 is typically optimal.[2][3] For N-terminal specific PEGylation using PEG-aldehyde, a slightly acidic pH of around 6.0 is often preferred.[2][4] Thiol-specific PEGylation with maleimide reagents is best performed at a pH of 6.5-7.5 to ensure specificity.[2]

  • Reaction Time: The duration of the reaction directly impacts the extent of PEGylation. Longer reaction times generally result in a higher degree of modification, but can also lead to increased product heterogeneity.[1] It is important to monitor the reaction over time to determine the optimal duration.[2]

  • Temperature: Lower temperatures (e.g., 4°C) can help maintain protein stability but will slow down the reaction rate.[2] Conversely, increasing the temperature to room temperature can increase the reaction rate but may risk protein denaturation or aggregation. The optimal temperature must be determined empirically for each specific protein.

  • Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[2] A typical starting concentration range is 1-10 mg/mL.[2]

  • PEG Reagent Characteristics: The choice of PEG reagent, including its molecular weight, structure (linear vs. branched), and reactive functional group, will significantly influence the outcome of the PEGylation reaction.[1]

Q2: How can I selectively PEGylate a specific site on my protein?

Site-specific PEGylation is highly desirable to produce homogeneous conjugates with preserved biological activity.[5] Several strategies can be employed:

  • N-terminal PEGylation: By controlling the reaction pH, it's possible to selectively target the N-terminal α-amino group. This is because the pKa of the N-terminal amino group is typically 1-2 pH units lower than the ε-amino group of lysine residues.[6] Performing the reaction at a pH of 7 or below can achieve high selectivity for the N-terminus.[6] Reductive alkylation using PEG-aldehyde under mild acidic conditions is a common method for N-terminal modification.[4][7]

  • Cysteine-Specific PEGylation: This is a very common method for site-specific modification due to the low natural abundance of free cysteine residues in proteins.[8] A free cysteine can be introduced at a specific site via genetic engineering. Thiol-reactive PEGs, such as PEG-maleimide, can then be used to specifically target this residue.[5][8]

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the site-specific attachment of PEG to glutamine residues.

  • GlycoPEGylation: This method involves the enzymatic modification of protein glycans with PEG derivatives.

Q3: How do I determine the degree of PEGylation after the reaction?

Accurately quantifying the number of PEG chains attached to your protein is a critical step. Several analytical techniques can be used:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and common method to qualitatively assess PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a shift in their migration on the gel compared to the unmodified protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can provide precise molecular weight information for the PEGylated protein, allowing for the accurate determination of the number of attached PEG molecules.[9]

  • Chromatographic Methods: Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can be used to separate different PEGylated species.[10][] SEC separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[] IEX can separate positional isomers as the shielding of charges by PEG chains alters the protein's binding properties.[]

  • UV-Vis Spectroscopy: If the PEG reagent or its linker contains a chromophore, UV-Vis spectroscopy can be used to quantify the amount of conjugated PEG.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be a quantitative method for determining the degree of PEGylation by comparing the integrals of signals from the protein and the PEG polymer.[12]

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Possible Cause Recommended Solution
Suboptimal Reaction pH The reactivity of target functional groups is highly pH-dependent. For amine-specific reactions (NHS esters), ensure the pH is between 7 and 9.[2] For thiol-specific reactions (maleimides), a pH of 6.5-7.5 is recommended.[2] Perform small-scale pilot reactions to determine the optimal pH for your specific protein.
Insufficient Molar Ratio of PEG Reagent A low PEG-to-protein molar ratio can lead to incomplete PEGylation.[2] Increase the molar excess of the PEG reagent, starting with a 5 to 20-fold excess.[2] Note that a very high excess may complicate purification.[2]
Inactivated PEG Reagent PEG reagents, particularly NHS esters and maleimides, are sensitive to hydrolysis.[2] Store reagents under cool, dry conditions and prepare solutions immediately before use.[2]
Short Reaction Time The reaction may not have reached completion.[2] Increase the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC.[2]
Low Reaction Temperature While low temperatures preserve protein stability, they also slow the reaction rate.[2] If the yield is low at 4°C, consider increasing the temperature to room temperature while carefully monitoring protein stability.[2]
Competing Nucleophiles in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the activated PEG, leading to low yields.[13] Use non-nucleophilic buffers like phosphate-buffered saline (PBS).[13]
Problem 2: Protein Aggregation During PEGylation
Possible Cause Recommended Solution
High Protein Concentration High protein concentrations can promote intermolecular cross-linking.[2] Reduce the protein concentration in the reaction mixture.
Suboptimal Buffer Conditions The buffer composition can affect protein stability. Screen different buffer systems and pH values. The pH should ideally be away from the protein's isoelectric point (pI) to maintain solubility.[2]
Presence of Bifunctional PEG Reagents Some PEG reagents may contain dimeric impurities that can cross-link protein molecules. Use high-quality, monofunctional PEG reagents.[2]
Reaction Temperature Elevated temperatures can lead to protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C).
Problem 3: High Polydispersity (Heterogeneity) of the Product
Possible Cause Recommended Solution
High Molar Ratio of PEG Reagent A large excess of PEG can lead to multiple PEG chains attaching to the protein. Reduce the PEG-to-protein molar ratio.
Long Reaction Time Extended reaction times can result in a wider distribution of PEGylated species.[1] Optimize the reaction time by monitoring the product distribution at different time points.
Multiple Reactive Sites on Protein If the protein has many accessible reactive residues (e.g., lysines), a heterogeneous product is likely. Consider site-specific PEGylation strategies (see FAQ Q2) or protein engineering to remove some reactive sites.[14]
Inadequate Purification The purification method may not be sufficient to separate different PEGylated species. Employ high-resolution techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate isoforms.[]

Experimental Protocols & Visualizations

General Protocol for Amine-Directed PEGylation (mPEG-NHS Ester)

This protocol provides a general workflow for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG, which targets primary amines (lysine residues and the N-terminus).

1. Protein Preparation:

  • Dissolve or buffer exchange the protein into a non-nucleophilic buffer at the desired pH (typically 7.5-8.5), such as 100 mM sodium phosphate buffer.

  • Adjust the protein concentration, typically to 1-10 mg/mL.

2. PEG Reagent Preparation:

  • Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to create a stock solution.[2]

3. PEGylation Reaction:

  • Add the mPEG-NHS stock solution to the protein solution to achieve the desired PEG-to-protein molar ratio (e.g., 10:1).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a predetermined time (e.g., 1-4 hours).

4. Quenching the Reaction:

  • Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted mPEG-NHS.

5. Purification:

  • Purify the PEGylated protein from unreacted PEG and native protein using a suitable chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][13]

6. Analysis:

  • Analyze the purified product to determine the degree of PEGylation and purity using methods like SDS-PAGE, mass spectrometry, or HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep Protein Preparation (Buffer Exchange, pH 7.5-8.5) Reaction PEGylation Reaction (Control Molar Ratio, Temp, Time) Prot_Prep->Reaction PEG_Prep PEG Reagent Preparation (Freshly Dissolved mPEG-NHS) PEG_Prep->Reaction Quench Quench Reaction (e.g., add Tris buffer) Reaction->Quench Purify Purification (e.g., SEC, IEX) Quench->Purify Analyze Characterization (SDS-PAGE, Mass Spec) Purify->Analyze Final_Product Pure PEGylated Protein Analyze->Final_Product

Caption: General experimental workflow for protein PEGylation.

Troubleshooting Decision Tree

This decision tree provides a logical workflow for troubleshooting common PEGylation issues.

G start Start PEGylation problem Problem Encountered? start->problem low_yield Low Yield? problem->low_yield Yes success Successful PEGylation problem->success No aggregation Aggregation? low_yield->aggregation No sol_yield1 Check Reagent Activity & Buffer Composition low_yield->sol_yield1 Yes polydispersity High Polydispersity? aggregation->polydispersity No sol_agg Lower Temperature & Protein Conc. aggregation->sol_agg Yes polydispersity->success No sol_poly Adjust PEG:Protein Ratio & Reaction Time polydispersity->sol_poly Yes sol_yield2 Optimize Reaction pH & Time sol_yield1->sol_yield2 sol_yield2->problem sol_agg->problem sol_poly->problem

Caption: Troubleshooting decision tree for common PEGylation issues.

References

Technical Support Center: Removing Unreacted NH2-PEG2-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the removal of unreacted NH2-PEG2-methyl acetate from reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing unreacted NH2-PEG2-methyl acetate?

A1: The primary challenges stem from the physicochemical properties of the PEG linker and the complexity of the reaction mixture.[1] Key issues include:

  • High Polarity and Water Solubility: The hydrophilic nature of the PEG chain makes it highly soluble in aqueous solutions, which can complicate extractions with organic solvents.[2][3]

  • Structural Similarity to Product: If the desired product is also PEGylated, its physical and chemical properties may be very similar to the unreacted PEG linker, making separation difficult.

  • Presence of Reaction Byproducts: The reaction mixture may contain byproducts from the coupling reaction, which also need to be removed.[1]

Q2: Which purification techniques are most effective for removing unreacted NH2-PEG2-methyl acetate?

A2: The choice of purification method depends on the properties of the desired product and the unreacted starting materials.[1] Commonly used techniques include:

  • Size Exclusion Chromatography (SEC): This is often the preferred method as it separates molecules based on their size.[4][5][] If the desired product is significantly larger than the NH2-PEG2-methyl acetate, SEC can be very effective.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on hydrophobicity and is particularly useful for purifying small molecule-PEG conjugates.[1][5]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge.[4][5][] If the desired product has a different net charge than the unreacted NH2-PEG2-methyl acetate, IEX can be a powerful separation tool.[4]

  • Liquid-Liquid Extraction: This technique can be used if there is a significant difference in the solubility of the product and the unreacted PEG linker in two immiscible solvents.[3]

  • Precipitation: In some cases, the desired product can be selectively precipitated, leaving the unreacted PEG in solution.[7]

Q3: How can I monitor the removal of unreacted NH2-PEG2-methyl acetate during purification?

A3: Several analytical techniques can be used to monitor the purity of your fractions:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components in your reaction mixture and purified fractions by their mass-to-charge ratio.[3][8]

  • High-Performance Liquid Chromatography (HPLC): By comparing the chromatograms of your reaction mixture and purified fractions to a standard of NH2-PEG2-methyl acetate, you can assess the level of removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of the PEG backbone and the methyl ester of the unreacted linker.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the removal of unreacted NH2-PEG2-methyl acetate.

Problem Possible Cause Suggested Solution
Co-elution of product and unreacted PEG in chromatography - Inappropriate column chemistry or mobile phase. - Similar size or charge of the product and unreacted PEG.- For SEC: Ensure the column has the appropriate pore size for the size range of your molecules.[5] - For RP-HPLC: Optimize the gradient to be shallower around the elution time of the key components.[1] Consider a different stationary phase (e.g., C8 instead of C18).[1] - For IEX: Adjust the pH and salt gradient to enhance charge differences.[5]
Low product recovery after purification - Irreversible adsorption of the product to the chromatography column. - Product precipitation during the purification process.- Select a column with a different stationary phase that has lower non-specific binding. - Modify the mobile phase composition to improve product solubility.
Unreacted PEG remains after liquid-liquid extraction - Insufficient partitioning of the PEG linker into the aqueous phase.- Perform multiple extractions with the aqueous phase. - Adjust the pH of the aqueous phase to potentially alter the solubility of the product or unreacted PEG.
Difficulty in precipitating the desired product selectively - Similar solubility of the product and unreacted PEG in the chosen solvent/antisolvent system.- Screen a variety of solvent and antisolvent systems. - Optimize the temperature and concentration at which precipitation is carried out.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable when the desired product is significantly larger than the unreacted NH2-PEG2-methyl acetate.

Materials:

  • Crude reaction mixture

  • SEC column with an appropriate molecular weight range

  • Mobile phase (e.g., phosphate-buffered saline, PBS)

  • HPLC or FPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter it through a 0.22 µm syringe filter.[1]

  • Injection: Inject the prepared sample onto the column. The injection volume should be a small percentage of the column volume to ensure good resolution.[5]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector.[5]

  • Fraction Collection: Collect fractions corresponding to the different peaks. The larger product will elute before the smaller, unreacted NH2-PEG2-methyl acetate.[5]

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique like LC-MS or analytical HPLC.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is effective for separating small molecule-PEG conjugates from unreacted NH2-PEG2-methyl acetate based on differences in hydrophobicity.

Materials:

  • Crude reaction mixture

  • C18 RP-HPLC column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Preparative HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and filter through a 0.22 µm syringe filter.[1]

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for your particular product.

  • Fraction Collection: Collect fractions based on the elution profile of the desired product.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC.[1] Pool the pure fractions and remove the solvent.[1]

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification protocols.

SEC_Workflow start Crude Reaction Mixture prep Dissolve in Mobile Phase & Filter start->prep inject Inject onto Equilibrated SEC Column prep->inject elute Isocratic Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (LC-MS, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool end Purified Product pool->end

Caption: Workflow for purification by Size Exclusion Chromatography (SEC).

RPHPLC_Workflow start Crude Reaction Mixture prep Dissolve in Solvent & Filter start->prep inject Inject onto Equilibrated RP-HPLC Column prep->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (LC-MS, HPLC) collect->analyze pool Pool Pure Fractions & Remove Solvent analyze->pool end Purified Product pool->end

Caption: Workflow for purification by Reversed-Phase HPLC (RP-HPLC).

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Alternatives to NH2-PEG2-Methyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design and synthesis of effective bioconjugates. The properties of the linker, including its reactivity, stability, length, and chemical nature, can significantly impact the performance of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a PEGylated therapeutic.

This guide provides an objective comparison of common alternatives to NH2-PEG2-methyl acetate for bioconjugation. While NH2-PEG2-methyl acetate, a short-chain amine-terminated PEG linker, is a valuable building block, a diverse landscape of alternative reagents offers a range of functionalities and properties that can be tailored to specific applications. We will explore these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal bioconjugation strategy.

Key Alternatives and Their Characteristics

The primary alternatives to a simple amine-terminated PEG linker can be broadly categorized based on their reactive chemistry. The choice of reactive group dictates the target functional group on the biomolecule, the stability of the resulting bond, and the overall specificity of the conjugation.

Amine-Reactive Linkers

These linkers target the abundant primary amines found on the N-terminus of proteins and the side chain of lysine residues.

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most common amine-reactive functional group. They react with primary amines to form stable amide bonds.[1][2][3] Variations in the activated ester, such as the use of tetrafluorophenyl (TFP) esters, can offer improved resistance to hydrolysis, providing a wider window for conjugation.[1][4][5]

  • PEG Linkers with Varying Lengths: The length of the polyethylene glycol (PEG) chain can be modulated to influence the pharmacokinetic properties of the bioconjugate. Longer PEG chains generally lead to a longer circulation half-life.

Thiol-Reactive Linkers

These linkers target the sulfhydryl groups of cysteine residues, which are less abundant than lysine residues, allowing for more site-specific conjugation.[6][7][8]

  • Maleimides: Maleimides react with thiols via a Michael addition to form a thioether bond.[2][3] While this reaction is highly efficient, the resulting linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[9][10] Next-generation maleimides have been developed to improve the stability of the thioether bond.

Bioorthogonal Chemistries ("Click Chemistry")

Bioorthogonal reactions proceed with high efficiency and selectivity in complex biological environments, without interfering with native biochemical processes.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry involves the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide to form a stable triazole linkage.[2][3] This method offers excellent biocompatibility.[2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is another highly efficient click chemistry reaction, though it requires a copper catalyst which can be cytotoxic.[3]

Quantitative Performance Comparison

The selection of a bioconjugation strategy often involves a trade-off between reaction kinetics, yield, specificity, and the stability of the final conjugate. The following tables summarize key performance indicators for the different chemistries.

Table 1: Comparison of Reaction Kinetics and Efficiency

Linker ChemistryTarget Residue(s)Typical Reaction TimeTypical YieldSpecificity & Stoichiometry Control
NHS Ester Primary amines (Lysine, N-terminus)30-60 minutes at room temperature[3]High, but can be variableLower; can lead to heterogeneous products with a range of drug-to-antibody ratios (DARs).[3][6][7][8][11]
TFP Ester Primary amines (Lysine, N-terminus)Similar to NHS estersHigh, potentially more reproducible than NHS esters due to lower hydrolysis.[1]Similar to NHS esters, leading to heterogeneous products.
Maleimide Thiols (Cysteine)Minutes to a few hours at room temperature[3]HighHigher than amine-reactive methods, allowing for more controlled stoichiometry.[6][7][8]
SPAAC (e.g., DBCO) Azides (introduced via genetic engineering or chemical modification)~1-4 hours at room temperatureVery high and often quantitative[3]High; enables precise control over the site of conjugation and stoichiometry.

Table 2: Comparative Stability of Bioconjugate Linkages

LinkageFormed byStability in PlasmaKey AdvantagesKey Disadvantages
Amide Bond NHS/TFP Ester + AmineHighly Stable (Half-life of years)[10]Exceptionally stable across a wide pH range and resistant to enzymatic degradation.[4][9][10]Random conjugation can lead to product heterogeneity.
Thioether Bond Maleimide + ThiolPotentially Unstable (Half-life of hours to days)[10]Site-specific conjugation to cysteines.Susceptible to retro-Michael addition and thiol exchange in vivo.[4][9][10]
Triazole Linkage Azide + Alkyne (Click Chemistry)Highly Stable[4][10][12]Metabolically inert and highly stable to hydrolysis and enzymatic degradation.[12][13]Requires introduction of non-native functional groups (azide and alkyne).[4]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for three common bioconjugation strategies.

Protocol 1: Protein Labeling with an NHS Ester

Objective: To conjugate an NHS-ester functionalized molecule to the primary amines of a protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • NHS ester reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Remove unreacted NHS ester and byproducts using a desalting column.

Protocol 2: Maleimide Labeling of Protein Thiols

Objective: To conjugate a maleimide-functionalized molecule to the free thiols of a protein.

Materials:

  • Protein with free cysteine(s) (in a degassed, thiol-free buffer like PBS, pH 6.5-7.5)

  • Maleimide-functionalized reagent

  • Reducing agent (e.g., TCEP), if disulfide bond reduction is needed

  • Anhydrous DMF or DMSO

  • Quenching Solution: Cysteine or 2-mercaptoethanol

  • Desalting column for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Prepare Maleimide Solution: Dissolve the maleimide reagent in anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Quench Reaction: Add an excess of the Quenching Solution to react with any unreacted maleimide.

  • Purification: Purify the conjugate using a desalting column.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate a DBCO-functionalized molecule to an azide-containing protein.

Materials:

  • Azide-modified protein (in a suitable buffer like PBS, pH ~7.4)

  • DBCO-functionalized reagent

  • Anhydrous DMF or DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents: Prepare a stock solution of the DBCO-functionalized reagent in anhydrous DMF or DMSO.

  • Conjugation Reaction: Mix the azide-modified protein with a 5- to 10-fold molar excess of the DBCO reagent.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at ~310 nm.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.

Visualizing Bioconjugation Workflows and Pathways

The following diagrams illustrate the chemical reactions and a general experimental workflow for bioconjugation.

G cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_spaac SPAAC (Click Chemistry) Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein_NH2->Amide_Bond + NHS_Ester R-NHS Ester NHS_Ester->Amide_Bond NHS_Leaving_Group NHS Protein_SH Protein-SH Thioether_Bond Protein-S-R (Thioether Bond) Protein_SH->Thioether_Bond + Maleimide R-Maleimide Maleimide->Thioether_Bond Protein_N3 Protein-N3 Triazole_Linkage Protein-Triazole-R (Stable Triazole) Protein_N3->Triazole_Linkage + DBCO R-DBCO DBCO->Triazole_Linkage

Caption: Reaction mechanisms for common bioconjugation chemistries.

G Start Start: Biomolecule & Linker Preparation 1. Reagent Preparation - Dissolve biomolecule - Dissolve linker Start->Preparation Reaction 2. Conjugation Reaction - Mix reagents - Control pH, temp, time Preparation->Reaction Quenching 3. Quench Reaction (Optional) - Add quenching agent Reaction->Quenching Purification 4. Purification - Remove excess reagents - e.g., Desalting, SEC Quenching->Purification Analysis 5. Characterization - Confirm conjugation - Assess purity & activity Purification->Analysis End End: Purified Bioconjugate Analysis->End

Caption: A generalized experimental workflow for bioconjugation.

Conclusion

The choice of a linker for bioconjugation extends far beyond a simple amine-terminated PEG. A thorough understanding of the available alternatives, including their reactivity, the stability of the bond they form, and their impact on the properties of the final conjugate, is essential for the successful development of novel therapeutics and research tools. While traditional amine-reactive linkers like NHS esters offer a straightforward approach, the demand for more homogeneous and stable bioconjugates has driven the adoption of site-specific methods like thiol-reactive chemistry and bioorthogonal click chemistry. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal bioconjugation strategy for their specific needs, ultimately leading to the creation of more effective and well-defined bioconjugates.

References

A Comparative Guide to Monodisperse vs. Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development. It is employed to enhance the therapeutic properties of a wide range of modalities, including small molecules, peptides, proteins, and nanoparticles. The choice of PEG linker is a critical decision that profoundly influences a drug conjugate's performance, manufacturability, and regulatory journey. This guide provides an objective comparison of the two main types of PEG linkers—monodisperse and polydisperse—supported by experimental data to inform researchers in making strategic decisions for their specific applications.

Key Differences at a Glance

The fundamental distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[1] Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.0.[1][2][3] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.0.[1][2][3] This seemingly subtle difference has profound implications for the development of therapeutics.[1]

While polydisperse PEGs have been historically utilized and are often less expensive to produce, their lack of homogeneity presents significant challenges in characterization, reproducibility, and ensuring consistent clinical performance.[3] Monodisperse PEG linkers, with their precisely defined structure, offer a superior alternative for the development of next-generation therapeutics, leading to more homogeneous drug conjugates with improved pharmacokinetic profiles and a more straightforward regulatory path due to enhanced batch-to-batch consistency.[3]

Data Presentation: A Quantitative Comparison

The homogeneity of monodisperse PEG linkers translates into more predictable and consistent behavior in biological systems. The following tables summarize quantitative data from comparative studies, highlighting the performance advantages of using monodisperse PEG linkers.

Table 1: Physicochemical and Pharmacokinetic Properties of PEGylated Gold Nanoparticles

This table summarizes a comparative study on PEGylated gold nanoparticles, a model system that illustrates the fundamental impact of PEG dispersity on in vitro and in vivo behavior.

ParameterMonodisperse PEG (mPEGn-HS, n=36, 45)Polydisperse PEG (mPEG2k-SH, MW=1900)Fold Change/ObservationReference
Polydispersity Index (PDI) 1.0> 1.0-[3]
Protein Adsorption (in vitro, FBS) Markedly lower and constant; ~70% reductionHigher and variableUp to 70% reduction with monodisperse PEG[4]
Protein Adsorption (in vitro, Human Serum) Markedly lower and constant; ~60% reductionHigher and variableUp to 60% reduction with monodisperse PEG[4]
Blood Circulation Half-Life (in vivo) Significantly prolongedShorterLonger circulation with monodisperse PEG[5][6]
Tumor Accumulation (in vivo, 24h) EnhancedLowerIncreased accumulation with monodisperse PEG[4][5][6]
Reticuloendothelial System (RES) Uptake Better inhibition of uptake (liver, spleen, kidney)Higher uptakeReduced clearance with monodisperse PEG[4]

Table 2: Impact of PEG Linkers on Small Molecule Drug Properties

This table highlights the benefits of using monodisperse PEG linkers in the development of small molecule drugs.

BenefitDescriptionExampleReference
Modified Biodistribution Prevents crossing of the blood-brain barrier, reducing CNS side effects.Movantik (naloxegol) with an m-PEG7 linker.[7][8]
Improved Solubility Increases the solubility of poorly water-soluble drug candidates.Many small molecules with drug activity are often insoluble in water.[7][8][9]
Enhanced Oral Bioavailability Can improve the absorption of orally administered drugs.-[8]
Modified Metabolism Can alter the metabolic profile of a drug, potentially leading to a longer half-life.-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Synthesis and Characterization of PEGylated Gold Nanoparticles (AuNPs)
  • Objective: To prepare AuNPs functionalized with either monodisperse or polydisperse PEG-thiol linkers and characterize their physicochemical properties.

  • Materials: Gold(III) chloride trihydrate, sodium citrate, monodisperse PEG-thiol (mPEGn-HS), polydisperse PEG-thiol (mPEG2k-SH), and other standard laboratory reagents.

  • Protocol:

    • AuNP Synthesis: Synthesize citrate-stabilized AuNPs by the Turkevich method. Briefly, heat a solution of HAuCl4 to boiling with vigorous stirring, then add a solution of sodium citrate to form a wine-red colloidal solution.

    • PEGylation: Add an excess of either monodisperse or polydisperse PEG-thiol solution to the AuNP suspension and stir for 24 hours to allow for ligand exchange.

    • Purification: Remove excess PEG and other reagents by repeated centrifugation and resuspension of the PEG-AuNPs in ultrapure water.

    • Characterization:

      • Size and Morphology: Use Transmission Electron Microscopy (TEM) to determine the size and shape of the AuNPs.

      • Hydrodynamic Diameter and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the PEG-AuNPs in various media.

      • PEG Grafting Density: Quantify the amount of PEG grafted onto the AuNP surface using techniques like Thermogravimetric Analysis (TGA) or by measuring the fluorescence of a tagged PEG.

In Vitro Protein Adsorption Assay
  • Objective: To quantify the amount of protein that adsorbs to the surface of PEGylated nanoparticles.

  • Materials: PEG-AuNPs (prepared as described above), Fetal Bovine Serum (FBS) or Human Serum, Phosphate-Buffered Saline (PBS).

  • Protocol:

    • Incubate the PEG-AuNPs with a solution of FBS or human serum in PBS at 37°C for a defined period (e.g., 1 hour).

    • Separate the nanoparticles from the unbound proteins by centrifugation.

    • Wash the nanoparticles with PBS to remove any loosely bound proteins.

    • Elute the adsorbed proteins from the nanoparticle surface using a suitable elution buffer (e.g., SDS-containing buffer).

    • Quantify the amount of eluted protein using a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay.

In Vivo Pharmacokinetics and Biodistribution Study
  • Objective: To determine the blood circulation half-life and tissue distribution of PEGylated nanoparticles in an animal model.

  • Materials: PEG-AuNPs, tumor-bearing mice (e.g., with CT26 tumors), analytical instrumentation for gold quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).

  • Protocol:

    • Administer a single intravenous (IV) injection of the PEG-AuNP suspension to the tumor-bearing mice.

    • At various time points post-injection (e.g., 5 min, 1h, 4h, 24h), collect blood samples via a suitable method.

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

    • Determine the concentration of gold in the blood and tissue samples using ICP-MS.

    • Calculate pharmacokinetic parameters (e.g., circulation half-life) from the blood concentration-time data.

    • Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

The following diagrams illustrate key concepts related to monodisperse and polydisperse PEG linkers.

G cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a4->a5 a6 a6 a5->a6 a7 a7 a6->a7 a8 a8 a7->a8 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 b5 b5 b4->b5 c1 c1 c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c3->c4 c5 c5 c4->c5 c6 c6 c5->c6 c7 c7 c6->c7 d1 d1 d2 d2 d1->d2 d3 d3 d2->d3 d4 d4 d3->d4

Caption: Structural difference between monodisperse and polydisperse PEGs.

G cluster_0 PEGylation Workflow Drug_Molecule Drug Molecule (Small Molecule, Protein, etc.) Conjugation Conjugation Reaction Drug_Molecule->Conjugation PEG_Linker PEG Linker (Monodisperse or Polydisperse) Activation Chemical Activation PEG_Linker->Activation Activation->Conjugation Purification Purification Conjugation->Purification PEGylated_Drug PEGylated Drug Conjugate Purification->PEGylated_Drug

Caption: A simplified workflow for the PEGylation of a drug molecule.

G cluster_0 Monodisperse PEG-NP cluster_1 Polydisperse PEG-NP NP_Mono Nanoparticle PEG1 PEG NP_Mono->PEG1 PEG2 PEG NP_Mono->PEG2 PEG3 PEG NP_Mono->PEG3 PEG4 PEG NP_Mono->PEG4 Protein_Mono Protein PEG1->Protein_Mono Reduced Adsorption NP_Poly Nanoparticle PEG5 PEG (short) NP_Poly->PEG5 PEG6 PEG (long) NP_Poly->PEG6 PEG7 PEG (medium) NP_Poly->PEG7 PEG8 PEG (short) NP_Poly->PEG8 Protein_Poly Protein PEG5->Protein_Poly Increased Adsorption

Caption: Impact of PEG dispersity on protein adsorption to nanoparticles.

References

A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of PEGylated peptides is a critical step in the development of effective therapeutics. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a peptide, is a widely adopted strategy to enhance a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation. This guide provides an objective comparison of key in vitro stability assays for PEGylated peptides, supported by experimental data and detailed protocols to inform your research and development efforts.

The stability of a PEGylated peptide directly impacts its efficacy and safety. A variety of in vitro assays are employed to predict the in vivo behavior of these modified peptides. The most common of these assays evaluate stability in biological matrices (plasma stability), resistance to specific enzymes (protease stability), and durability under accelerated degradation conditions (forced degradation studies).

Comparative In Vitro Stability of PEGylated Peptides

The primary rationale for PEGylating peptides is to improve their stability. The following tables summarize quantitative data from various studies, comparing the stability of PEGylated peptides to their non-PEGylated counterparts and examining the influence of PEG chain length on stability.

Table 1: Comparison of Stability Between PEGylated and Non-PEGylated Peptides

Assay TypePeptideModificationHalf-Life / % RemainingAnalytical Method
Plasma Stability A20FMDV2Native~0% after 24h (rat serum)RP-HPLC
A20FMDV2PEG20>30% after 48h (rat serum)RP-HPLC
Peptide 1Tam-labeled43.5 h (human plasma)Not Specified
Peptide 2Tam-labeled3.2 h (human plasma)Not Specified
Protease Stability (Trypsin) AsparaginaseNativeSusceptible to degradationSDS-PAGE
AsparaginasePEGylatedResistant to degradationSDS-PAGE
Thermal Stability Model Protein 1NativeTm = 72.7 °CDSC
Model Protein 1PEGylatedTm = 71.0 °CDSC

Table 2: Influence of PEG Chain Length on Peptide Stability in Human Plasma [1]

PeptidePEG Modification% Remaining after 24hAnalytical Method
A20FMDV2PEG2>80%RP-HPLC
A20FMDV2PEG5>80%RP-HPLC
A20FMDV2PEG10~70%RP-HPLC
A20FMDV2PEG15~60%RP-HPLC
A20FMDV2PEG20~55%RP-HPLC

Key In Vitro Stability Assays

A comprehensive assessment of a PEGylated peptide's stability involves a battery of assays. Below are the most critical assays, their principles, and generalized protocols.

Plasma Stability Assay

This assay is crucial for predicting the in vivo half-life of a PEGylated peptide by evaluating its stability in a complex biological matrix containing a multitude of enzymes.

PlasmaStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Thaw Human Plasma (37°C) I1 Spike Peptide into Pre-warmed Plasma P1->I1 P2 Prepare Peptide Stock Solution P2->I1 I2 Incubate at 37°C with Agitation I1->I2 I3 Collect Aliquots at Time Points I2->I3 A1 Protein Precipitation (e.g., Acetonitrile) I3->A1 A2 Centrifuge to Pellet Proteins A1->A2 A3 Analyze Supernatant by RP-HPLC or LC-MS/MS A2->A3 A4 Calculate % Remaining and Half-life A3->A4

Workflow for a typical plasma stability assay.
  • Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the PEGylated peptide in a suitable solvent (e.g., DMSO or PBS).

  • Incubation: Pre-warm the plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration (e.g., 10-100 µM). Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add 2-3 volumes of an ice-cold precipitating solution (e.g., acetonitrile) to the aliquot to stop enzymatic reactions. Vortex and incubate on ice.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.[2]

Protease Stability Assay

This assay evaluates the resistance of a PEGylated peptide to degradation by specific proteolytic enzymes, providing insights into its susceptibility to common proteases found in the body.

ProteaseStabilityWorkflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis S1 Prepare Peptide Solution in Reaction Buffer R1 Add Protease to Peptide Solution S1->R1 S2 Prepare Protease Stock Solution S2->R1 R2 Incubate at 37°C R1->R2 R3 Withdraw Aliquots at Time Points R2->R3 An1 Quench Reaction (e.g., TCA) R3->An1 An2 Analyze by RP-HPLC An1->An2 An3 Determine % Intact Peptide An2->An3

Workflow for a protease stability assay.
  • Materials: PEGylated peptide stock solution, protease stock solution (e.g., trypsin, chymotrypsin), reaction buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme), quenching solution (e.g., 10% trichloroacetic acid or a specific protease inhibitor), and an RP-HPLC system.

  • Reaction Setup: Prepare a solution of the PEGylated peptide in the reaction buffer at a defined concentration.

  • Reaction Initiation: Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of PEGylated peptides under various stress conditions to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods.[3]

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Start PEGylated Peptide Solution Thermal Thermal Stress (e.g., 40-70°C) Start->Thermal pH pH Stress (Acidic & Basic Buffers) Start->pH Oxidative Oxidative Stress (e.g., H₂O₂) Start->Oxidative Analysis Analyze Samples at Time Points by: - RP-HPLC (Degradation) - SEC-HPLC (Aggregation) - LC-MS (Product Identification) Thermal->Analysis pH->Analysis Oxidative->Analysis

Workflow for forced degradation studies.
  • Thermal Stress:

    • Prepare a solution of the PEGylated peptide in a suitable buffer (e.g., PBS pH 7.4).

    • Incubate the solution at elevated temperatures (e.g., 40°C, 50°C, and 70°C).

    • At selected time points, withdraw samples and store them at -20°C or -80°C until analysis.

    • Analyze the samples by RP-HPLC to assess degradation and by size-exclusion chromatography (SEC-HPLC) to detect aggregation.

  • pH Stress (Hydrolytic Stability):

    • Prepare solutions of the PEGylated peptide in buffers with a range of pH values (e.g., pH 3, 5, 7.4, and 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

    • At specified time intervals, withdraw samples and neutralize them if necessary.

    • Analyze the samples by RP-HPLC and LC-MS to quantify the parent peptide and identify degradation products.

  • Oxidative Stress:

    • Prepare a solution of the PEGylated peptide in a suitable buffer.

    • Add a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide).

    • Incubate the mixture at room temperature for a defined period.

    • Stop the reaction by adding an antioxidant like methionine.

    • Analyze the samples by RP-HPLC and LC-MS to identify oxidized forms of the peptide.

Conclusion

The in vitro stability assessment of PEGylated peptides is a multi-faceted process that is indispensable for the successful development of peptide-based therapeutics. A combination of plasma stability, protease stability, and forced degradation studies provides a comprehensive understanding of a molecule's degradation profile. The data generated from these assays are crucial for selecting stable drug candidates, optimizing formulations, and establishing appropriate storage conditions. By employing the standardized protocols and comparative data presented in this guide, researchers can make more informed decisions throughout the drug development pipeline.

References

A Head-to-Head Comparison: NH2-PEG2-methyl acetate vs. SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the final construct. This guide provides an objective comparison between the hydrophilic linker, NH2-PEG2-methyl acetate, and the conventional non-cleavable crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This analysis is supported by a summary of experimental data trends and detailed methodologies to inform researchers, scientists, and drug development professionals.

Introduction to the Crosslinkers

NH2-PEG2-methyl acetate is a heterobifunctional linker featuring a primary amine and a methyl ester separated by a two-unit polyethylene glycol (PEG) chain.[1][2] The discrete PEG spacer imparts hydrophilicity, which can enhance the solubility and stability of bioconjugates.[3] Its terminal groups offer versatility for conjugation, often used in multi-step syntheses for applications like PROTACs.[1][2]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group.[4] The NHS ester reacts with primary amines (e.g., lysine residues on an antibody), while the maleimide group reacts with sulfhydryl (thiol) groups.[4] SMCC is characterized by its rigid and hydrophobic cyclohexane spacer and is a cornerstone in the construction of stable, non-cleavable ADCs, such as ado-trastuzumab emtansine (Kadcyla®).[4]

Comparative Performance and Physicochemical Properties

The fundamental difference in the structure of NH2-PEG2-methyl acetate and SMCC—a hydrophilic, flexible PEG chain versus a hydrophobic, rigid cyclohexane ring—leads to significant differences in the properties of the resulting bioconjugates.[1][4]

ParameterNH2-PEG2-methyl acetate (as part of a PEGylated construct)SMCC LinkerRationale
Hydrophilicity HighLowThe ethylene glycol units in the PEG linker increase water solubility.[1] The cyclohexane and succinimide moieties in SMCC are hydrophobic.[5][6]
Solubility of Conjugate Improved, especially with hydrophobic payloadsCan contribute to aggregation with hydrophobic payloadsPEG linkers can mitigate the aggregation propensity of ADCs with hydrophobic drugs.[5][7]
In Vitro Plasma Stability High (Amide bond)Moderate to High (Thioether bond)The amide bond formed is highly stable. The thiosuccinimide bond from the maleimide group can undergo a retro-Michael reaction, leading to potential drug release.[1]
Pharmacokinetics (PK)
Plasma Half-life (t½)LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[1][8] The hydrophobic nature of the SMCC linker can lead to faster clearance.[1]
Clearance (CL)LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1][5]
Area Under the Curve (AUC)HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.[1]
In Vivo Efficacy Potentially HigherVariableEnhanced tumor accumulation due to improved PK can lead to better in vivo efficacy.[1][8] However, the increased chain length of some PEG linkers can also reduce cytotoxicity.[8]
Immunogenicity Potentially ReducedCan contribute to immunogenicityPEGylation is known to reduce the immunogenicity of therapeutic proteins.[3][9]

Note: The data presented is synthesized from multiple studies and represents general trends. Absolute values are context-dependent and depend on the specific antibody, payload, and target.

Visualizing the Chemical Structures and Reaction Mechanisms

Chemical Structures of Crosslinkers cluster_0 NH2-PEG2-methyl acetate cluster_1 SMCC NH2_PEG2 NH2_PEG2 SMCC SMCC

Caption: Chemical structures of NH2-PEG2-methyl acetate and SMCC.

Conjugation Reaction Mechanisms cluster_0 NH2-PEG2-methyl acetate Conjugation (Amide Bond Formation) cluster_1 SMCC Conjugation (Two-Step) Molecule_COOH Molecule-COOH (e.g., Protein, Drug) Activated_Molecule Activated Molecule (e.g., NHS-ester) Molecule_COOH->Activated_Molecule EDC, NHS Conjugate_Amide Molecule-CONH-PEG2-methyl acetate Activated_Molecule->Conjugate_Amide NH2_PEG2 NH2-PEG2-methyl acetate NH2_PEG2->Conjugate_Amide Antibody_NH2 Antibody-NH2 (Lysine residue) Activated_Antibody Antibody-Maleimide Antibody_NH2->Activated_Antibody SMCC SMCC SMCC->Activated_Antibody NHS ester reaction ADC Antibody-S-Drug (ADC) Activated_Antibody->ADC Drug_SH Drug-SH Drug_SH->ADC Maleimide reaction

Caption: Conjugation reaction mechanisms for the crosslinkers.

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule with NH2-PEG2-methyl acetate

Objective: To form a stable amide bond between a molecule with a carboxylic acid and the primary amine of NH2-PEG2-methyl acetate.

Materials:

  • Carboxylic acid-containing molecule

  • NH2-PEG2-methyl acetate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the amine-free buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS (or sulfo-NHS).

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Prepare a solution of NH2-PEG2-methyl acetate in the reaction buffer or an anhydrous solvent like DMF or DMSO.

    • Add the NH2-PEG2-methyl acetate solution to the activated carboxylic acid mixture. A molar excess of the amine linker may be required.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Quenching:

    • Add quenching buffer to a final concentration of 20-50 mM to react with any remaining NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.

Protocol 2: Two-Step Conjugation of a Thiol-Containing Drug to an Antibody using SMCC

Objective: To create an antibody-drug conjugate (ADC) with a stable, non-cleavable thioether bond.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC dissolved in DMSO or DMF

  • Thiol-containing drug

  • Desalting columns

  • Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)

Procedure:

  • Antibody Activation:

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Immediately purify the maleimide-activated antibody using a desalting column to remove unreacted SMCC.

  • Payload Conjugation:

    • Combine the purified, maleimide-activated antibody with the thiol-containing drug in the conjugation buffer. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

    • Incubate for 1-2 hours at room temperature or 4°C overnight.

  • Purification:

    • Purify the final ADC conjugate using a suitable method like size-exclusion chromatography to remove unconjugated drug and linker species.

Comparative Experimental Workflow

Comparative ADC Preparation and Analysis Workflow cluster_0 PEG Linker Pathway cluster_1 SMCC Pathway start Start: Antibody & Thiol-Drug activate_drug_peg Activate Drug-COOH with EDC/NHS start->activate_drug_peg reduce_ab Reduce Antibody Disulfides start->reduce_ab activate_ab_smcc Activate Antibody-NH2 with SMCC start->activate_ab_smcc conjugate_peg_amine Conjugate with NH2-PEG-Maleimide activate_drug_peg->conjugate_peg_amine purify_drug_linker_peg Purify Drug-Linker conjugate_peg_amine->purify_drug_linker_peg conjugate_adc_peg Conjugate to Reduced Ab purify_drug_linker_peg->conjugate_adc_peg reduce_ab->conjugate_adc_peg purify_adc Purify ADC (e.g., SEC) conjugate_adc_peg->purify_adc purify_activated_ab Purify Activated Ab activate_ab_smcc->purify_activated_ab conjugate_adc_smcc Conjugate with Thiol-Drug purify_activated_ab->conjugate_adc_smcc conjugate_adc_smcc->purify_adc characterize Characterize ADC: - DAR (UV-Vis, HIC) - Aggregation (SEC) - In Vitro Cytotoxicity - In Vivo Stability & Efficacy purify_adc->characterize

Caption: Workflow for comparing ADCs with different linkers.

Conclusion

The choice between NH2-PEG2-methyl acetate (as a representative short-chain PEG linker) and SMCC is a critical decision in the design of bioconjugates. PEGylated linkers offer significant advantages in improving the hydrophilicity, solubility, and pharmacokinetic profile of bioconjugates, which can be particularly beneficial for hydrophobic payloads.[7] However, the potential for altered potency and the complexity of heterogeneous PEG polymers (though less of a concern with discrete PEGs) should be considered.

SMCC, on the other hand, provides a robust, stable, and well-validated non-cleavable linker technology that has proven clinical success.[4] Its hydrophobic nature may be a limitation for certain payloads, potentially leading to aggregation and faster clearance.[5] Ultimately, the optimal linker choice depends on the specific properties of the molecules to be conjugated, the desired in vivo performance, and the therapeutic application. A thorough empirical evaluation is essential to identify the best linker for each unique bioconjugate.

References

A Researcher's Guide to Quantitative Analysis of Surface Modification with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) modified surfaces is critical for ensuring the efficacy and safety of a wide range of biomedical applications, from drug delivery systems to medical devices. This guide provides an objective comparison of key analytical techniques used to quantify surface modification with PEG linkers, supported by experimental data and detailed protocols.

The choice of analytical technique depends on the specific information required, such as elemental composition, surface wettability, topography, or the density of grafted PEG chains. This guide will delve into four primary methods: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Atomic Force Microscopy (AFM), and Fluorescence Microscopy.

Quantitative Data Comparison

The following tables summarize key quantitative parameters obtained from different analytical techniques for PEG-modified surfaces.

Table 1: Comparison of Quantitative Data from Various Analytical Techniques for PEG-Modified Surfaces

Analytical TechniqueParameter MeasuredTypical Values for PEG-Modified SurfaceUnmodified Surface (Example)Key Insights
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (%)C: Increased, O: Increased, Si/Au: DecreasedDependent on substrateConfirms presence of PEG through C-O bond signal.[1][2]
C-O/C-C RatioSignificantly increasedLow or negligibleDirectly proportional to PEG grafting density.[1][2]
PEG Layer Thickness (nm)1 - 10 nm0 nmEstimated using an overlayer model.[2][3]
Contact Angle Goniometry Static Water Contact Angle (°)20° - 40°> 65° (for hydrophobic surfaces)Indicates increased hydrophilicity.[3][4][5]
Contact Angle Hysteresis (°)Low (< 10°)HighLow hysteresis suggests a mobile and slippery surface.[6]
Atomic Force Microscopy (AFM) Surface Roughness (RMS, nm)Can increase or decrease depending on PEG conformationDependent on substrateProvides topographical information.
Adhesion Force (nN)Low (< 1 nN)HigherLow adhesion indicates repulsive forces from PEG chains.[7]
PEG Layer Thickness (nm)5 - 30 nm0 nmMeasured through force-distance curves.[8]
Fluorescence Microscopy Fluorescence Intensity (a.u.)High (with fluorescently labeled PEG)BackgroundAllows for visualization and quantification of PEG distribution.[9]

Table 2: Comparison of Different PEG Linkers and Their Impact on Surface Properties

PEG Linker TypeMolecular Weight (MW)Key CharacteristicsImpact on Surface Properties
Linear PEG 2kDa, 5kDa, 10kDaSimple, predictable behavior, minimal steric hindrance.[10]Higher MW can lead to lower grafting density but more effective protein repulsion.[9]
Branched PEG VariesHigher payload capacity, superior shielding effects.[10]Can create a denser "brush" like structure, enhancing anti-fouling properties.

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Clean the substrate (e.g., silicon wafer, gold-coated slide) using a standard procedure (e.g., RCA clean for silicon).[1]

    • Perform PEGylation using a chosen method (e.g., solution-phase reaction or vapor phase deposition).[1]

    • Thoroughly rinse the surface with an appropriate solvent to remove any unbound PEG and dry under a stream of nitrogen.

  • Instrumentation and Data Acquisition:

    • Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

    • Acquire survey scans to determine the elemental composition of the surface.[2]

    • Obtain high-resolution scans of the C1s region to analyze the chemical states of carbon.[1][2]

  • Data Analysis:

    • Deconvolute the high-resolution C1s spectrum to identify the C-C/C-H and C-O components. The C-O peak is characteristic of the PEG molecule.[1]

    • Calculate the ratio of the C-O peak area to the total C1s peak area to quantify the PEG grafting density.[2]

    • Estimate the PEG layer thickness using the attenuation of the substrate signal (e.g., Si2p or Au4f) based on the overlayer model.[2][11]

Workflow for XPS Analysis:

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Substrate Clean Substrate PEGylation Perform PEGylation Clean_Substrate->PEGylation Rinse_Dry Rinse and Dry PEGylation->Rinse_Dry Survey_Scan Acquire Survey Scan Rinse_Dry->Survey_Scan HighRes_Scan Acquire High-Resolution C1s Scan Survey_Scan->HighRes_Scan Deconvolution Deconvolute C1s Spectrum HighRes_Scan->Deconvolution Quantification Quantify C-O/C-C Ratio Deconvolution->Quantification Thickness Estimate Layer Thickness Deconvolution->Thickness

Caption: Workflow for XPS analysis of PEG-modified surfaces.

Contact Angle Goniometry for Wettability Assessment

This technique measures the angle at which a liquid interface meets a solid surface, providing information about the surface's hydrophilicity or hydrophobicity.

Experimental Protocol:

  • Sample Preparation: Prepare the PEG-modified and control surfaces as described for XPS.

  • Instrumentation and Measurement:

    • Use a contact angle goniometer with a high-resolution camera.

    • Place a droplet of deionized water (typically 1-5 µL) onto the surface.

    • Measure the static contact angle.

    • To measure dynamic contact angles (advancing and receding angles), slowly add and then withdraw water from the droplet. The difference between these angles is the contact angle hysteresis.[6]

  • Data Analysis:

    • A lower contact angle indicates a more hydrophilic surface, which is expected after successful PEGylation.[3][12]

    • Low contact angle hysteresis suggests a smooth and chemically homogeneous surface.[6]

Principle of Contact Angle Measurement:

Contact_Angle cluster_hydrophilic Hydrophilic Surface (PEGylated) cluster_hydrophobic Hydrophobic Surface (Unmodified) Droplet1 Water Droplet Surface1 Substrate Droplet1->Surface1 Angle1 θ < 90° Droplet2 Water Droplet Surface2 Substrate Droplet2->Surface2 Angle2 θ > 90°

Caption: Contact angle of a water droplet on different surfaces.

Atomic Force Microscopy (AFM) for Topographical and Mechanical Characterization

AFM provides nanoscale resolution images of the surface topography and can also be used to measure mechanical properties like adhesion and elasticity.[13]

Experimental Protocol:

  • Sample Preparation: Prepare surfaces as previously described. Ensure the surface is free of contaminants.

  • Instrumentation and Imaging:

    • Use an AFM operating in tapping mode or contact mode for imaging.

    • For force measurements, use a cantilever with a well-defined tip geometry.

    • Acquire force-distance curves by approaching and retracting the tip from the surface.[7]

  • Data Analysis:

    • Analyze the AFM images to determine the surface roughness.

    • From the retraction part of the force-distance curve, calculate the adhesion force between the tip and the surface. A lower adhesion force is indicative of the repulsive nature of the PEG layer.[7]

    • The thickness of the PEG layer can be estimated from the distance at which the repulsive force begins in the approach curve.[8]

AFM Force-Distance Curve Principle:

AFM_Force_Curve cluster_approach Approach cluster_retract Retraction Approach_Start Tip Approaches Surface Contact Tip Contacts Surface Approach_Start->Contact Repulsion Repulsive Force Bends Cantilever Contact->Repulsion Retract_Start Tip Retracts Repulsion->Retract_Start Direction Reversal Adhesion Adhesion Pulls Cantilever Down Retract_Start->Adhesion Release Tip Releases from Surface Adhesion->Release

Caption: Key events in an AFM force-distance measurement cycle.

Fluorescence Microscopy for Spatial Distribution Analysis

This technique is used to visualize the distribution of fluorescently labeled PEG molecules on a surface.

Experimental Protocol:

  • Sample Preparation:

    • Use a PEG linker that is conjugated to a fluorescent dye (e.g., FITC, Rhodamine).

    • Perform the PEGylation reaction.

    • Thoroughly wash the surface to remove any unbound fluorescent PEG.

  • Instrumentation and Imaging:

    • Use a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

    • Acquire images of the surface.

  • Data Analysis:

    • The fluorescence intensity in the images is proportional to the local concentration of the fluorescently labeled PEG.[9]

    • Image analysis software can be used to quantify the fluorescence intensity and assess the homogeneity of the PEG coating.

Conclusion

The quantitative analysis of PEG-modified surfaces requires a multi-faceted approach. XPS provides detailed chemical information, while contact angle goniometry offers a rapid assessment of surface wettability. AFM gives nanoscale topographical and mechanical insights, and fluorescence microscopy allows for the visualization of PEG distribution. By combining these techniques, researchers can gain a comprehensive understanding of their PEGylated surfaces, enabling the optimization of materials for a wide range of biomedical applications.

References

The Balancing Act: How PEG Linker Length Dictates Conjugate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers in bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic success. The length of the PEG chain is a key design parameter that can be meticulously adjusted to fine-tune the physicochemical and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of how different PEG linker lengths impact the pharmacokinetics of conjugates, supported by experimental data, to inform the rational design of next-generation targeted therapies.

The addition of PEG chains, a process known as PEGylation, offers several advantages in conjugate design. It enhances hydrophilicity, which can mitigate the aggregation propensity of conjugates, especially those with hydrophobic payloads.[1][2][3] Furthermore, PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[1][] This extended circulation time can result in greater accumulation of the conjugate in tumor tissue, potentially enhancing its anti-tumor activity.[1][2][5]

However, the choice of PEG linker length represents a delicate balance. While longer PEG chains can improve pharmacokinetic (PK) properties, they may also introduce steric hindrance, which could impede the conjugate's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.[1][6] This can sometimes lead to a decrease in in vitro cytotoxicity.[1][6][7] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new conjugate to identify the optimal balance for a given antibody-payload combination.[2][3]

Data Presentation: The Influence of PEG Linker Length on Key Performance Metrics

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on the critical parameters of bioconjugates.

Table 1: Impact of PEG Linker Length on Conjugate Pharmacokinetics

Conjugate TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneBaseline half-life.[7]
4 kDa2.5-fold increase in half-life compared to no PEG.[7]
10 kDa11.2-fold increase in half-life compared to no PEG.[7]
Antibody-Drug ConjugatePEG2, PEG4Shorter plasma half-life compared to longer PEG chains.[5][8]
PEG8, PEG12, PEG24Significantly longer plasma half-life and lower clearance rates.[5][8]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[9][10]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

Conjugate TypePEG Linker LengthKey Cytotoxicity FindingReference
Affibody-Drug ConjugateNoneBaseline cytotoxicity.[7]
4 kDa4.5-fold reduction in cytotoxicity compared to no PEG linker.[7]
10 kDa22-fold reduction in cytotoxicity compared to no PEG linker.[7]
Antibody-Drug ConjugateShort (e.g., PEG4)Generally higher in vitro potency.[6]
Long (e.g., PEG8, PEG12)Often a decrease in in vitro potency is observed.[6]

Mandatory Visualization

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PEG PEG Linker Length Variation Antibody Antibody Linker Linker Antibody->Linker covalent bond Payload Payload Linker->Payload covalent bond Short_PEG Short PEG (e.g., PEG4) Linker->Short_PEG Long_PEG Long PEG (e.g., PEG24) Linker->Long_PEG

Caption: General structure of an ADC with varying PEG linker lengths.

Experimental_Workflow Start Conjugate Synthesis (Varying PEG Lengths) InVitro In Vitro Evaluation - Cytotoxicity Assay - Binding Assay Start->InVitro InVivo In Vivo Evaluation - Pharmacokinetic Study - Biodistribution Study - Efficacy Study Start->InVivo Analysis Data Analysis - Compare PK parameters - Correlate with efficacy InVitro->Analysis InVivo->Analysis End Optimal PEG Length Identification Analysis->End

Caption: Workflow for evaluating conjugates with different PEG lengths.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of conjugates with varying PEG linker lengths.

I. Pharmacokinetic Study in Animal Models

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of conjugates with varying PEG linker lengths.[9][11]

Animal Model: Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g) are commonly used.[8][11]

Procedure:

  • Dosing: Administer the conjugate intravenously (IV) via the tail vein at a specified dose (e.g., 3 mg/kg).[8]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Quantification: Analyze the concentration of the conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[11][12]

  • Data Analysis: Plot the plasma concentration of the conjugate versus time and determine key pharmacokinetic parameters using non-compartmental analysis with software like WinNonlin.[8]

II. In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugates with different PEG linker lengths on a target cancer cell line.[1]

Procedure:

  • Cell Seeding: Plate the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Serially dilute the conjugates with different PEG linker lengths in cell culture medium and add them to the cells. Include an untreated control and a vehicle control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[1]

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

III. Biodistribution Study

Objective: To determine the organ and tumor accumulation of radiolabeled conjugates with different PEG linker lengths.[11]

Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor types) are commonly used.[5][9]

Procedure:

  • Radiolabeling: Radiolabel the conjugates with a suitable isotope (e.g., 89Zr or 111In) for sensitive detection.[11]

  • Administration: Administer the radiolabeled conjugates to the tumor-bearing animals intravenously.[11]

  • Tissue Harvesting: At selected time points post-injection, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.[11]

  • Quantification: Weigh the tissues and measure the radioactivity in each organ and the tumor using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation in different organs and the tumor for each conjugate.

References

A Researcher's Guide to Validating Protein Structure After PEGylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's stability, reduce its immunogenicity, and prolong its circulation time.[1][2] However, the process of PEGylation can also introduce structural changes that may impact the protein's function. Therefore, rigorous validation of the protein's structure post-PEGylation is a critical step in the development of these complex biologics.

This guide provides an objective comparison of key analytical techniques used to validate the structure of PEGylated proteins, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques for Post-PEGylation Structural Validation

A multi-faceted approach employing a suite of orthogonal analytical techniques is essential for a comprehensive structural characterization of PEGylated proteins.[3] The choice of methods depends on the specific structural attribute being investigated, from the degree and site of PEGylation to the impact on secondary and tertiary structure.

Technique Principle Information Provided Advantages Limitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[4][5]Purity, aggregation state, degree of PEGylation (mono-, di-, etc.).[6]Robust, high-throughput, directly measures the size increase due to PEGylation.[4]Limited resolution between species of similar hydrodynamic radii, potential for non-specific interactions.[4][5]
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.[5]Separation of PEGylated species, free PEG, and unmodified protein.[5]High resolution based on differences in polarity.[4]Can be denaturing for some proteins, complex mobile phase optimization.
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Separation of species with different charge properties due to PEGylation.[5]Sensitive to changes in surface charge upon PEGylation.PEG chains can shield charged residues, potentially limiting separation.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Accurate molecular weight, degree of PEGylation, identification of PEGylation sites.[7][8]High accuracy and sensitivity, provides detailed molecular information.[9][10]Polydispersity of PEG can complicate spectra, requires specialized instrumentation and data analysis.[10]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.[11]Hydrodynamic radius, size distribution, detection of aggregates.[7][12]Non-destructive, rapid assessment of size and aggregation.[13]Sensitive to contaminants, provides an average size rather than discrete species separation.
Circular Dichroism (CD) Spectroscopy Measures differences in the absorption of left- and right-circularly polarized light.Secondary (far-UV) and tertiary (near-UV) structure assessment.[14][15]Sensitive to conformational changes in protein structure.[14]Provides global structural information, may not detect localized changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Atomic-level structural information, PEGylation site confirmation, protein dynamics.[16][17]Provides high-resolution structural data in solution.[16]Requires high protein concentration, complex data analysis, limited to smaller proteins.
X-ray Crystallography Diffraction of X-rays by a protein crystal.High-resolution 3D structure of the PEGylated protein.[18]Provides the most detailed atomic-level structural information.[19]Challenging to obtain high-quality crystals of PEGylated proteins.[18][20]

Experimental Protocols

Size-Exclusion Chromatography (SEC) for Purity and Aggregate Analysis

Objective: To separate and quantify the PEGylated protein from the unmodified protein, free PEG, and aggregates.

Methodology:

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector.[4]

  • Column: A size-exclusion column with a pore size appropriate for the molecular weight range of the protein and its PEGylated forms.

  • Mobile Phase: A buffer that minimizes interactions with the column matrix, such as phosphate-buffered saline (PBS). The mobile phase may be supplemented with additives like arginine to reduce non-specific binding.[6]

  • Flow Rate: Isocratic elution at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Detection: UV absorbance at 280 nm for the protein and its conjugates. A refractive index (RI) detector can be used in series to detect the PEG moiety, which lacks a strong UV chromophore.[21]

  • Analysis: The retention time is inversely proportional to the hydrodynamic volume. Peak areas are used to quantify the relative amounts of each species.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample PEGylated Protein Mixture Filtered_Sample Filtered Sample Sample->Filtered_Sample Filter (0.22 µm) Injector Injector Filtered_Sample->Injector Column SEC Column Injector->Column Detector UV/RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Diagram: Workflow for SEC analysis of PEGylated proteins.
Mass Spectrometry (MS) for Molecular Weight and PEGylation Site Determination

Objective: To determine the precise molecular weight of the PEGylated protein and identify the specific amino acid residues where PEG has been attached.

Methodology:

  • Sample Preparation: The PEGylated protein is often analyzed intact or after enzymatic digestion (e.g., with trypsin) to produce smaller peptides.[9]

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[8][22]

  • Intact Mass Analysis: The sample is introduced into the mass spectrometer to determine the molecular weight of the entire PEGylated protein. The resulting spectrum will show a distribution of masses corresponding to the different numbers of PEG units attached.[10]

  • Peptide Mapping: For site determination, the protein is digested, and the resulting peptides are separated by liquid chromatography (LC) before entering the mass spectrometer (LC-MS). The masses of the PEGylated peptides are compared to the theoretical masses of unmodified peptides to identify the site of modification.[9]

  • Data Analysis: Deconvolution algorithms are used to determine the zero-charge mass from the multiply charged ions observed in ESI-MS.[10]

MS_Workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping Start PEGylated Protein Sample Intact_MS Direct Infusion ESI-MS Start->Intact_MS Digestion Enzymatic Digestion Start->Digestion Deconvolution Deconvolution Intact_MS->Deconvolution MW_Determination Molecular Weight & Degree of PEGylation Deconvolution->MW_Determination LC_Separation LC Separation Digestion->LC_Separation MSMS Tandem MS (MS/MS) LC_Separation->MSMS Site_ID PEGylation Site Identification MSMS->Site_ID

Diagram: General workflow for MS-based characterization.
Circular Dichroism (CD) Spectroscopy for Secondary and Tertiary Structure Analysis

Objective: To assess the impact of PEGylation on the secondary and tertiary structure of the protein.

Methodology:

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: The PEGylated protein and the unmodified control are prepared in a suitable buffer that does not interfere with the CD signal. Protein concentration must be accurately determined.

  • Far-UV CD (190-250 nm): This region is used to analyze the protein's secondary structure (alpha-helix, beta-sheet, random coil). Spectra of the PEGylated and unmodified protein are overlaid for comparison.[15]

  • Near-UV CD (250-320 nm): This region provides information about the tertiary structure by probing the environment of aromatic amino acid residues.[15]

  • Data Analysis: Changes in the shape and magnitude of the CD spectra between the native and PEGylated protein indicate alterations in the protein's conformation.[14]

CD_Logic cluster_input Inputs cluster_measurement CD Measurement cluster_output Analysis Native Native Protein FarUV Far-UV CD (Secondary Structure) Native->FarUV NearUV Near-UV CD (Tertiary Structure) Native->NearUV PEGylated PEGylated Protein PEGylated->FarUV PEGylated->NearUV Comparison Spectral Comparison FarUV->Comparison NearUV->Comparison Conclusion Structural Integrity Assessment Comparison->Conclusion

Diagram: Logic for CD spectroscopy in structural validation.

Conclusion

The validation of protein structure after PEGylation is a complex but essential process for the successful development of biotherapeutics. No single technique can provide a complete picture. A combination of chromatographic, mass spectrometric, and spectroscopic methods is necessary to thoroughly characterize the PEGylated product, ensuring its quality, safety, and efficacy. The data and protocols presented in this guide offer a framework for researchers to design and execute robust analytical strategies for their PEGylated protein candidates.

References

Advanced & Novel Applications

Novel Applications of Bifunctional PEG Linkers in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of proteomics has been significantly advanced by the use of bifunctional polyethylene glycol (PEG) linkers. These versatile molecules, featuring reactive groups at both ends of a flexible PEG chain, offer researchers unprecedented control over the conjugation of proteins to other molecules.[1] The inherent properties of PEG, such as hydrophilicity, biocompatibility, and low immunogenicity, make it an ideal spacer for a wide range of applications, from enhancing the therapeutic properties of proteins to elucidating complex protein-protein interactions.[2][3][4]

This document provides detailed application notes and experimental protocols for three key novel uses of bifunctional PEG linkers in proteomics: targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), the development of Antibody-Drug Conjugates (ADCs), and the study of protein-protein interactions through chemical cross-linking.

Application Note I: Targeted Protein Degradation with PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5][6] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that connects the two.[7][8] Bifunctional PEG linkers are frequently used in PROTAC design due to their ability to improve solubility, cell permeability, and the overall efficacy of the degrader molecule.[6][8][9]

The PEG linker is not just a passive spacer; its length and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[9][10] The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for ternary complex formation.[3]

Quantitative Data: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that needs to be optimized for each target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[9][10]

Target ProteinE3 Ligase LigandPEG Linker Length (n)DC50 (nM)Dmax (%)Reference
BRD4VHL3>1000<20[10][11]
BRD4VHL415>90[3][11]
BRD4VHL525>90[3][11]
SMARCA2VCB430065[7]
SMARCA4VCB425070[7]

Note: Data is illustrative and synthesized from multiple sources. Absolute values are context-dependent.

Experimental Protocol: PROTAC-Mediated Protein Degradation Assay

This protocol describes a general method for evaluating the degradation of a target protein in cultured cells treated with a PEG-linked PROTAC.

Materials:

  • Cultured cells expressing the protein of interest (POI)

  • PROTAC with a bifunctional PEG linker

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified time (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a western blot imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Visualization: PROTAC Signaling Pathway

PROTAC_pathway cluster_cell Cell PROTAC PROTAC (POI Ligand-PEG Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Enters for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->POI Marks POI for degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

Application Note II: Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12][13] A bifunctional linker is used to attach the drug to the antibody.[14] Bifunctional PEG linkers are increasingly being used in ADC design to improve their therapeutic index.[12][15] The hydrophilic PEG spacer can help to overcome the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and rapid clearance of the ADC.[13] This allows for a higher drug-to-antibody ratio (DAR) without compromising the pharmacokinetic properties of the conjugate.[13] Furthermore, the PEG linker can improve the stability of the ADC in circulation and reduce its immunogenicity.[16]

Quantitative Data: Impact of PEG Linkers on ADC Properties

The inclusion of a PEG linker can significantly impact the properties of an ADC, including its half-life and in vitro cytotoxicity.

ADC ConstructPEG LinkerHalf-life (min)In vitro Cytotoxicity (IC50, nM)Reference
ZHER2-SMCC-MMAENone19.6~1[12]
ZHER2-PEG4K-MMAE4 kDa PEG49.0~4.5[12]
ZHER2-PEG10K-MMAE10 kDa PEG219.5~22[12]

Note: Data is illustrative and based on a specific study. Absolute values will vary depending on the antibody, drug, and linker chemistry.

Experimental Protocol: Synthesis and Evaluation of an ADC with a PEG Linker

This protocol outlines a general method for synthesizing an ADC using a heterobifunctional PEG linker with NHS-ester and maleimide functionalities, and subsequently evaluating its in vitro cytotoxicity.

Materials:

  • Monoclonal antibody (mAb)

  • Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)

  • Cytotoxic drug with a thiol group

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

  • Cancer cell line overexpressing the target antigen

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Antibody Reduction (if necessary for thiol-maleimide conjugation):

    • Dissolve the mAb in reaction buffer.

    • Add a molar excess of the reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds.

    • Incubate for 1-2 hours at 37°C.

    • Remove the reducing agent using a desalting column.

  • Conjugation of Drug to PEG Linker:

    • Dissolve the thiol-containing drug and the NHS-PEG-Maleimide linker in an appropriate solvent (e.g., DMSO).

    • React the drug with the maleimide group of the linker. This step can be performed separately or in a sequential one-pot reaction with the antibody.

  • Conjugation of Drug-Linker to Antibody:

    • Add the drug-PEG-NHS ester conjugate to the reduced or amine-containing antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature.

    • Quench the reaction by adding a quenching solution.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • In Vitro Cytotoxicity Assay:

    • Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.

    • Incubate the cells for 72-96 hours.

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Calculate the IC50 value (concentration at which 50% of cell growth is inhibited) for each compound.

Visualization: ADC Experimental Workflow

ADC_workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation mAb Monoclonal Antibody (mAb) Conjugation2 mAb-Linker-Drug Conjugation mAb->Conjugation2 Linker Bifunctional PEG Linker (e.g., NHS-PEG-Maleimide) Conjugation1 Drug-Linker Conjugation Linker->Conjugation1 Drug Cytotoxic Drug (with thiol group) Drug->Conjugation1 Conjugation1->Conjugation2 Purification Purification (e.g., SEC) Conjugation2->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Treatment Treatment with ADC ADC->Treatment Cell_Culture Target Cancer Cell Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50

Caption: Experimental workflow for ADC synthesis and evaluation.

Application Note III: Chemical Cross-linking for Protein-Protein Interaction Studies

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the topology of protein complexes.[17] Bifunctional cross-linkers are used to covalently link interacting proteins in their native state.[18] The use of PEG linkers in this context offers the advantage of a longer, flexible spacer arm, which can capture interactions over a greater distance compared to traditional, shorter cross-linkers.[18] Heterobifunctional PEG linkers allow for a two-step cross-linking process, which can reduce the complexity of the resulting cross-linked products and improve the identification of interacting partners.[17]

Experimental Protocol: In-situ Chemical Cross-linking of Interacting Proteins

This protocol provides a general method for in-situ chemical cross-linking of proteins in cultured cells using a heterobifunctional PEG linker, followed by enrichment and identification of cross-linked peptides by mass spectrometry.

Materials:

  • Cultured cells

  • Heterobifunctional PEG cross-linker (e.g., with a photo-activatable group and an NHS ester)

  • Quenching solution

  • Lysis buffer

  • Enrichment resin (e.g., streptavidin beads if the linker contains a biotin tag)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • In-situ Cross-linking:

    • Treat cultured cells with the first reactive group of the heterobifunctional PEG cross-linker (e.g., the NHS ester to label primary amines).

    • Incubate to allow the linker to react with proteins.

    • Wash the cells to remove excess linker.

    • Activate the second reactive group of the linker (e.g., by UV light for a photo-activatable group) to cross-link interacting proteins.

    • Quench the cross-linking reaction.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells and extract the proteins as described in the PROTAC protocol.

  • Enrichment of Cross-linked Proteins (if applicable):

    • If the PEG linker contains an affinity tag (e.g., biotin), incubate the protein lysate with an appropriate affinity resin (e.g., streptavidin beads) to enrich for cross-linked proteins.[19]

    • Wash the resin to remove non-specifically bound proteins.

  • Protein Digestion:

    • Resuspend the enriched proteins in a denaturing buffer.

    • Reduce the disulfide bonds with DTT and alkylate the free thiols with iodoacetamide.[19]

    • Dilute the denaturing agent and digest the proteins with trypsin overnight.[19]

  • Mass Spectrometry Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Use specialized software to identify the cross-linked peptides from the MS/MS data.

  • Data Analysis:

    • Map the identified cross-links to the protein sequences to determine the interaction sites and infer the topology of the protein complex.

Visualization: Chemical Cross-linking Mass Spectrometry (XL-MS) Logic

XLMS_logic cluster_experiment XL-MS Experiment Protein_Complex Protein Complex in situ Crosslinking Cross-linking Reaction Protein_Complex->Crosslinking Crosslinker Bifunctional PEG Cross-linker Crosslinker->Crosslinking Crosslinked_Complex Covalently Linked Complex Crosslinking->Crosslinked_Complex Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinked_Complex->Digestion Peptides Peptide Mixture (including cross-linked peptides) Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Data Analysis with Specialized Software LC_MS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

Caption: Logical flow of a chemical cross-linking mass spectrometry experiment.

References

Application Notes and Protocols for NH2-PEG2-methyl acetate in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate is a heterobifunctional linker molecule that has become an integral component in the development of advanced targeted therapies.[1] Its structure, featuring a primary amine, a two-unit polyethylene glycol (PEG) chain, and a methyl ester, provides a versatile platform for conjugating different molecules while imparting favorable physicochemical properties.[2][3] These characteristics have made it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][5]

PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2] They consist of a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The NH2-PEG2-methyl acetate linker plays a crucial role in this architecture by providing the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.[1]

This document provides detailed application notes, experimental protocols, and data regarding the use of NH2-PEG2-methyl acetate in the development of targeted therapies.

Physicochemical Properties

NH2-PEG2-methyl acetate, also systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate, is a valuable tool in chemical biology and drug discovery.[1] Its key properties are summarized below.

PropertyValueSource
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate[1]
Molecular Formula C₇H₁₅NO₄[1][6]
Molecular Weight 177.20 g/mol [1][6]
CAS Number 741235-80-3[1]
Appearance Colorless to yellow oil/liquid[1]
Purity (as HCl salt) ≥98.0% (by NMR)[1]

Core Principles of NH2-PEG2-methyl acetate as a Linker

The utility of NH2-PEG2-methyl acetate in targeted therapies stems from the distinct functions of its components:

  • Primary Amine (-NH2): This group serves as a reactive handle for conjugation to molecules containing a carboxylic acid, forming a stable amide bond. This is a common strategy for attaching the linker to either the protein of interest (POI) ligand or the E3 ligase ligand in a PROTAC.[2][4]

  • PEG2 Spacer: The two-unit polyethylene glycol chain is hydrophilic, which can significantly improve the aqueous solubility of the resulting therapeutic molecule.[2][5] This is particularly advantageous for hydrophobic drug molecules. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of the ternary complex in PROTACs.[2]

  • Methyl Acetate: The methyl ester provides a stable, non-reactive terminus.[4] It can be hydrolyzed to a carboxylic acid, providing another reactive site for conjugation if a different synthetic strategy is desired.[1][2]

Applications in Targeted Therapy Development

The primary application of NH2-PEG2-methyl acetate is in the synthesis of PROTACs.[6][7][8][9] The linker's properties are critical for the efficacy of the final PROTAC molecule, influencing its solubility, cell permeability, and ability to induce the degradation of the target protein.[2]

PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC utilizing a linker like NH2-PEG2-methyl acetate is the targeted degradation of a specific protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[10] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[10]

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Ubiquitination Ubiquitination POI->Ubiquitination PROTAC PROTAC (with NH2-PEG2-methyl acetate linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Ub_POI->Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a PROTAC using NH2-PEG2-methyl acetate.

Protocol 1: Synthesis of a PROTAC using NH2-PEG2-methyl acetate

This protocol describes a general two-step approach for synthesizing a PROTAC where a POI ligand with a carboxylic acid is first coupled to the amine of the PEG linker, followed by hydrolysis of the ester and coupling to an amine-functionalized E3 ligase ligand.[2]

Step 1: Amide Bond Formation with POI Ligand

  • Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • Coupling Reaction: Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the activated POI ligand solution.[1] Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.[1]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions such as 5% LiCl and brine. Dry the organic layer and concentrate it under reduced pressure. Purify the resulting POI-PEG2-methyl acetate intermediate by flash chromatography.[1]

Step 2: Hydrolysis of the Methyl Ester

  • Hydrolysis Reaction: Dissolve the purified POI-PEG2-methyl acetate intermediate in a mixture of a solvent like THF or methanol and water.[1][2] Add a base such as LiOH and stir at room temperature for 2-4 hours.[1][2] Monitor the reaction by LC-MS until the starting material is consumed.[1][2]

  • Work-up: Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with a suitable organic solvent.[1] Dry and concentrate the organic layer to obtain the POI-PEG2-COOH intermediate.

Step 3: Amide Bond Formation with E3 Ligase Ligand

  • Final Coupling: Follow the general amide bond formation protocol described in Step 1, using the POI-PEG2-COOH intermediate and an E3 ligase ligand containing a primary or secondary amine.[1]

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.[1]

PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand (COOH) - NH2-PEG2-methyl acetate - E3 Ligase Ligand (NH2) step1 Step 1: Amide Coupling (POI-COOH + NH2-PEG2-Me) start->step1 intermediate1 Intermediate: POI-PEG2-methyl acetate step1->intermediate1 step2 Step 2: Ester Hydrolysis intermediate1->step2 intermediate2 Intermediate: POI-PEG2-COOH step2->intermediate2 step3 Step 3: Amide Coupling (POI-PEG2-COOH + E3-NH2) intermediate2->step3 final_product Final Product: PROTAC Molecule step3->final_product

A generalized workflow for the synthesis of a PROTAC molecule.
Protocol 2: Evaluation of PROTAC Activity by Western Blot

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.[2]

  • Cell Culture and Seeding: Culture a relevant human cancer cell line in the recommended growth medium.[10] Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[10]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[10] Include a vehicle control group (e.g., DMSO).[10] Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the PROTAC. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.[2] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[2] Collect the supernatant containing the protein lysate.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[2]

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then probe with primary antibodies against the target protein and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]

Western_Blot_Workflow start Start: Cultured Cells step1 1. PROTAC Treatment (Varying concentrations and time) start->step1 step2 2. Cell Lysis (RIPA buffer) step1->step2 step3 3. Protein Quantification (BCA Assay) step2->step3 step4 4. SDS-PAGE (Protein Separation) step3->step4 step5 5. Western Blot (Protein Transfer & Antibody Probing) step4->step5 step6 6. Detection & Analysis (Quantify Protein Levels) step5->step6 end End: Determine DC50 and Dmax step6->end

Workflow for Western Blot analysis.

Quantitative Data for a Representative PROTAC

The following table presents hypothetical but representative data for a BRD4-targeting PROTAC (BRD4-Degrader-PEG2) synthesized using an NH2-PEG2-methyl acetate linker.[10]

Table 2: Degradation Activity of BRD4-Degrader-PEG2 [10]

Cell LineDC₅₀ (nM)Dₘₐₓ (%)
Human Leukemia (MV4-11)5>95
Human Multiple Myeloma (MM.1S)15>90

DC₅₀: Concentration of the degrader that causes 50% degradation of the target protein.[10] Dₘₐₓ: Maximum percentage of target protein degradation achieved.[10]

Table 3: Cellular Anti-proliferative Activity of BRD4-Degrader-PEG2 [10]

Cell LineGI₅₀ (nM)
Human Leukemia (MV4-11)12
Human Multiple Myeloma (MM.1S)28
Human Breast Cancer (MDA-MB-231)45

GI₅₀: Concentration of the degrader that causes 50% inhibition of cell growth.[10]

Conclusion

NH2-PEG2-methyl acetate is a versatile and valuable bifunctional linker for the development of targeted therapies, most notably PROTACs.[2] Its defined length, hydrophilic PEG spacer, and reactive amine handle provide a favorable combination of properties to enhance the solubility and efficacy of the resulting therapeutic agents.[2] The protocols and data presented here offer a guide for researchers and drug development professionals in the rational design and evaluation of novel targeted therapies utilizing this important chemical tool.

References

Application Notes and Protocols for Creating Self-Assembling Monolayers with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembling monolayers (SAMs) composed of molecules with short polyethylene glycol (PEG) linkers are instrumental in modifying surface properties at the nanoscale. These surfaces are of paramount interest in biomedical and pharmaceutical research due to their ability to resist non-specific protein adsorption, a critical feature for the development of biosensors, drug delivery systems, and platforms for cell adhesion studies. The short PEG chains provide a hydrophilic and biocompatible interface, minimizing unwanted interactions with complex biological media.[1]

This document provides detailed application notes and protocols for the creation, characterization, and functionalization of SAMs using short PEG linkers on gold surfaces.

Core Principles of Short PEG Linker SAMs

SAMs on gold are typically formed through the strong interaction between a sulfur-containing headgroup (e.g., thiol) and the gold substrate. The attached short PEG linker then presents a hydrophilic and bio-inert surface. The general structure consists of:

  • Anchor Group: A thiol (-SH) or dithiolane group that forms a stable bond with the gold surface.[2]

  • Spacer: A short chain of ethylene glycol repeats (typically 2 to 12 units) that provides flexibility and hydrophilicity.[3]

  • Terminal Group: A functional group at the end of the PEG chain (e.g., -OH, -COOH, -NH2, or a specific ligand) that can be used for further bio-conjugation.

The length of the PEG linker is a critical parameter, influencing the packing density of the monolayer and its ability to resist protein fouling. Shorter PEG chains can lead to more densely packed monolayers.[1]

Data Presentation: Physicochemical Properties of Short PEG Linkers and SAMs

The following tables summarize key quantitative data related to the properties of short PEG linkers and the resulting SAMs.

Table 1: Physicochemical Properties of Short PEG-Thiol Linkers

LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG2-SH2122.197.6-0.75
PEG3-SH3166.2411.1-1.04
PEG4-SH4210.2914.6-1.33
PEG6-SH6298.4021.6-1.91
PEG8-SH8386.5128.6-2.49
PEG12-SH12562.7242.6-3.65

Note: Calculated LogP values are estimates and indicate high hydrophilicity. Actual values may vary based on the calculation method and terminal groups.[3]

Table 2: Characterization of SAMs with Short PEG Linkers on Gold Surfaces

PEG LinkerSurface Wettability (Water Contact Angle, °)Ellipsometric Thickness (Å)Fibrinogen Adsorption (% of control)Lysozyme Adsorption (% of control)
Bare Gold61-78N/A100%100%
EG2OH-SAMVaries with packing~10-15~8.5%~6.4%
EG4OH-SAMVaries with packing~15-20Lower than EG2OHLower than EG2OH
EG6OH-SAM31-63~20-25MinimalMinimal

Data synthesized from multiple sources. Actual values can vary based on surface preparation and measurement conditions.[4][5]

Experimental Protocols

Protocol 1: Formation of Self-Assembling Monolayers with Short PEG-Thiol Linkers on Gold Substrates

This protocol outlines the steps for creating a SAM on a gold-coated substrate using a short PEG-thiol linker.

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

  • Short PEG-thiol linker (e.g., m-PEG3-SH)

  • Absolute ethanol (200 proof)

  • Deionized (DI) water

  • Clean glass vials

  • Tweezers

  • Sonicator

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates extensively with DI water and then with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the short PEG-thiol linker in absolute ethanol in a clean glass vial. For example, to prepare a 10 mL solution of 1 mM m-PEG3-SH (MW: 180.27 g/mol ), dissolve 1.8 mg of the linker in 10 mL of absolute ethanol.[1]

    • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[6]

  • SAM Formation:

    • Immerse the cleaned and dried gold substrates into the thiol solution using tweezers. Ensure the entire gold surface is submerged.[1]

    • To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the vial with nitrogen gas before sealing.[2]

    • Incubate the substrates in the solution for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[2]

    • Dry the substrates under a gentle stream of nitrogen gas.[1][2]

    • Store the prepared SAM substrates in a clean, dry environment, preferably under an inert atmosphere.

Protocol 2: Characterization of Short PEG-Linker SAMs

This protocol provides an overview of key techniques to characterize the quality of the formed SAM.

1. Contact Angle Goniometry:

  • Purpose: To assess the surface wettability and confirm the presence of the hydrophilic PEG layer.

  • Procedure:

    • Place a small droplet (e.g., 5 µL) of DI water on the functionalized surface.

    • Use a goniometer to measure the static contact angle between the water droplet and the surface.

    • A successful SAM formation with a hydrophilic PEG linker should result in a significant decrease in the water contact angle compared to a bare gold surface.[1]

2. Ellipsometry:

  • Purpose: To measure the thickness of the formed SAM.

  • Procedure:

    • Use an ellipsometer to measure the change in polarization of light reflected from the surface.

    • Model the surface as a layered structure (e.g., silicon/silicon dioxide/gold/SAM) to calculate the thickness of the SAM layer.

    • The measured thickness should be consistent with the expected length of the short PEG linker.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the SAM.

  • Procedure:

    • Analyze the surface using an XPS instrument.

    • Look for the characteristic peaks corresponding to the elements in the PEG linker, such as Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p) for thiol-based SAMs.

    • The presence and relative intensities of these peaks confirm the successful assembly of the monolayer.

Protocol 3: Immobilization of Biomolecules onto Functionalized Short PEG-Linker SAMs

This protocol describes the covalent immobilization of a protein (e.g., an antibody) onto a SAM with a terminal carboxylic acid group.

Materials:

  • SAM-functionalized gold substrate with terminal -COOH groups

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Protein solution (e.g., antibody in PBS, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in activation buffer.

    • Immerse the -COOH terminated SAM substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.

    • Rinse the substrate with activation buffer and then with DI water.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in the protein solution. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking:

    • Remove the substrate from the protein solution and rinse with washing buffer.

    • Immerse the substrate in the blocking solution for 15-30 minutes to deactivate any unreacted NHS esters.

  • Final Washing:

    • Rinse the substrate thoroughly with washing buffer and then with DI water.

    • Dry under a gentle stream of nitrogen gas.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_func Functionalization & Application gold_sub Gold Substrate cleaning Piranha Cleaning gold_sub->cleaning rinsing_drying1 Rinse & Dry (N2) cleaning->rinsing_drying1 incubation Incubate Substrate (12-24h) rinsing_drying1->incubation Immerse thiol_sol Prepare 1 mM PEG-Thiol Solution thiol_sol->incubation rinsing_drying2 Rinse & Dry (N2) incubation->rinsing_drying2 Remove contact_angle Contact Angle rinsing_drying2->contact_angle ellipsometry Ellipsometry rinsing_drying2->ellipsometry xps XPS rinsing_drying2->xps activation Activate Terminal Groups (e.g., EDC/NHS) rinsing_drying2->activation immobilization Immobilize Biomolecule (e.g., Antibody) activation->immobilization cell_adhesion Cell Adhesion Assay immobilization->cell_adhesion signaling_pathway cluster_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Immobilized Ligand (on SAM) receptor Cell Surface Receptor ligand->receptor Binding kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Gene Expression (Adhesion, Proliferation) transcription_factor->gene_expression Nuclear Translocation & Activation

References

Application of NH2-PEG2-Methyl Acetate in Biosensor Construction: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate is a heterobifunctional linker that is increasingly employed in the field of bioconjugation and biosensor development. Its structure, which features a primary amine (-NH2) and a methyl ester (-COOCH3) separated by a two-unit polyethylene glycol (PEG) chain, offers a versatile platform for the covalent immobilization of biomolecules onto sensor surfaces. The short PEG spacer enhances water solubility, reduces non-specific binding of interfering proteins, and provides flexibility for the attached bioreceptor to maintain its native conformation and activity.[1] This application note provides detailed protocols and technical guidance for the use of NH2-PEG2-methyl acetate in the construction of various types of biosensors.

The primary amine serves as a reactive handle for covalent attachment to surfaces functionalized with carboxylic acids or N-hydroxysuccinimide (NHS) esters. The methyl ester terminus is relatively stable but can be hydrolyzed to a carboxylic acid, providing an additional attachment point for further modifications if required.[2] The antifouling properties of the PEG chain are crucial for enhancing the signal-to-noise ratio in complex biological samples.[3][4]

Core Applications in Biosensor Construction

The unique properties of NH2-PEG2-methyl acetate make it suitable for a range of biosensor platforms:

  • Electrochemical Biosensors: In this context, the linker is used to immobilize enzymes, antibodies, or nucleic acids onto electrode surfaces. The PEG chain helps to maintain the bioactivity of the immobilized molecule and minimizes surface fouling, which can impede electron transfer and reduce sensor performance.

  • Surface Plasmon Resonance (SPR) Biosensors: For SPR, NH2-PEG2-methyl acetate can be used to create a well-defined and biocompatible surface for immobilizing ligands. This results in a stable baseline and allows for the sensitive detection of analyte binding in real-time.

  • Fluorescent Biosensors: By attaching fluorescently labeled biomolecules to a surface via this linker, highly sensitive and specific biosensors can be developed. The PEG spacer helps to distance the fluorophore from the surface, preventing quenching and improving signal intensity.

Data Presentation: Performance of PEGylated Biosensors

While specific quantitative data for biosensors constructed exclusively with NH2-PEG2-methyl acetate is not extensively available in the literature, the following tables summarize typical performance metrics for biosensors employing short-chain amine-PEG linkers. These values can serve as a benchmark for researchers developing new biosensors.

Table 1: Exemplary Performance of an Electrochemical Immunosensor for a Protein Biomarker.

ParameterValueNotes
Linker Amine-PEG LinkerImmobilization of capture antibody on a carboxylated gold electrode.
Detection Principle Electrochemical Impedance Spectroscopy (EIS)Measurement of charge transfer resistance (Rct) change upon antigen binding.
Linear Dynamic Range 1 pg/mL - 10 ng/mLThe range over which the sensor response is proportional to the analyte concentration.
Limit of Detection (LOD) 0.5 pg/mLThe lowest concentration of the analyte that can be reliably detected.
Reproducibility (RSD) < 7%Relative Standard Deviation for repeated measurements of the same sample.[5]
Stability > 90% of initial signal after 4 weeksStored at 4°C in a dry environment.[6]

Table 2: Representative Data for a Surface Plasmon Resonance (SPR) Biosensor for Small Molecule Detection.

ParameterValueNotes
Linker Amine-PEG LinkerImmobilization of a capture protein on a CM5 sensor chip.
Detection Principle Surface Plasmon ResonanceMeasurement of the change in refractive index upon analyte binding.
Association Rate Constant (ka) 1.5 x 10^5 M⁻¹s⁻¹Rate of the binding interaction between the ligand and the analyte.
Dissociation Rate Constant (kd) 2.0 x 10⁻⁴ s⁻¹Rate at which the analyte dissociates from the ligand.
Equilibrium Dissociation Constant (KD) 1.3 nM(kd/ka) - a measure of the binding affinity.
Non-specific Binding < 5% of specific signalMeasured using a control protein. The PEG linker contributes to this low value.[3]

Experimental Protocols

The following are detailed protocols for the use of NH2-PEG2-methyl acetate in the construction of biosensors.

Protocol 1: Immobilization of a Biomolecule onto a Carboxylated Sensor Surface

This protocol describes the covalent attachment of a biomolecule (e.g., an antibody or enzyme) containing primary amine groups to a sensor surface functionalized with carboxylic acids using EDC/NHS chemistry.

Materials:

  • NH2-PEG2-methyl acetate

  • Sensor substrate with a carboxylated surface (e.g., gold with a self-assembled monolayer of mercaptocarboxylic acid, or a commercially available carboxylated sensor chip)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 10 mM PBS (Phosphate Buffered Saline), pH 7.4

  • Biomolecule solution (e.g., antibody at 100 µg/mL in Coupling Buffer)

  • Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Clean the carboxylated sensor surface according to the manufacturer's instructions. For gold surfaces, this may involve cleaning with piranha solution (use with extreme caution) or plasma cleaning.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Inject or flow the EDC/NHS solution over the sensor surface for 10-15 minutes at room temperature to activate the carboxyl groups, forming NHS esters.

  • Linker Immobilization:

    • Dissolve NH2-PEG2-methyl acetate in Coupling Buffer to a final concentration of 10-50 mM.

    • Inject the NH2-PEG2-methyl acetate solution over the activated surface for 20-30 minutes. The primary amine of the linker will react with the NHS esters to form a stable amide bond.

    • Wash the surface thoroughly with Coupling Buffer.

  • Hydrolysis of Methyl Ester (Optional):

    • To expose a terminal carboxyl group for subsequent coupling, the methyl ester can be hydrolyzed.

    • Inject a solution of 0.1 M NaOH over the surface for 10-15 minutes.

    • Wash thoroughly with deionized water and then Coupling Buffer.

  • Biomolecule Immobilization:

    • Activate the newly formed carboxyl groups (if step 4 was performed) by repeating step 2.

    • Inject the biomolecule solution over the activated surface for 30-60 minutes.

    • Wash the surface with PBST to remove any non-covalently bound biomolecules.

  • Blocking:

    • Inject the Blocking Buffer over the surface for 10 minutes to deactivate any remaining NHS esters and block non-specific binding sites.

  • Final Wash: Wash the sensor surface thoroughly with PBST. The sensor is now ready for use.

Protocol 2: Surface Characterization using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to monitor the step-by-step modification of a conductive sensor surface.

Materials:

  • Modified electrode from Protocol 1 (using a conductive substrate)

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (Working electrode: the modified sensor; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)

  • Electrolyte solution: 5 mM [Fe(CN)6]³⁻/⁴⁻ in 0.1 M KCl

Procedure:

  • Bare Electrode Measurement: Place the bare electrode in the electrochemical cell with the electrolyte solution and record the EIS spectrum. The typical frequency range is from 100 kHz to 0.1 Hz with an AC amplitude of 10 mV.

  • Measurements after Each Step: After each modification step in Protocol 1 (carboxylation, activation, linker immobilization, biomolecule immobilization, and blocking), rinse the electrode with deionized water, place it in the electrochemical cell, and record the EIS spectrum.

  • Data Analysis:

    • Plot the data as a Nyquist plot (Z' vs. -Z'').

    • The semicircle diameter in the Nyquist plot corresponds to the charge transfer resistance (Rct).

    • An increase in Rct after each immobilization step indicates the successful attachment of the respective layer, which impedes the electron transfer of the redox probe to the electrode surface.

Mandatory Visualizations

Caption: Experimental workflow for biosensor fabrication.

signaling_pathway cluster_surface Sensor Surface cluster_analyte Sample cluster_binding Binding Event cluster_signal Signal Transduction Sensor Immobilized Bioreceptor Complex Bioreceptor-Analyte Complex Sensor->Complex Analyte Target Analyte Analyte->Sensor Binding Signal Measurable Signal (e.g., Change in Current, RI, or Fluorescence) Complex->Signal Generates

Caption: General signaling pathway for a biosensor.

Conclusion

NH2-PEG2-methyl acetate is a valuable and versatile linker for the construction of robust and sensitive biosensors. Its primary amine allows for straightforward covalent attachment to activated surfaces, while the PEG spacer provides crucial antifouling properties and enhances the functionality of the immobilized biomolecule. The protocols and data provided in this application note serve as a comprehensive guide for researchers and professionals in the field of biosensor development and drug discovery. It is important to note that the provided protocols are a starting point, and optimization of reaction conditions, concentrations, and incubation times may be necessary for specific applications to achieve optimal sensor performance.

References

Application Notes: The Role of Short PEG Linkers in Modulating Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely used in bioconjugation and drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] The process, known as PEGylation, involves attaching PEG chains to proteins, peptides, nanoparticles, or small molecules. This creates a hydrophilic shield that can increase solubility, extend circulation half-life by reducing renal clearance, and mask the therapeutic from the host's immune system.[1][2][4]

While historically considered non-immunogenic, it is now understood that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[3][5] These antibodies can cause accelerated blood clearance (ABC) of the PEGylated therapeutic, reduce its efficacy, and in some cases, lead to hypersensitivity reactions.[1][6] The length and structure of the PEG linker are critical parameters that influence this immunogenic potential.[1][6] Short PEG linkers, typically containing 2 to 24 ethylene glycol units, are of particular interest for their precise control over the physicochemical properties of conjugates.[2] This document provides a detailed overview of how PEG linker length modulates immunogenicity, supported by quantitative data and detailed experimental protocols.

Mechanisms of Anti-PEG Antibody Generation

The immune response to PEG can be triggered through two primary pathways: T-cell dependent and T-cell independent.

  • T-Cell Dependent (TD) Response: This pathway is typically associated with PEGylated proteins and peptides.[7] B-cells recognize and internalize the PEG-protein conjugate, process the protein component, and present its peptides on their surface via MHC-II molecules. Helper T-cells that recognize these peptides then activate the B-cells, leading to a robust immune response characterized by an initial production of IgM antibodies, followed by class-switching to produce high-affinity IgG antibodies and the formation of memory B-cells.[7]

  • T-Cell Independent (TI) Response: This response is often associated with PEGylated nanoparticles, liposomes, and other carriers with highly repetitive PEG structures.[7] These structures can cross-link B-cell receptors (BCRs) on the surface of B-cells, directly activating them without T-cell help. This typically leads to the production of lower-affinity IgM antibodies.[8]

G cluster_0 T-Cell Dependent (TD) Pathway cluster_1 T-Cell Independent (TI) Pathway peg_protein PEG-Protein Conjugate b_cell B-Cell peg_protein->b_cell Internalization & Antigen Presentation t_cell Helper T-Cell b_cell->t_cell Activation plasma_cell_td Plasma Cell b_cell->plasma_cell_td memory_b_cell Memory B-Cell b_cell->memory_b_cell t_cell->b_cell Co-stimulation antibodies_td Anti-PEG IgG & IgM plasma_cell_td->antibodies_td peg_np PEG-Nanoparticle (Repetitive Epitopes) b_cell_ti B-Cell peg_np->b_cell_ti BCR Cross-linking plasma_cell_ti Plasma Cell b_cell_ti->plasma_cell_ti Direct Activation antibodies_ti Anti-PEG IgM plasma_cell_ti->antibodies_ti

Caption: Pathways of Anti-PEG Antibody Induction.

Impact of PEG Molecular Weight on Immunogenicity

Experimental data consistently show a positive correlation between the molecular weight (and thus, the length) of the PEG chain and its immunogenicity. Longer PEG chains are more likely to be recognized by the immune system and elicit a stronger antibody response.[1] This presents a critical trade-off in drug development: while higher molecular weight PEGs offer a longer therapeutic half-life, they also carry a higher risk of immunogenicity.[1] Conversely, utilizing higher densities of lower molecular weight PEGs may reduce the impact of these backbone-specific antibodies.[7]

Quantitative Data Summary

The following table summarizes findings from various studies on the effect of PEG molecular weight on the anti-PEG antibody response.

Conjugate/MoleculePEG Molecular Weight (Da)Observed Immune ResponseReference
Methoxy PEG (mPEG)< 20,000Higher tendency to initiate immune responses.[9]
Methoxy PEG (mPEG)> 20,000Generally shows reduced immunogenicity.[9]
PEG-modified Tetanus Toxoid (TT)5,000Elicited high levels of anti-PEG IgM and IgG1.[1][5]
PEG-modified Tetanus Toxoid (TT)20,000Elicited a stronger anti-PEG response than 5,000 Da PEG.[1][5]
PEG-modified Bovine Serum Albumin (BSA)2,000 / 5,000Induced weaker in vivo anti-PEG IgM responses.[6]
PEG-modified Bovine Serum Albumin (BSA)30,000Induced significantly stronger in vivo anti-PEG IgM responses.[6]
PEG-modified Ovalbumin (OVA)20,000Induced significantly stronger in vivo anti-PEG IgM responses.[6]

Key Factors Influencing PEG Immunogenicity

Besides linker length, several other factors can influence the immunogenicity of a PEGylated therapeutic. A rational design approach requires consideration of all these elements.

G cluster_peg PEG Characteristics cluster_drug Drug/Carrier Characteristics cluster_admin Administration Factors cluster_outcomes Clinical Outcomes factors Influencing Factors mw Molecular Weight (Linker Length) factors->mw arch Architecture (Linear vs. Branched) factors->arch end_group Terminal Group (e.g., methoxy, hydroxy) factors->end_group density Grafting Density factors->density carrier Conjugated Molecule (Protein, Nanoparticle) factors->carrier linker_chem Linker Chemistry (Amide, Succinyl) factors->linker_chem route Route of Administration (IV vs. Subcutaneous) factors->route dose Dosing & Frequency factors->dose immunogenicity PEG Immunogenicity mw->immunogenicity arch->immunogenicity end_group->immunogenicity density->immunogenicity carrier->immunogenicity linker_chem->immunogenicity route->immunogenicity dose->immunogenicity abc Accelerated Blood Clearance (ABC) immunogenicity->abc efficacy Reduced Efficacy immunogenicity->efficacy hsr Hypersensitivity Reactions (HSR) immunogenicity->hsr G start Start: Select Animal Model (e.g., Balb/c mice) grouping Group Allocation: 1. Vehicle Control 2. Non-PEGylated Drug 3. PEGylated Drug start->grouping immunization Immunization Schedule (e.g., Days 0, 14, 28) Subcutaneous or IV grouping->immunization sampling Blood Collection (e.g., Days -1, 21, 35) Tail vein or Cardiac Puncture immunization->sampling serum Serum Preparation Centrifuge blood, collect & store serum at -80°C sampling->serum analysis Antibody Titer Analysis (ELISA, ELISpot) serum->analysis end End: Data Interpretation analysis->end G plate_coating 1. Plate Coating Coat 96-well plate with NH2-mPEG5000. Incubate overnight. blocking 2. Blocking Wash, then block with 1% milk to prevent non-specific binding. plate_coating->blocking sample_add 3. Add Samples Add diluted serum samples (and controls). Incubate for 1 hour. blocking->sample_add detection_ab 4. Add Detection Ab Wash, then add HRP-conjugated anti-mouse IgG or IgM. sample_add->detection_ab substrate 5. Add Substrate Wash, then add TMB substrate. Incubate in dark. detection_ab->substrate stop_read 6. Stop & Read Add stop solution. Read absorbance at 450 nm. substrate->stop_read

References

Application Notes and Protocols: Refining PEGylation Reaction Conditions with Bayesian Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can increase a protein's stability, extend its circulating half-life, and reduce its immunogenicity.[1][2] However, achieving the desired degree of PEGylation—often a specific mono-PEGylated species—is a significant challenge due to the complex interplay of various reaction parameters.[3][4] Traditional optimization methods, such as one-factor-at-a-time (OFAT) or even classical Design of Experiments (DoE), can be resource-intensive and may not capture the complex, non-linear relationships between reaction conditions.[5][6]

This application note describes a modern, data-driven approach using Bayesian Optimization (BO) to efficiently refine PEGylation reaction conditions. BO is a machine learning technique that intelligently explores a parameter space to find the optimal conditions with a minimal number of experiments.[7][8] By sequentially suggesting new experiments based on a probabilistic model of the reaction landscape, BO accelerates the development of well-characterized, optimally PEGylated protein therapeutics.[5][9]

Principle of Bayesian Optimization in Reaction Refinement

Bayesian Optimization is an iterative algorithm ideal for optimizing "black-box" functions, where the underlying relationship between inputs (reaction parameters) and outputs (e.g., yield of mono-PEGylated protein) is unknown and expensive to evaluate.[8][10] The process consists of two main components:

  • A Probabilistic Surrogate Model: Typically a Gaussian Process (GP) model, which creates a statistical approximation of the objective function (e.g., PEGylation yield) based on the experimental data collected so far. The GP model provides a prediction for the yield at any given set of reaction conditions, along with an estimate of the uncertainty around that prediction.[7]

  • An Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to decide which set of reaction conditions to test in the next experiment. It balances "exploitation" (sampling in regions predicted to have high yields) and "exploration" (sampling in regions with high uncertainty to improve the model's accuracy).[10]

This iterative process allows the algorithm to quickly converge on the optimal conditions, requiring significantly fewer experiments compared to traditional screening methods.[6][9]

Bayesian_Optimization_Workflow cluster_0 Bayesian Optimization Loop A Define Parameter Space (pH, Temp, Molar Ratio, Time) B Run Initial Experiments (e.g., from DoE) A->B C Fit Gaussian Process (Surrogate Model) B->C  Initial Data D Apply Acquisition Function to Propose Next Experiment C->D  Predictions &  Uncertainty E Perform Experiment & Acquire New Data Point D->E  Suggested  Conditions F Update Surrogate Model with New Data E->F  New Result G Check Stopping Criteria (e.g., Budget Reached) F->G G->C  Continue H Optimal Conditions Found G->H  Stop

Caption: The iterative workflow of Bayesian Optimization for refining reaction conditions.

Application: Maximizing Mono-PEGylated Protein Yield

In this hypothetical case study, we aim to maximize the yield of a mono-PEGylated therapeutic protein by optimizing four key reaction parameters: pH, temperature (°C), the molar ratio of an amine-reactive mPEG-NHS ester to the protein, and reaction time (minutes).

Objective: Maximize the percentage of mono-PEGylated protein relative to all protein species (unreacted, mono-, and multi-PEGylated).

Parameters for Optimization:

  • pH: 6.5 - 8.5

  • Temperature (°C): 4 - 25

  • Molar Ratio (PEG:Protein): 2:1 - 20:1

  • Time (min): 30 - 180

The experimental workflow involves executing the PEGylation reaction under the conditions suggested by the BO algorithm and quantifying the product distribution using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

Experimental_Workflow cluster_workflow Experimental & Analytical Workflow start BO Suggests Conditions (pH, Temp, Ratio, Time) prep Prepare Protein and PEG Reagent Solutions start->prep react Perform PEGylation Reaction in Controlled Environment prep->react quench Quench Reaction (e.g., add 1M Tris-HCl) react->quench analyze Analyze Sample via SEC-HPLC quench->analyze quantify Quantify Product Distribution (% Unreacted, % Mono, % Multi) analyze->quantify feedback Feed % Mono-PEGylated Result back to BO Algorithm quantify->feedback

Caption: The process flow from BO suggestion to analytical feedback.

Experimental Protocols

General PEGylation Protocol (Amine-Reactive mPEG-NHS)

This protocol describes a single PEGylation reaction. For the optimization process, the specific values for pH, temperature, molar ratio, and time will be determined by the Bayesian Optimization algorithm in each iteration.

Materials:

  • Therapeutic Protein (e.g., in 100 mM sodium phosphate buffer)

  • mPEG-NHS Ester (e.g., 20 kDa)

  • Reaction Buffer: 100 mM Sodium Phosphate, pH adjusted as required (6.5-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO (if mPEG-NHS is not readily soluble in aqueous buffer)

  • Thermomixer or temperature-controlled incubator

Procedure:

  • Protein Preparation: Prepare the protein solution in the designated reaction buffer to a final concentration of 5-10 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like phosphate-buffered saline (PBS) or sodium phosphate via dialysis or diafiltration.[11]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer or anhydrous DMSO to create a concentrated stock solution. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.[11]

  • Reaction Initiation: Add the calculated volume of the mPEG-NHS stock solution to the protein solution to achieve the target molar ratio suggested by the BO algorithm. Gently mix to ensure homogeneity.

  • Incubation: Incubate the reaction mixture at the temperature and for the duration specified by the BO algorithm, with gentle stirring.[11]

  • Reaction Quenching: To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining activated PEG.[11]

  • Sample Preparation for Analysis: Prepare the quenched reaction mixture for SEC-HPLC analysis by diluting it with the mobile phase to an appropriate concentration.

Quantification by Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic size, allowing for the quantification of unreacted protein, mono-PEGylated, and multi-PEGylated species.[2][12]

Instrumentation & Conditions:

  • HPLC System: With UV detector

  • Column: Suitable SEC column for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWxl or similar).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

Data Analysis:

  • Integrate the peak areas corresponding to the different species (unreacted protein, mono-PEGylated, di-PEGylated, etc.).

  • Calculate the percentage of each species relative to the total peak area of all protein-related peaks.

  • The percentage of the mono-PEGylated species is the objective value that will be fed back into the Bayesian Optimization model.

Results: Bayesian Optimization of PEGylation

The following table summarizes the results of a simulated Bayesian Optimization run. The first three experiments represent an initial space-filling design (e.g., Latin Hypercube sampling) to provide a baseline for the model. Subsequent experiments are chosen by the algorithm to maximize the mono-PEGylated protein yield.

Table 1: Simulated Bayesian Optimization of PEGylation Reaction Conditions

Experiment #pHTemperature (°C)Molar Ratio (PEG:Protein)Time (min)Mono-PEGylated Yield (%)Notes
17.0155:16045.2Initial Experiment
28.5415:112068.1Initial Experiment
37.52510:19075.3Initial Experiment
47.8228:111082.5BO Suggestion 1
58.21812:113579.8BO Suggestion 2 (Exploration)
67.6247:110088.9 BO Suggestion 3 (Optimal)
77.5236:19587.4BO Suggestion 4 (Refinement)
87.7257.5:110588.1BO Suggestion 5 (Refinement)

As shown in the table, the BO algorithm efficiently navigated the parameter space. After just three initial experiments, the algorithm began suggesting conditions that rapidly improved the yield of the desired mono-PEGylated product, converging on an optimal yield of 88.9% in experiment #6. Subsequent experiments served to refine the model in the region of the optimum. This approach significantly reduces the experimental burden compared to exhaustively screening all combinations of parameters.

Conclusion

The integration of Bayesian Optimization into the process development of PEGylated proteins offers a substantial improvement over traditional methods. By leveraging a data-driven, iterative approach, researchers can more efficiently identify optimal reaction conditions, leading to a higher yield of the desired product with fewer experiments. This acceleration in process optimization can significantly reduce development timelines and costs, facilitating the faster delivery of improved biotherapeutics to the clinic.

References

Application of NH2-PEG2-Methyl Acetate in Single-Molecule Force Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule force spectroscopy (SMFS) has emerged as a powerful technique to investigate the mechanical properties and interaction forces of individual biomolecules. A crucial component of SMFS experiments is the flexible tether that connects the molecule of interest to a surface and a force probe, typically an atomic force microscope (AFM) cantilever. Heterobifunctional polyethylene glycol (PEG) linkers are ideal for this purpose due to their well-defined chemical properties, flexibility, and ability to reduce non-specific interactions. This document provides detailed application notes and protocols for the use of NH2-PEG2-methyl acetate as a versatile linker in single-molecule force spectroscopy experiments.

NH2-PEG2-methyl acetate is a heterobifunctional linker featuring a primary amine (-NH2) at one end and a methyl ester (-COOCH3) at the other, separated by a short, flexible two-unit PEG spacer. This configuration allows for the sequential and specific covalent attachment of two different molecular entities, making it a valuable tool for tethering biomolecules for SMFS studies. The amine group can be readily coupled to carboxylic acids or activated esters, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent reaction with amine-containing molecules.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of the NH2-PEG2-methyl acetate linker is essential for its effective use in SMFS experiments.

PropertyValueSource
IUPAC Name methyl 2-(2-(2-aminoethoxy)ethoxy)acetate[1][2]
Molecular Formula C₇H₁₅NO₄[1][2]
Molecular Weight 177.20 g/mol [1][2]
Appearance Colorless to yellow oil/liquid[1]
Storage (Solid) 2-8°C under inert gas[2][3]
Storage (in Solution) -20°C (short-term) or -80°C (long-term) in anhydrous solvent[2][4]

The mechanical properties of the PEG tether itself are critical for the interpretation of force spectroscopy data. The worm-like chain (WLC) model is commonly used to describe the elastic behavior of PEG molecules.

ParameterValueSource
Persistence Length (Lp) ~0.35 - 0.40 nm
Contour Length per Ethylene Glycol Unit ~0.35 nm[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows for utilizing NH2-PEG2-methyl acetate in a typical single-molecule force spectroscopy experiment.

experimental_workflow cluster_prep Surface and Tip Preparation cluster_tethering Molecular Tethering cluster_smfs SMFS Measurement Surface_Amination Surface Amination (e.g., APTES treatment) Linker_Attachment Attach NH2-PEG2-methyl acetate to Surface Amine Surface_Amination->Linker_Attachment Tip_Functionalization AFM Tip Functionalization Force_Spectroscopy Perform Single-Molecule Force Spectroscopy Tip_Functionalization->Force_Spectroscopy Ester_Hydrolysis Hydrolyze Methyl Ester to Carboxylic Acid Linker_Attachment->Ester_Hydrolysis Protein_Coupling Couple Protein of Interest to Carboxylic Acid Ester_Hydrolysis->Protein_Coupling Protein_Coupling->Force_Spectroscopy Data_Analysis Analyze Force-Extension Curves Force_Spectroscopy->Data_Analysis

General workflow for SMFS using NH2-PEG2-methyl acetate.

Experimental Protocols

The following protocols provide a detailed methodology for the use of NH2-PEG2-methyl acetate to tether a protein of interest between a surface and an AFM tip for single-molecule force spectroscopy.

Protocol 1: Surface and AFM Tip Functionalization

Objective: To prepare an amine-reactive surface and a protein-coupled AFM tip.

Materials:

  • Silicon wafers or glass coverslips

  • AFM cantilevers (e.g., silicon nitride)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • NH2-PEG2-methyl acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Sodium hydroxide (NaOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest with available amine groups (e.g., lysine residues)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol and deionized water

Procedure:

A. Surface Amination:

  • Clean silicon wafers or glass coverslips by sonication in ethanol and deionized water, followed by drying under a stream of nitrogen.

  • Treat the cleaned surfaces with oxygen plasma to generate hydroxyl groups.

  • Immediately immerse the activated surfaces in a 2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours at room temperature to create an amine-terminated surface.

  • Rinse the surfaces thoroughly with toluene, followed by ethanol and deionized water, and then dry with nitrogen.

B. Attachment of NH2-PEG2-methyl acetate to the Surface:

  • Prepare a solution of NH2-PEG2-methyl acetate (10 mM) and DIPEA (20 mM) in anhydrous DMF.

  • Immerse the amine-functionalized surfaces in the solution from the previous step. This procedure requires adaptation from protocols using NHS-ester PEGs, as the amine end of the linker will react with a suitable functional group on the surface. For an amine-reactive surface, the methyl-ester end of the linker would first need to be hydrolyzed and activated. An alternative is to first react the amine of the linker with an NHS-activated molecule.

  • For this protocol, we assume a surface functionalized with a carboxyl-terminated self-assembled monolayer. Activate the carboxyl groups on the surface by immersing in a solution of EDC (50 mM) and NHS (25 mM) in anhydrous DMF for 30 minutes.

  • Rinse the surface with DMF and then immerse in the NH2-PEG2-methyl acetate/DIPEA solution for 2 hours at room temperature to attach the linker via its amine terminus.

  • Rinse the surfaces with DMF, ethanol, and deionized water, then dry with nitrogen.

C. Hydrolysis of the Methyl Ester:

  • Immerse the linker-modified surfaces in a 1 M NaOH solution for 15-30 minutes at room temperature to hydrolyze the methyl ester to a carboxylic acid.

  • Rinse the surfaces extensively with deionized water and dry with nitrogen.

D. AFM Tip Functionalization with the Protein of Interest:

  • Functionalize the AFM tip with APTES as described for the surfaces to create an amine-terminated tip.

  • This protocol assumes the protein will be tethered to the tip. Alternatively, the protein can be attached to the surface and the tip functionalized to interact with the protein.

Protocol 2: Covalent Tethering of the Protein of Interest and SMFS Measurement

Objective: To covalently attach the protein of interest to the functionalized surface and perform SMFS measurements.

Materials:

  • Carboxylic acid-functionalized surfaces from Protocol 1

  • AFM tip

  • Protein of interest

  • EDC and NHS

  • PBS, pH 7.4

  • Atomic Force Microscope

Procedure:

A. Protein Immobilization on the Surface:

  • Activate the carboxylic acid groups on the surface by incubating with a solution of EDC (50 mM) and NHS (25 mM) in PBS for 30 minutes at room temperature.

  • Rinse the surface with PBS.

  • Incubate the activated surface with a solution of the protein of interest (typically 10-100 µg/mL in PBS) for 1-2 hours at room temperature. The primary amine groups (e.g., lysine side chains) on the protein will react with the NHS-activated carboxyl groups on the surface, forming a stable amide bond.

  • Rinse the surface thoroughly with PBS to remove any non-covalently bound protein.

B. Single-Molecule Force Spectroscopy Measurement:

  • Mount the protein-functionalized surface in the AFM.

  • Use a bare or appropriately functionalized AFM tip.

  • Approach the tip to the surface to allow for interaction with a tethered protein molecule.

  • Retract the tip while recording the force-extension curve. A successful tethering event will result in a characteristic sawtooth pattern in the force curve, where each peak corresponds to the unfolding of a protein domain or the rupture of a specific interaction.

  • The extension of the PEG linker itself will be visible as a nonlinear curve that can be fitted with the WLC model.

smfs_logic Start Start Approach AFM Tip Approaches Surface Start->Approach Contact Tip Contacts Tethered Protein Approach->Contact Retract Tip Retracts from Surface Contact->Retract Tethered Protein Tethered? Retract->Tethered Unfolding Measure Force vs. Extension (Protein Unfolding/Interaction Rupture) Tethered->Unfolding Yes No_Interaction No Interaction Recorded Tethered->No_Interaction No Detachment Tether Detaches Unfolding->Detachment End End Detachment->End No_Interaction->End

Logical flow of a single SMFS measurement cycle.

Data Presentation and Analysis

The primary output of an SMFS experiment is a set of force-extension curves. Analysis of these curves provides quantitative data on the mechanical stability of the protein and the properties of the linker.

ParameterDescriptionTypical Values/Analysis
Rupture Force The force required to unfold a protein domain or break a molecular interaction.Varies depending on the protein and loading rate (typically in the pN to nN range).[4]
Contour Length Increment (ΔLc) The increase in contour length upon the unfolding of a protein domain.Specific to the protein being studied.
Persistence Length (Lp) A measure of the stiffness of the polymer tether.For PEG, this is approximately 0.35-0.40 nm. This value is used in the WLC model to fit the force-extension data of the linker.
WLC Fitting The force-extension curves of the PEG tether are fitted to the worm-like chain model to confirm single-molecule tethering and to extract the contour length.The characteristic non-linear elasticity of PEG provides a signature of a single-molecule event.

Conclusion

NH2-PEG2-methyl acetate is a versatile heterobifunctional linker that can be effectively employed in single-molecule force spectroscopy experiments. Its defined length and chemical reactivity at both ends allow for the controlled and covalent tethering of biomolecules between a surface and a force probe. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this linker in their SMFS studies to unravel the mechanical properties and interaction dynamics of single molecules. Careful execution of the functionalization and tethering steps is crucial for obtaining high-quality and reproducible single-molecule data.

References

Application Notes and Protocols for the Development of Hydrogels Using PEG-Based Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant interest in biomedical and pharmaceutical applications.[1][2] Their high water content, biocompatibility, and tunable physicochemical properties make them ideal for use as scaffolds in tissue engineering, carriers for controlled drug delivery, and platforms for 3D cell culture.[3][4][5] The properties of PEG hydrogels, such as their mechanical strength, degradation rate, and mesh size, can be precisely controlled by the choice of PEG macromer, crosslinking mechanism, and polymer concentration.[1][6][7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of PEG-based hydrogels.

Hydrogel Synthesis and Crosslinking Mechanisms

PEG hydrogels are formed by crosslinking PEG macromers, which are PEG chains functionalized with reactive end groups.[][9] The choice of crosslinking chemistry is critical as it dictates the network structure and, consequently, the hydrogel's properties.[1][10] Common crosslinking strategies include free-radical polymerization, Michael-type addition reactions, and enzyme-catalyzed reactions.[2][][11][12]

  • Free-Radical Polymerization: This method, often initiated by light (photopolymerization), uses PEG macromers with acrylate or methacrylate end groups (e.g., PEG-diacrylate, PEGDA). It is a rapid and widely used technique for encapsulating cells and forming hydrogels in situ.[2][7]

  • Michael-type Addition: This reaction involves the addition of a nucleophile (e.g., a thiol group) to an activated vinyl group (e.g., an acrylate). This method proceeds under physiological conditions without the need for an initiator, making it highly suitable for cell encapsulation.[11]

  • Enzymatic Crosslinking: Enzymes like horseradish peroxidase (HRP) can be used to catalyze the formation of crosslinks between PEG chains functionalized with specific substrates, such as phenolic hydroxyl moieties.[12] This method offers high selectivity and mild reaction conditions.[][12]

G General Workflow for PEG Hydrogel Synthesis cluster_prep Preparation cluster_gelation Gelation cluster_post Post-Processing p1 Select PEG Macromer (e.g., PEGDA, 4-arm PEG-SH) p2 Select Crosslinking Chemistry (e.g., Photo-initiation, Michael Addition) p1->p2 p3 Prepare Precursor Solution (Dissolve macromer in buffer/water) p2->p3 g1 Add Initiator / Mix Components (e.g., Photoinitiator, Second macromer) p3->g1 g2 Induce Crosslinking (e.g., UV exposure, Incubation at 37°C) g1->g2 pp1 Hydrogel Formation (3D Polymer Network) g2->pp1 pp2 Equilibration / Washing (Remove unreacted components) pp1->pp2 end end pp2->end Ready for Characterization or Application

Caption: General workflow for PEG hydrogel synthesis.

Protocol 2.1: Synthesis of PEG-Diacrylate (PEGDA) Hydrogel via Photopolymerization

This protocol describes the synthesis of a PEGDA hydrogel, a commonly used system for tissue engineering and drug delivery.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa or 6 kDa

  • Photoinitiator (e.g., Irgacure 2959 or lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), sterile

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Prepare a 10% (w/v) PEGDA solution by dissolving 100 mg of PEGDA in 1 mL of sterile PBS. Vortex thoroughly to ensure complete dissolution.

    • Prepare a 0.5% (w/v) photoinitiator stock solution in PBS (e.g., 5 mg of LAP in 1 mL PBS).

  • Add Photoinitiator:

    • Add the photoinitiator solution to the PEGDA solution to achieve a final concentration of 0.05% (w/v). For example, add 100 µL of the 0.5% stock to 900 µL of the 10% PEGDA solution.

    • Mix gently but thoroughly, avoiding the introduction of air bubbles.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., a 96-well plate, 200 µL per well).

    • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate polymerization. Gelation time will depend on initiator concentration, light intensity, and precursor solution height.

  • Post-Processing:

    • After gelation, gently remove the hydrogels from the mold.

    • Wash the hydrogels by immersing them in a large volume of sterile PBS for at least 24 hours, changing the PBS several times to remove any unreacted components.

Hydrogel Characterization

Swelling Behavior

The swelling ratio is a fundamental property of hydrogels, indicating their capacity to absorb and retain water.[13][14] It is influenced by the crosslinking density, PEG molecular weight, and polymer concentration.[15][16] The swelling ratio is typically determined using a gravimetric method.[17]

G Workflow for Swelling Ratio Measurement start Prepare Hydrogel Disc s1 Lyophilize (Freeze-Dry) Hydrogel to Constant Weight start->s1 s2 Record Dry Weight (Wd) s1->s2 s3 Immerse in PBS or Water at 37°C s2->s3 s4 Incubate for 24-48h (to reach equilibrium) s3->s4 s5 Remove Hydrogel from Solution s4->s5 s6 Blot Excess Surface Water s5->s6 s7 Record Swollen Weight (Ws) s6->s7 s8 Calculate Swelling Ratio: Q = Ws / Wd s7->s8 end Result: Swelling Ratio (Q) s8->end

Caption: Workflow for measuring the equilibrium swelling ratio.

Protocol 3.1.1: Measurement of Equilibrium Swelling Ratio

Procedure:

  • Synthesize hydrogel samples as described in Protocol 2.1.

  • Lyophilize (freeze-dry) the hydrogel samples until a constant weight is achieved.[18]

  • Measure the weight of the dry hydrogel (Wd).

  • Immerse each dry hydrogel in a pre-weighed container filled with PBS (pH 7.4).

  • Incubate at 37°C for 24-48 hours to allow the hydrogel to reach swelling equilibrium.

  • Carefully remove the swollen hydrogel from the PBS.

  • Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess water.

  • Immediately weigh the swollen hydrogel (Ws).

  • Calculate the mass swelling ratio (q) using the formula: q = Ws / Wd .[19]

Table 1: Representative Swelling and Mechanical Properties of PEGDA Hydrogels

PEGDA MW (kDa)PEGDA Conc. (% w/v)Swelling Ratio (q) (Wet/Dry Mass)Compressive Modulus (kPa)Mesh Size (ξ) (nm)
3.410%~15 - 25~20 - 100~4 - 8
3.420%~8 - 15~100 - 400~2 - 5
6.010%~25 - 40~10 - 50~8 - 15
6.020%~15 - 25~50 - 200~5 - 10
10.010%~40 - 60~5 - 20~12 - 25
10.020%~20 - 35~20 - 80~8 - 18
(Note: These are approximate values compiled from literature and can vary based on specific synthesis conditions like initiator concentration and UV exposure time.[15][16][20][21])
Mechanical Properties

The mechanical properties of hydrogels, such as stiffness and elasticity, are crucial for their application, especially in tissue engineering where they should ideally mimic the native extracellular matrix.[21][22] Rheology is used to measure the viscoelastic properties of hydrogels, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[23][24]

G Workflow for Rheological Characterization start Prepare Hydrogel Precursor Solution s1 Load Solution onto Rheometer Plate start->s1 s2 Step 1: Time Sweep (Monitor G' and G'' during gelation) s1->s2 s3 Determine Gelation Time (G' > G'') s2->s3 s4 Step 2: Strain Sweep on Cured Gel (Identify Linear Viscoelastic Region - LVER) s2->s4 After Gelation s5 Step 3: Frequency Sweep within LVER (Measure G' and G'' across frequencies) s4->s5 s6 Determine Equilibrium Modulus s5->s6 end Result: G', G'', Gelation Time s6->end

Caption: Standardized workflow for hydrogel rheology.[22]

Protocol 3.2.1: Rheological Analysis of Hydrogels

Equipment:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Loading: Pipette a defined volume of the liquid hydrogel precursor solution onto the center of the bottom plate of the rheometer.

  • Time Sweep: Lower the top plate to the desired gap (e.g., 1 mm) and immediately start a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G' during gelation. The gel point is typically identified as the time when G' surpasses G''.[22][25]

  • Strain Sweep: After the hydrogel is fully formed (G' has plateaued), perform a strain sweep at a constant frequency (1 Hz) to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain chosen from within the LVER. This provides information on the hydrogel's network structure and stability. The storage modulus (G') in the plateau region is often reported as the hydrogel's stiffness.[22][23]

Applications

Controlled Drug Delivery

PEG hydrogels can encapsulate therapeutic agents and release them in a sustained manner.[5][26] The release rate is governed by diffusion of the drug through the hydrogel mesh and/or degradation of the hydrogel matrix.[10][27]

G In Vitro Drug Release Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Load Drug into Hydrogel (during or after synthesis) p2 Place Drug-Loaded Hydrogel in Release Medium (e.g., PBS) p1->p2 e1 Incubate at 37°C with Shaking p2->e1 e2 At Time Points (t1, t2, ... tn) Collect Aliquot of Medium e1->e2 e3 Replenish with Fresh Medium (Maintain Sink Conditions) e2->e3 a1 Quantify Drug Concentration in Aliquots (e.g., UV-Vis, HPLC) e2->a1 a2 Calculate Cumulative Release a1->a2 a3 Plot Cumulative Release vs. Time a2->a3 end end a3->end Generate Release Profile

Caption: Workflow for an in vitro drug release study.

Protocol 4.1.1: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogels

  • Release medium: PBS (pH 7.4)

  • Shaking incubator or water bath

  • Method for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known amount of a drug-loaded hydrogel into a vial containing a known volume of release medium (e.g., 10 mL PBS).[28] The volume should be sufficient to ensure "sink conditions," where the drug concentration in the medium remains well below its saturation limit.[29]

  • Place the vials in a shaking incubator at 37°C and 100 rpm.[30]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[30][31]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[28]

  • Analyze the drug concentration in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).[29]

  • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

3D Cell Culture & Tissue Engineering

The porous, tissue-like environment of PEG hydrogels makes them excellent scaffolds for 3D cell culture and tissue regeneration.[3][6][32] It is essential to assess the viability of cells after they have been encapsulated within the hydrogel matrix.

G Workflow for Cell Encapsulation and Viability start Harvest and Suspend Cells in Culture Medium s1 Mix Cell Suspension with Sterile Hydrogel Precursor Solution start->s1 s2 Dispense Cell-Laden Solution into Molds s1->s2 s3 Induce Gelation (e.g., UV exposure) s2->s3 s4 Transfer Cell-Laden Gels to Culture Medium s3->s4 s5 Culture for Desired Time (e.g., 1, 3, 7 days) s4->s5 s6 Stain with Viability Dyes (e.g., Calcein AM / PI) s5->s6 s7 Image with Fluorescence Microscope s6->s7 end Result: Live (Green) / Dead (Red) Cell Visualization s7->end

Caption: Cell encapsulation and viability assessment workflow.

Protocol 4.2.1: Cell Viability Assessment using Live/Dead Staining

Materials:

  • Cell-laden hydrogels in a multi-well plate

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Propidium Iodide or Ethidium Homodimer-1)

  • Sterile PBS or cell culture medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Culture the cell-laden hydrogels for the desired duration (e.g., 24 hours, 72 hours).

  • Prepare the staining solution by diluting the dyes in sterile PBS or serum-free medium according to the manufacturer's protocol (e.g., Calcein AM for live cells, Propidium Iodide (PI) or Ethidium Homodimer-1 for dead cells).

  • Carefully remove the culture medium from the wells containing the hydrogels.

  • Add enough staining solution to each well to completely cover the hydrogel.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Gently wash the hydrogels with fresh PBS or medium to remove excess dye.

  • Immediately visualize the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (PI).[33]

  • Capture images at various depths within the hydrogel to assess cell viability throughout the 3D construct. Image analysis software can be used to quantify the percentage of live and dead cells.

References

Application Notes and Protocols for Advanced Analytical Techniques for Heterogeneous PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] This modification can lead to an increased drug half-life, improved stability, and reduced immunogenicity.[3][4] However, the inherent polydispersity of PEG polymers and the potential for multiple PEGylation sites on a protein result in a heterogeneous mixture of products.[1][5][6] Comprehensive characterization of this heterogeneity is a critical quality attribute for ensuring the safety and efficacy of PEGylated biopharmaceuticals and is required by regulatory agencies.[4][7]

These application notes provide an overview of advanced analytical techniques for the detailed characterization of heterogeneous PEGylated products. Detailed protocols for key methodologies are provided to guide researchers in implementing these techniques for robust product analysis.

Key Analytical Challenges and Strategies

The primary analytical challenges in characterizing PEGylated products stem from their heterogeneity, which includes variations in the degree of PEGylation (the number of PEG chains per molecule), the site of PEG attachment (positional isomers), and the size of the PEG chain itself.[6][8] A multi-faceted analytical approach is therefore essential for comprehensive characterization.

A logical workflow for the analysis of a heterogeneous PEGylated product is outlined below. This typically involves initial separation of the mixture followed by detailed characterization of the isolated species.

G cluster_0 Analysis Workflow Start Start PEGylated Product Mixture PEGylated Product Mixture Start->PEGylated Product Mixture Input Chromatographic Separation Chromatographic Separation PEGylated Product Mixture->Chromatographic Separation Separation Mass Spectrometry Analysis Mass Spectrometry Analysis Chromatographic Separation->Mass Spectrometry Analysis Characterization Data Analysis & Interpretation Data Analysis & Interpretation Mass Spectrometry Analysis->Data Analysis & Interpretation Processing End End Data Analysis & Interpretation->End Output

Caption: General workflow for the analysis of heterogeneous PEGylated products.

Chromatographic Techniques for Separation of PEGylated Products

Chromatography is a cornerstone for the analysis of PEGylated products, enabling the separation of different species based on their physicochemical properties.[]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[][10] As PEGylation increases the size of a protein, SEC is highly effective for separating PEGylated proteins from the native, unmodified protein and for resolving species with different degrees of PEGylation.[][10]

Reversed-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity.[][11] The attachment of hydrophilic PEG chains alters the retention of proteins on a hydrophobic stationary phase, allowing for the separation of different PEGylated forms and even positional isomers.[11][12]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their surface charge.[] The covalent attachment of PEG can shield charged residues on the protein surface, leading to changes in its interaction with an ion-exchange stationary phase.[][13] This principle can be exploited to separate positional isomers where the PEGylation site influences the overall charge distribution.[]

The following diagram illustrates the separation principle of these three chromatographic techniques.

G cluster_SEC Size-Exclusion Chromatography (SEC) cluster_RPC Reversed-Phase Chromatography (RPC) cluster_IEX Ion-Exchange Chromatography (IEX) p1 p2 p3 p4 p5 p6

Caption: Principles of key chromatographic separation techniques for PEGylated products.

Mass Spectrometry for Detailed Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of PEGylated products, providing information on molecular weight, degree of PEGylation, and the site of PEG attachment.[3][5][14]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a rapid and robust technique for determining the average molecular weight and the degree of PEGylation.[3][14] It is particularly useful for obtaining a qualitative overview of the heterogeneity of the sample.[5]

Electrospray Ionization (ESI) MS

ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass data and is well-suited for the analysis of complex mixtures.[3][14] Deconvolution of the resulting multiply charged spectra allows for the accurate determination of the molecular weights of the different PEGylated species.[15]

Summary of Analytical Techniques and Quantitative Data

The following table summarizes the key analytical techniques and the type of quantitative data that can be obtained.

Analytical TechniqueParameter MeasuredTypical Quantitative Output
SEC-HPLC Hydrodynamic SizeElution volume (mL), Peak area (%) for different PEGylated species
RP-HPLC HydrophobicityRetention time (min), Peak area (%) for isomers and different PEGylated species
IEX-HPLC Surface ChargeRetention time (min), Peak area (%) for positional isomers
MALDI-TOF MS Molecular WeightAverage molecular weight (Da), Degree of PEGylation (n)
ESI-MS Molecular WeightAccurate molecular mass (Da) for each species, Relative abundance (%)

Experimental Protocols

Protocol 1: Separation of PEGylated Protein from Unmodified Protein using SEC-HPLC

Objective: To separate and quantify the unmodified protein from its PEGylated forms based on size.

Materials:

  • HPLC system with UV detector

  • Size-exclusion column (e.g., BioSep SEC 2000)[10]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • PEGylated protein sample

  • Unmodified protein standard

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm for 30 minutes.

  • Analysis: Integrate the peak areas corresponding to the PEGylated protein and the unmodified protein. The unmodified protein will have a longer retention time (elute later) than the larger PEGylated species.

Protocol 2: Analysis of PEGylation Heterogeneity by RP-HPLC

Objective: To resolve different PEGylated species, including positional isomers, based on hydrophobicity.

Materials:

  • HPLC system with UV detector

  • Reversed-phase column (e.g., Jupiter C4 or C18)[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • PEGylated protein sample

Procedure:

  • System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dilute the PEGylated protein sample in Mobile Phase A to a concentration of 0.5 mg/mL.[8]

  • Injection: Inject 20 µL of the sample.

  • Gradient Elution: Apply a linear gradient from 5% to 75% Mobile Phase B over 40 minutes.

  • Data Acquisition: Monitor the chromatogram at 214 nm or 280 nm.

  • Analysis: The elution order will depend on the nature of the protein and the PEG chain. Generally, less PEGylated and more hydrophobic species will be retained longer.

Protocol 3: Determination of Molecular Weight by MALDI-TOF MS

Objective: To determine the average molecular weight and assess the degree of PEGylation.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% TFA)

  • PEGylated protein sample

  • Protein calibrants

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air-dry to form crystals.

  • Data Acquisition: Acquire the mass spectrum in positive ion linear mode. Calibrate the instrument using known protein standards.

  • Data Analysis: Determine the molecular weights of the observed peaks. The mass difference between consecutive peaks in the distribution will correspond to the mass of the PEG monomer unit, confirming the presence of a PEGylated series.

Protocol 4: High-Resolution Mass Analysis by LC-ESI-MS

Objective: To obtain accurate molecular weights of the different PEGylated species.

Materials:

  • LC-ESI-MS system (e.g., Q-TOF or Orbitrap)[5]

  • Reversed-phase column suitable for LC-MS

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • PEGylated protein sample

Procedure:

  • LC Separation: Perform a chromatographic separation using a suitable gradient, similar to the RP-HPLC protocol, to introduce the different species into the mass spectrometer.

  • MS Acquisition: Acquire mass spectra in the positive ion mode over an appropriate m/z range.

  • Data Deconvolution: Use deconvolution software to process the multiply charged spectra and determine the neutral mass of the intact PEGylated proteins.[5] This will provide a profile of the different PEGylated species present in the sample.

Signaling Pathway Considerations

The heterogeneity of a PEGylated product can have significant biological consequences. For example, the site of PEGylation can impact the protein's interaction with its target receptor, potentially altering the downstream signaling pathway. Characterizing this heterogeneity is therefore crucial for understanding the drug's mechanism of action and ensuring consistent biological activity.

The following diagram illustrates a hypothetical signaling pathway that could be affected by the PEGylation profile of a therapeutic protein.

G cluster_0 Hypothetical Signaling Pathway PEGylated_Drug PEGylated_Drug Receptor Receptor PEGylated_Drug->Receptor Binding Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological_Response Gene_Expression->Biological_Response

Caption: A hypothetical signaling pathway initiated by a PEGylated drug.

References

Safety Operating Guide

Safe Disposal of NH2-PEG2-Methyl Acetate Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like NH2-PEG2-methyl acetate hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard safety protocols.

Immediate Safety and Handling Precautions

This compound is classified with specific hazard statements, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1][2]. This indicates that the chemical should not be disposed of in general laboratory trash or down the drain. The following procedure outlines the necessary steps to ensure safe and compliant disposal.

  • Waste Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[2]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Given its chemical structure, which includes an amine and an ester, it is crucial to avoid contact with strong oxidizing agents, acids, or bases in the waste container to prevent potentially hazardous reactions.

  • Container Labeling:

    • Properly label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., irritant).

    • Indicate the date when waste was first added to the container.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the full chemical name and any available safety information.

    • Follow all institutional and local regulations for chemical waste disposal.

First Aid Measures in Case of Exposure

In the event of accidental exposure, immediate action is crucial.

Type of ExposureFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] Wash the affected area with soap and plenty of water.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[2]
Ingestion Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_waste_generation cluster_collection cluster_storage cluster_disposal cluster_end start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always waste_generated Is there waste to dispose of? ppe->waste_generated waste_generated->ppe No collect_waste Collect in a Labeled, Compatible Waste Container waste_generated->collect_waste Yes store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs end_disposal Follow Contractor's Instructions for Pickup and Disposal contact_ehs->end_disposal

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with NH2-PEG2-methyl acetate hydrochloride. The following procedures detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

A comprehensive approach to personal protection is mandatory when handling this compound.[2] Although some polyethylene glycol (PEG) derivatives may be classified as non-hazardous, the presence of an amine group and the hydrochloride salt warrant caution.[2]

Quantitative Data Summary

PropertyValue/InformationSource
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride[1]
CAS Number 208647-73-8[1]
Molecular Formula C7H16ClNO4[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]
Storage Temperature 2-8°C in an inert atmosphere[1]
Physical Form Colorless to White to Yellow Solid or Semi-Solid or Liquid or Lump[1]
Purity 98%[1]

Personal Protective Equipment (PPE)

Adherence to PPE requirements is essential to minimize exposure to this compound.[3]

PPE CategorySpecific RequirementsRationale
Eye Protection Safety goggles with side shieldsProtects eyes from potential splashes of the chemical.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Protects hands from direct contact with the substance.[3]
Body Protection A clean laboratory coat reserved for compounding or a disposable gownPrevents contamination of personal clothing and skin.[4]
Respiratory Protection Required when dusts are generated. Use a suitable respirator with a multi-sorbent cartridge.Protects against inhalation of the compound, which can cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for both safety and experimental success.[2]

  • Preparation :

    • Before handling, familiarize yourself with the chemical's properties and hazards.[3]

    • Ensure all necessary PPE is readily available and in good condition.[3]

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[2]

  • Weighing and Aliquoting :

    • Conduct all weighing and aliquoting of the compound within a certified chemical fume hood to prevent inhalation.[2]

    • Handle the compound with care to avoid creating dust.[2]

  • Dissolution :

    • For dissolution, use non-amine-containing buffers at a pH of 7-9, such as PBS, HEPES, carbonate/bicarbonate, or borate buffers.[6]

    • Avoid buffers containing primary amines, like Tris or glycine, as they can compete in reactions.[6]

    • If the compound is difficult to weigh, consider making a stock solution in a dry, water-miscible solvent like DMSO or DMF.[6]

  • Post-Handling :

    • After handling, thoroughly decontaminate the work area.[2]

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is critical to maintain a safe laboratory environment.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated hazardous waste container.[2]

    • Do not flush this chemical down the sewer.[2]

  • Solid Waste :

    • Contaminated materials such as PPE and absorbent materials from spills should be placed in a dedicated, clearly labeled, and sealed waste container.

  • Empty Containers :

    • Containers that have held the compound should be triple-rinsed with a suitable solvent (e.g., water, ethanol).

    • The rinsate must be collected and treated as chemical waste.

    • After triple-rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced or removed.

  • General Guidelines :

    • Always adhere to your institution's specific guidelines for the disposal of chemical waste.[2]

    • For large quantities of the chemical, direct disposal via a certified hazardous waste management service is the safest method.

First Aid Measures

In the event of exposure, take immediate action.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[2]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[2]
Eye Contact Flush eyes with water as a precaution.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Experimental Workflow and Safety Diagram

G Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Buffer handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction disp_liquid Collect Liquid Waste handle_reaction->disp_liquid Proceed to Disposal disp_solid Collect Solid Waste disp_liquid->disp_solid disp_container Rinse Empty Container disp_solid->disp_container cleanup_decontaminate Decontaminate Work Area disp_container->cleanup_decontaminate Final Steps cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.